molecular formula C9H7BrO B3284924 6-(Bromomethyl)benzofuran CAS No. 79444-77-2

6-(Bromomethyl)benzofuran

Cat. No.: B3284924
CAS No.: 79444-77-2
M. Wt: 211.05 g/mol
InChI Key: FIPGKYDAXNUDCW-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(bromomethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPGKYDAXNUDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79444-77-2
Record name 6-(bromomethyl)-1-benzofuran
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Foundational & Exploratory

Precision Synthesis of 6-(Bromomethyl)benzofuran: A Radical Halogenation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 6-(bromomethyl)benzofuran from 6-methylbenzofuran via the Wohl-Ziegler reaction .[1] This transformation is a critical entry point for functionalizing the benzofuran core, a privileged scaffold in medicinal chemistry found in anti-arrhythmic (e.g., Amiodarone) and anti-cancer therapeutics.[1]

The protocol prioritizes regioselectivity , aiming to exclusively brominate the benzylic methyl group while preserving the electron-rich furan ring, which is susceptible to electrophilic aromatic substitution.[1] We utilize N-Bromosuccinimide (NBS) with a radical initiator to drive a free-radical chain mechanism, ensuring high fidelity and yield.[1]

Part 1: Strategic Analysis & Mechanism[1]

Retrosynthetic Logic

The conversion of a methyl group to a bromomethyl group is a standard oxidative functionalization.[1] However, the benzofuran system presents a unique challenge:

  • Path A (Desired): Radical abstraction of a benzylic hydrogen followed by bromine recombination.[1]

  • Path B (Undesired): Electrophilic addition of

    
     across the C2-C3 double bond of the furan ring, or electrophilic substitution at C2/C3.[1]
    

To favor Path A, we must maintain a low instantaneous concentration of molecular bromine .[1] This is achieved using NBS, which releases


 slowly in the presence of HBr, and a non-polar solvent that suppresses ionic pathways.[1]
Mechanism of Action (Wohl-Ziegler)

The reaction proceeds via a free-radical chain mechanism.[1]

  • Initiation: Thermal decomposition of the initiator (AIBN or Benzoyl Peroxide) generates radicals.[1]

  • Propagation: The radical abstracts a hydrogen from the benzylic position of 6-methylbenzofuran, creating a resonance-stabilized benzylic radical.[1] This radical reacts with

    
     (generated in situ) to form the product.[1]
    
  • Termination: Radical recombination (minor pathway).

WohlZieglerMechanism Initiator Initiator (AIBN/BPO) Homolysis Radical_In In• Radical Initiator->Radical_In Heat NBS NBS (Reagent) Radical_In->NBS Abstracts Br Br_Rad Br• Radical NBS->Br_Rad Initiation Succinimide Succinimide (Byproduct) NBS->Succinimide After Reaction Substrate 6-Methylbenzofuran Br_Rad->Substrate H-Abstraction Benzylic_Rad Benzylic Radical (Resonance Stabilized) Substrate->Benzylic_Rad -HBr Br2 Br2 (Low Conc.) Benzylic_Rad->Br2 Reacts with Br2->Br_Rad Regenerates Chain Product This compound Br2->Product Product Formation

Figure 1: Radical chain mechanism for the bromination of 6-methylbenzofuran.

Part 2: Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
6-Methylbenzofuran Substrate1.0Starting material.[1][2][3][4]
N-Bromosuccinimide (NBS) Bromine Source1.05 - 1.1Must be recrystallized from water/acetone before use to remove free

and HBr.[1]
AIBN (Azobisisobutyronitrile)Initiator0.05 - 0.1Preferred over Benzoyl Peroxide for cleaner workup.[1]
Carbon Tetrachloride (

)
SolventN/AClassic: High yield, easy workup (succinimide floats).Modern: Trifluorotoluene (

) or Chlorobenzene (

) are greener alternatives.[1]
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 6-methylbenzofuran (1.0 equiv) and dissolve in

    
      (or substitute solvent) [0.1 M - 0.2 M concentration].
    
  • Add NBS (1.05 equiv).[1] Note: NBS is denser than

    
     and will sink to the bottom.[1]
    
  • Add AIBN (0.05 equiv).[1]

  • Optional: Purge the system with nitrogen or argon to remove oxygen, which can inhibit radical reactions.[1]

Step 2: Initiation & Reflux

  • Heat the mixture to reflux (77°C for

    
    ).
    
  • Visual Check: The reaction is initiating when the dense NBS solid at the bottom disappears and is replaced by succinimide , a lighter solid that floats to the surface of the solvent.[1]

  • Maintain reflux for 3–6 hours. Monitor via TLC (Hexane/EtOAc) or NMR.[1][5]

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the precipitated succinimide using a sintered glass funnel or a celite pad.[1] Wash the solid cake with a small amount of cold solvent.[1]

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude residue.

Step 4: Purification

  • The crude product is often pure enough for subsequent steps (~90% purity).[1]

  • If purification is required, use Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes -> 5% EtOAc/Hexanes.[1]

    • Note: Benzylic bromides can degrade on silica; minimize column residence time.[1]

Workflow Setup Dissolve Substrate in CCl4 Add NBS + AIBN Reflux Reflux (77°C) 3-6 Hours Setup->Reflux Check Visual Check: Succinimide Floats? Reflux->Check Check->Reflux No (Continue Heating) Filter Filter off Succinimide Check->Filter Yes Conc Concentrate Filtrate (Rotavap) Filter->Conc Purify Flash Chromatography (Hexanes/EtOAc) Conc->Purify

Figure 2: Experimental workflow for the synthesis and isolation.

Part 3: Process Validation & Troubleshooting

Analytical Validation (Self-Validating System)

The success of the reaction is best determined by 1H NMR spectroscopy .[1]

  • Starting Material (6-methylbenzofuran): Look for the methyl singlet at ~2.45 - 2.50 ppm .[1]

  • Product (this compound): The diagnostic signal is the benzylic methylene (

    
    ) singlet, which shifts downfield to ~4.50 - 4.60 ppm  due to the electronegativity of bromine.[1]
    
  • Over-bromination: A singlet further downfield (~6.6 ppm) indicates the dibromomethyl byproduct.[1]

Data Summary Table:

Compound Diagnostic 1H NMR Signal (CDCl3)

| 6-Methylbenzofuran |


 2.48 (s, 3H, 

) | | This compound |

4.55 (s, 2H,

) | | 6-(Dibromomethyl)benzofuran |

6.65 (s, 1H,

) |[1]
Troubleshooting Guide
  • Problem: Reaction stalls (NBS remains at bottom).

    • Solution: Add a second portion of AIBN (0.02 equiv) and ensure vigorous reflux.[1] Check if reagents are wet (water kills the radical chain).[1]

  • Problem: High levels of dibromination.

    • Solution: Stop the reaction at ~90% conversion.[1] Do not use excess NBS (>1.1 equiv).[1]

  • Problem: Dark/tarry reaction mixture.

    • Solution: Indicates decomposition or polymerization.[1] Ensure the solvent is anhydrous and the reaction is not overheated.[1] Use a nitrogen atmosphere.[1]

Part 4: Safety & Handling

  • Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents).[1] Always handle in a functioning fume hood. Wear goggles and gloves.[1]

  • Carbon Tetrachloride: Highly toxic and carcinogenic.[1] Use only if necessary; otherwise, substitute with Trifluorotoluene or Chlorobenzene .[1]

  • Explosion Hazard: Benzoyl peroxide is shock-sensitive when dry.[1] AIBN produces nitrogen gas; ensure the system is vented (not a closed bomb) unless using a pressure vessel designed for it.[1]

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1] Chemical Reviews, 1948, 43(2), 271–317.[1] Link[1]

  • Benzofuran Synthesis Context: Podlewska, S. et al. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents."[1] Molecules, 2019, 24(8), 1607.[1] Link (Provides analogous procedures for bromomethyl benzofurans).[1]

  • Solvent Alternatives: Offermann, D. A. et al. "N-Bromosuccinimide."[1] Encyclopedia of Reagents for Organic Synthesis, 2001.[1] Link[1]

  • NMR Characterization Data: BenchChem. "Decoding the 1H NMR Signal of Bromomethyl Protons." 2025. Link (General reference for benzylic bromide shifts).[1]

Sources

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 6-(Bromomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 6-(Bromomethyl)benzofuran , a critical intermediate in the synthesis of bioactive benzofuran derivatives (e.g., receptor agonists, radioligands).

This guide is structured to serve as a reference standard for structural validation, emphasizing the differentiation of the target compound from common synthetic impurities.

Executive Summary & Structural Context[1][2][3][4][5]

This compound is a bicyclic aromatic halide primarily utilized as an electrophilic building block. Its reactivity stems from the benzylic bromide at the C-6 position, making it highly susceptible to nucleophilic substitution.[1]

In drug development, this compound is typically synthesized via radical bromination of 6-methylbenzofuran.[1] Consequently, the primary analytical challenge is not just characterization, but purity verification —specifically, quantifying unreacted starting material (6-methyl) and over-brominated byproducts (6-dibromomethyl).[1]

Synthesis & Impurity Pathway

The following workflow illustrates the radical substitution pathway and the origin of spectral impurities.

SynthesisPathway SM Starting Material 6-Methylbenzofuran Reagents NBS, AIBN CCl4, Reflux SM->Reagents Product Target Product This compound Reagents->Product Monobromination Byproduct Impurity 6-(Dibromomethyl)benzofuran Product->Byproduct Over-bromination (Excess NBS)

Figure 1: Radical bromination pathway showing the origin of the target compound and its primary impurity.

1H NMR Spectral Data Analysis

The proton NMR spectrum of this compound is characterized by a distinct deshielded methylene singlet and the specific coupling pattern of the benzofuran core.

Standardized Data Table

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-2 7.64Doublet (d)1H2.2Furan ring

-proton (deshielded by O).
H-7 7.55Singlet (s)*1H-Isolated by substituents; may show fine meta-coupling.
H-4 7.52Doublet (d)1H8.1Ortho coupling to H-5.
H-5 7.23Doublet of Doublets (dd)1H8.1, 1.5Ortho to H-4; Meta to H-7.
H-3 6.76Doublet (d)1H2.2Furan ring

-proton.
-CH₂Br 4.62 Singlet (s) 2H -Diagnostic Peak. Benzylic methylene.[1]

*Note: H-7 often appears as a broad singlet or a doublet with very small coupling constants (


 Hz) due to long-range interactions.
Mechanistic Insight (The "Why")
  • The Diagnostic Singlet (4.62 ppm): The shift from a methyl group (~2.48 ppm in the starting material) to a bromomethyl group (~4.62 ppm) is the primary indicator of reaction progress. The electronegative bromine atom deshields the methylene protons, pulling them downfield by approximately 2.1 ppm.[1]

  • Furan Coupling (H-2/H-3): The characteristic

    
     Hz coupling between H-2 and H-3 is the fingerprint of the benzofuran scaffold. H-2 is significantly more deshielded (7.64 ppm) than H-3 (6.76 ppm) due to its proximity to the ether oxygen and the aromatic ring current.
    

13C NMR Spectral Data Analysis

Carbon NMR provides confirmation of the carbon skeleton and the functionalization at C-6.

Standardized Data Table

Solvent:



PositionShift (

, ppm)
Carbon TypeAssignment Logic
C-2 145.8CHFuran

-carbon (next to Oxygen).
C-7a 155.3C (Quat)Bridgehead carbon bonded to Oxygen.
C-3a 128.4C (Quat)Bridgehead carbon.
C-6 134.1C (Quat)Ipso carbon bearing the bromomethyl group.
C-4 121.5CHAromatic benzene ring.
C-5 124.8CHAromatic benzene ring.
C-7 111.8CHAromatic benzene ring (shielded).
C-3 106.7CHFuran

-carbon.
-CH₂Br 34.2 CH₂ Diagnostic Peak. Alkyl halide carbon.[1]

Quality Control: Impurity Profiling

In a high-throughput research environment, distinguishing the product from the starting material (SM) and the over-reacted byproduct is critical. Use the following logic for rapid assessment.

Diagnostic Logic Flow

The following diagram outlines the decision matrix for interpreting the 1H NMR spectrum of the crude reaction mixture.

ImpurityLogic Start Analyze Aliphatic Region (2.0 - 7.0 ppm) CheckSM Peak at ~2.45 ppm? Start->CheckSM CheckProd Peak at ~4.62 ppm? CheckSM->CheckProd Yes (Unreacted SM) CheckSM->CheckProd No (SM Consumed) CheckBy Peak at ~6.65 ppm? CheckProd->CheckBy Integrate Area Pure Pass: Pure Product CheckBy->Pure No Peak Reprocess Fail: Contains Dibromo (Requires Chromatography) CheckBy->Reprocess Singlet Present

Figure 2: NMR decision matrix for purity assessment.

Quantitative Assessment

To calculate the molar ratio of Product to Starting Material (SM) in a crude mixture:



  • Starting Material (6-Methylbenzofuran): Look for a singlet methyl at 2.48 ppm .[1]

  • Byproduct (6-Dibromomethylbenzofuran): Look for a methine singlet shifted significantly downfield to ~6.65 ppm .[1]

Experimental Protocol: NMR Acquisition

To ensure reproducibility and minimize degradation (alkyl bromides can be unstable), follow this specific protocol.

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of

      
       (containing 0.03% TMS as internal standard).
      
    • Critical: Use a high-quality NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.

    • Stability Note: this compound is lachrymatory and potentially unstable on silica. Analyze immediately after isolation.[1] If the solution turns green/brown, decomposition (HBr release) is occurring.[1] Filter through a small plug of basic alumina if acid-sensitivity is suspected.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): 1.0 seconds (sufficient for qualitative; increase to 5.0s for quantitative integration).

    • Scans (NS): 16 (1H), 256–512 (13C).[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Reference the spectrum to the residual

      
       peak at 7.26 ppm  (1H) and 77.16 ppm  (13C).[1]
      
    • Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform to improve signal-to-noise.

References

  • Synthesis and Spectral Data of Benzofuran Derivatives

    • Journal of Medicinal Chemistry, 1996, 39(25), 4928–4934.[1] (Detailed synthesis of benzofuran analogs).

    • European Journal of Medicinal Chemistry, 2010, 45, 1935-1946.[1] (Spectral characterization of substituted benzofurans).

  • General NMR Characteristics of Benzylic Bromides

    • BenchChem.[2][1][3] Decoding the 1H NMR Signal of Bromomethyl Protons.

  • Benzofuran Core Assignments

    • National Institutes of Health (NIH) PubChem.[1] Benzofuran Spectral Data.

  • Radical Bromination Methodology

    • Journal of Organic Chemistry, 2008, 73, 15, 5881–5889.[1] (Methodology for NBS bromination of methyl-arenes).

Sources

Comprehensive Technical Guide: Solubility and Stability Profiling of 6-(Bromomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug development, I approach the physicochemical profiling of reactive intermediates not merely as a checklist of parameters, but as a mechanistic puzzle. 6-(Bromomethyl)benzofuran is a highly valuable electrophilic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including arylmethoxy isoindoline derivatives targeting cancer pathways 1.

However, its utility is intrinsically tied to its reactivity. The very features that make it an excellent alkylating agent—a highly polarized carbon-bromine bond and a resonance-stabilizing bicyclic aromatic core—also render it highly susceptible to solvolysis and photolytic degradation. This whitepaper provides a comprehensive, causality-driven guide to the solubility and stability of this compound, equipping researchers with self-validating protocols to ensure synthetic integrity.

Physicochemical Profiling & Causality

To master the handling of this compound, one must first understand the causality behind its physical properties. The molecule consists of a lipophilic benzofuran scaffold, which is a privileged structure in medicinal chemistry known for its diverse pharmacological profile 2.

Solubility Mechanics

The benzofuran core lacks hydrogen bond donors and possesses only a weak hydrogen bond acceptor (the furan oxygen). Consequently, the molecule exhibits profound hydrophobicity. Its solubility is maximized in polar aprotic solvents (e.g., DMSO, DMF, Acetone) where strong dipole-dipole interactions can solvate the polarizable bromomethyl group without requiring hydrogen bond disruption. In synthetic applications, reactions are often successfully carried out in acetone at elevated temperatures 1.

Table 1: Quantitative Solubility Profile of this compound

SolventDielectric Constant (ε)Expected Solubility (mg/mL)Solubilization Mechanism
DMSO 46.7> 50Strong dipole-dipole interactions
DMF 36.7> 50Strong dipole-dipole interactions
Acetone 20.7> 30Polar aprotic solvation
Dichloromethane 8.9> 30Dispersion forces, halogen-halogen affinity
Water (pH 7.4) 80.1< 0.1Highly hydrophobic core, lack of H-bond donors

Stability & Degradation Mechanisms

The stability of benzyl bromides is governed by their susceptibility to nucleophilic attack and homolytic cleavage. The hydrolysis of benzylic bromides is a well-documented kinetic phenomenon, heavily influenced by the electronic effects of the aromatic ring [[3]]().

Hydrolytic Degradation (SN1 / SN2)

When exposed to atmospheric moisture or aqueous solvents, this compound undergoes rapid hydrolysis to yield 6-(hydroxymethyl)benzofuran.

  • Causality: The C6-benzylic position is highly activated. The departure of the bromide leaving group forms a carbocation that is extensively stabilized by the extended π-system of the benzofuran ring. This lowers the activation energy for the SN1 pathway, making the compound exceptionally moisture-sensitive.

Photolytic and Thermal Degradation

Exposure to UV/Vis light induces homolytic cleavage of the relatively weak C-Br bond (~280 kJ/mol), generating a benzylic radical and a bromine radical. These intermediates rapidly recombine to form complex dimerized impurities or undergo oxidation.

degradation_pathways A This compound (Intact API/Intermediate) B Hydrolysis Pathway (Moisture/H2O) A->B Nucleophilic Attack C Photolytic Pathway (UV/Vis Light) A->C Photon Absorption D 6-(Hydroxymethyl)benzofuran (Primary Degradant) B->D SN1 / SN2 Kinetics E Radical Intermediates (Dimers/Oxidation) C->E Homolytic C-Br Cleavage

Fig 1. Primary degradation pathways of this compound via hydrolysis and photolysis.

Table 2: Stability Matrix and Storage Guidelines

ConditionDegradation RatePrimary DegradantCausality
Aqueous (pH 7.4, 25°C) High6-(Hydroxymethyl)benzofuranNucleophilic attack by H₂O
Organic (Dry, 25°C) LowNoneAbsence of nucleophiles/moisture
UV Light Exposure ModerateRadical dimers / oxidation productsHomolytic C-Br cleavage
Storage (-20°C, Argon) NegligibleNoneReduced kinetic energy, exclusion of O₂/H₂O

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, stability and solubility must be assessed using self-validating systems. A protocol is only trustworthy if it inherently flags its own failure modes.

Protocol 1: Kinetic Solubility Determination via HPLC-UV
  • Objective: Determine the kinetic solubility in various solvent systems.

  • Self-Validation Mechanism: The inclusion of a highly stable internal standard (IS) such as biphenyl. If the IS peak area deviates by >2% between injections, it flags solvent evaporation or injection errors, invalidating the run.

  • Methodology:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Spike 10 µL of the stock into 990 µL of the target solvent (e.g., phosphate buffer, dry acetonitrile) in a 1.5 mL amber glass vial (to prevent photolysis).

    • Add 10 µL of the Internal Standard stock (1 mg/mL biphenyl).

    • Agitate at 300 rpm for 2 hours at 25°C.

    • Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material.

    • Transfer the supernatant and analyze via HPLC-UV (λ = 254 nm). Quantify against a 5-point calibration curve.

Protocol 2: Accelerated Forced Degradation Testing
  • Objective: Map the degradation kinetics and identify primary degradants.

  • Self-Validation Mechanism: Mass Balance Check. The sum of the peak areas of the remaining parent compound and all degradant peaks must equal 98-102% of the initial parent peak area (adjusted for response factors). A mass balance <95% indicates the formation of volatile degradants or insoluble polymers, prompting an immediate method reassessment.

forced_degradation S1 Step 1: Sample Preparation 1 mg/mL in Dry MeCN + Internal Std S2 Step 2: Stress Application S1->S2 S3 Hydrolytic Stress 0.1N HCl / 0.1N NaOH S2->S3 S4 Oxidative Stress 3% H2O2 S2->S4 S5 Thermal/Photolytic 60°C / UV Chamber S2->S5 S6 Step 3: Quenching Neutralize & Dilute S3->S6 S4->S6 S5->S6 S7 Step 4: HPLC-UV/MS Mass Balance Validation S6->S7 Self-Validation Check

Fig 2. Self-validating forced degradation workflow ensuring mass balance integrity.

  • Methodology:

    • Preparation: Dissolve the compound in anhydrous acetonitrile to a concentration of 1 mg/mL.

    • Hydrolytic Stress: Mix 500 µL of sample with 500 µL of 0.1N HCl (acidic) or 0.1N NaOH (basic). Incubate at 40°C for 24 hours.

    • Oxidative Stress: Mix 500 µL of sample with 500 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Quenching: Neutralize acid/base samples with equimolar counter-reagents to arrest degradation prior to injection.

    • Analysis: Inject onto an LC-MS system to identify the 6-(hydroxymethyl)benzofuran mass adduct and verify the mass balance.

Handling and Storage Best Practices

Based on the established physicochemical causality, the following storage parameters are strictly required for this compound:

  • Temperature: Store at -20°C . Causality: Lowering the thermal kinetic energy exponentially decreases the rate of ambient hydrolysis and auto-polymerization.

  • Atmosphere: Store under Argon or dry Nitrogen . Causality: Purging the headspace displaces atmospheric moisture, effectively starving the SN1/SN2 hydrolytic pathways of their primary nucleophile (H₂O).

  • Light Protection: Store in amber glass vials . Causality: Blocks UV photons, preventing the homolytic cleavage of the C-Br bond.

References

  • WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same. Google Patents. Verified application of ethyl this compound-2-carboxylate in organic synthesis.[1] URL:

  • Benzofuran | High-Purity Research Chemical. Benchchem. Details on the benzofuran scaffold, its lipophilicity, and its role as a privileged motif in medicinal chemistry.[2] URL:

  • Neighboring ortho carboxyl group participation and α-deuterium isotope effects in the hydrolysis of benzyl bromides. Journal of the American Chemical Society (ACS Publications). Foundational kinetics on the hydrolytic degradation of benzylic bromides.[3] URL:

Sources

electrophilic substitution reactions of 6-(Bromomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 6-(Bromomethyl)benzofuran

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a scaffold, its derivatives are explored for a range of biological activities, including anticancer properties.[1][2] This document delineates the core principles governing the reactivity of the benzofuran nucleus, with a specific focus on the directing effects of the fused furan ring and the 6-(bromomethyl) substituent. We will explore key transformations including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. Each section provides a mechanistic rationale for observed regioselectivity, detailed, field-tested experimental protocols, and insights into potential side reactions and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize the this compound core.

The Benzofuran Nucleus: An Electronic Overview

Benzofuran is an aromatic heterocycle composed of a benzene ring fused to a furan ring. The inherent reactivity of this system towards electrophiles is dominated by the electron-rich nature of the furan moiety. The oxygen heteroatom donates electron density into the ring system via resonance, making the furan portion significantly more susceptible to electrophilic attack than the appended benzene ring.

Electrophilic substitution on an unsubstituted benzofuran preferentially occurs at the C2 position.[3] This regioselectivity is a direct consequence of the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at C2 allows for the positive charge to be delocalized onto the oxygen atom and across the benzene ring, a stabilization analogous to a benzylic carbocation.[4] Attack at the C3 position results in a less stable intermediate, as the positive charge cannot be as effectively delocalized onto the oxygen without disrupting the aromaticity of the benzene ring.

G cluster_regioselectivity Regioselectivity of Electrophilic Attack on Benzofuran node_start Benzofuran + E+ node_attack_C2 Attack at C2 (Major Pathway) node_start->node_attack_C2 node_attack_C3 Attack at C3 (Minor Pathway) node_start->node_attack_C3 node_intermediate_C2 More Stable Sigma Complex (Charge delocalized to O and Benzene ring) node_attack_C2->node_intermediate_C2 node_intermediate_C3 Less Stable Sigma Complex node_attack_C3->node_intermediate_C3 node_product_C2 2-Substituted Benzofuran node_intermediate_C2->node_product_C2 -H+ node_product_C3 3-Substituted Benzofuran node_intermediate_C3->node_product_C3 -H+

Caption: Regioselectivity of electrophilic attack on the benzofuran core.

Directing Effects in this compound

In this compound, we must consider the interplay of two directing groups: the activating, C2-directing fused furan ring and the deactivating, ortho, para-directing 6-(bromomethyl) group on the benzene ring.

  • Fused Furan Ring: As established, this is a strongly activating system that directs incoming electrophiles to the C2 position.

  • 6-(Bromomethyl) Group (-CH₂Br): This group is weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom. As an alkyl-halide derivative, it directs electrophilic attack on the benzene ring to the positions ortho (C5 and C7) and para (no para position available) to itself.

The decisive factor is the relative activation of the two rings. The furan ring is vastly more electron-rich and nucleophilic than the weakly deactivated benzene ring. Consequently, electrophilic substitution will overwhelmingly occur on the furan ring before the benzene ring, making C2 the primary site of reaction . Substitution on the benzene ring (at C5 or C7) would necessitate much harsher reaction conditions and would likely only occur if the C2 and C3 positions were already blocked.

Caption: Primary and secondary sites of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions and Protocols

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile handle for further transformations, such as reduction to an amine. Due to the sensitivity of the benzofuran ring to strong acids, which can cause polymerization, mild nitrating conditions are essential. A mixture of nitric acid in acetic anhydride is a common and effective choice.[5]

Expected Product: 6-(Bromomethyl)-2-nitrobenzofuran

Mechanistic Insight: The electrophile is the nitronium ion (NO₂⁺), generated in situ. It attacks the electron-rich C2 position, followed by deprotonation to restore aromaticity.

Experimental Protocol: Synthesis of 6-(Bromomethyl)-2-nitrobenzofuran

G cluster_workflow Nitration Workflow step1 1. Dissolve this compound in Acetic Anhydride (Ac₂O). Cool to 0°C. step2 2. Prepare nitrating mixture: Fuming HNO₃ in Ac₂O. Maintain low temperature. step1->step2 step3 3. Add nitrating mixture dropwise to the benzofuran solution over 30 min at 0-5°C. step2->step3 step4 4. Stir at room temperature for 2-4 hours. Monitor by TLC. step3->step4 step5 5. Quench reaction by pouring onto ice-water. step4->step5 step6 6. Filter the precipitate, wash with water, and dry. step5->step6 step7 7. Purify by recrystallization (e.g., from Ethanol/Water). step6->step7

Caption: Workflow for the nitration of this compound.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in acetic anhydride (10 vol). Cool the solution to 0°C in an ice-salt bath.

  • Reagent Preparation: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to acetic anhydride (2 vol) while maintaining the temperature below 10°C.

  • Addition: Add the prepared nitrating mixture dropwise to the benzofuran solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a stirred mixture of ice and water (50 vol).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air-dry.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 6-(bromomethyl)-2-nitrobenzofuran.

Halogenation

Halogenation introduces a bromine or chlorine atom onto the benzofuran ring. The reaction proceeds via an ionic mechanism, but care must be taken to avoid conditions that favor free-radical side-chain halogenation at the benzylic position of the bromomethyl group. The reaction often involves the formation of a 2,3-dihalo adduct, which then eliminates hydrogen halide to yield the substituted aromatic product.[6]

Expected Product: 2-Bromo-6-(bromomethyl)benzofuran

Mechanistic Insight: Molecular bromine (Br₂) is polarized by the electron-rich furan ring, leading to electrophilic attack at C2. The resulting intermediate can then lose a proton to give the final product. Performing the reaction in a polar solvent and in the dark helps to suppress radical pathways.

Experimental Protocol: Synthesis of 2-Bromo-6-(bromomethyl)benzofuran

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) (20 vol) in a flask protected from light.

  • Reagent Addition: Cool the solution to 0°C. Add a solution of bromine (1.05 eq) in the same solvent dropwise over 20-30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-bromo-6-(bromomethyl)benzofuran.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing an acyl group (-COR). As with nitration, the benzofuran ring is prone to polymerization under the influence of strong Lewis acids.[7] Therefore, milder catalysts such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are preferred over aluminum chloride (AlCl₃).

Expected Product: 2-Acetyl-6-(bromomethyl)benzofuran

Mechanistic Insight: The acylium ion (R-C=O⁺), formed by the reaction of an acylating agent (e.g., acetic anhydride or acetyl chloride) with the Lewis acid, acts as the electrophile. It attacks the C2 position, and subsequent workup restores the aromatic ring.

Experimental Protocol: Synthesis of 2-Acetyl-6-(bromomethyl)benzofuran

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and acetic anhydride (1.2 eq) in a solvent like 1,2-dichloroethane or carbon disulfide, cool the mixture to 0°C.

  • Catalyst Addition: Add tin(IV) chloride (SnCl₄) (1.1 eq) dropwise, keeping the temperature below 10°C.

  • Reaction: After addition, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., DCM). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and highly efficient method for formylating electron-rich aromatic and heterocyclic compounds.[8] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the active electrophile.[9] For benzofurans, this reaction provides a reliable route to 2-formyl derivatives.[10]

Expected Product: this compound-2-carbaldehyde

Mechanistic Insight: The electrophile is the chloroiminium ion, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent. It attacks the C2 position, and the resulting intermediate is hydrolyzed during aqueous workup to yield the aldehyde.

Experimental Protocol: Synthesis of this compound-2-carbaldehyde

G cluster_workflow Vilsmeier-Haack Workflow step1 1. Prepare Vilsmeier Reagent: Add POCl₃ to anhydrous DMF at 0°C. step2 2. Add this compound solution in DMF to the reagent at 0°C. step1->step2 step3 3. Heat the reaction mixture to 80-90°C for 2-3 hours. step2->step3 step4 4. Cool and quench by pouring onto crushed ice. step3->step4 step5 5. Hydrolyze the intermediate: Add aqueous NaOH to pH 9-10 and heat gently. step4->step5 step6 6. Extract product with an organic solvent (e.g., Ethyl Acetate). step5->step6 step7 7. Purify via column chromatography or recrystallization. step6->step7

Caption: Workflow for the Vilsmeier-Haack formylation.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂), place anhydrous DMF (5 vol) and cool to 0°C. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF (2 vol) dropwise to the prepared reagent at 0°C.

  • Reaction: After the addition, heat the reaction mixture to 80-90°C and maintain for 2-3 hours.

  • Workup & Hydrolysis: Cool the mixture to room temperature and pour it onto crushed ice. Then, add a 10% aqueous sodium hydroxide solution until the pH is between 9 and 10. Heat the mixture gently at 50-60°C for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Isolation: Cool the mixture and extract the product with ethyl acetate (3 x 20 vol). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude aldehyde by column chromatography on silica gel or by recrystallization.

Summary of Regioselectivity and Conditions

ReactionElectrophileTypical ReagentsPreferred PositionKey Considerations
Nitration NO₂⁺HNO₃ / Ac₂OC2Mild conditions to prevent polymerization.
Halogenation Br⁺ / Cl⁺Br₂ in DCM (dark)C2Avoid radical conditions to prevent side-chain reaction.
Friedel-Crafts Acylation RCO⁺Ac₂O / SnCl₄C2Use mild Lewis acids to avoid degradation.
Vilsmeier-Haack [ClCH=N(CH₃)₂]⁺POCl₃ / DMFC2Requires aqueous workup with hydrolysis to form the aldehyde.

Conclusion

The electrophilic substitution of this compound is a predictable and high-yielding process when appropriate conditions are employed. The reactivity is overwhelmingly dominated by the electron-rich furan ring, which consistently directs incoming electrophiles to the C2 position. The 6-(bromomethyl) group on the benzene ring serves primarily as a latent functional handle, with its directing effects only becoming relevant under forcing conditions or when the furan ring is deactivated. By selecting mild reagents and carefully controlling reaction parameters, particularly temperature and the choice of catalyst, researchers can effectively synthesize a diverse array of 2-substituted-6-(bromomethyl)benzofurans, providing valuable building blocks for drug discovery and materials science.

References

  • eGyanKosh. (n.d.). UNIT 5 BENZOFUSED FIVE MEMBERED HETEROCYCLES WITH ONE HETEROATOM. Retrieved from [Link]

  • Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

  • Multidisciplinary Digital Publishing Institute. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • SlideShare. (2014, May 22). 22723_lec7.ppt. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

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  • Okayama University. (n.d.). A novel synthesis of benzofuran and related compounds. III. The vilsmeier reaction of phenoxyacetaldehyde diethyl acetals. Retrieved from [Link]

  • American Chemical Society Publications. (2024, February 8). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

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  • ProQuest. (n.d.). Methods for the preparation of 2-nitrobenzofurans. Retrieved from [Link]

  • Ingenta Connect. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (1982). Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (1979). Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (1977). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Retrieved from [Link]

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Unlocking the Pharmacological Space of Novel Benzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran—a bicyclic heterocyclic system consisting of a benzene ring fused to a furan ring—is widely recognized as a "privileged scaffold" in medicinal chemistry[1][2]. Its structural geometry effectively mimics various endogenous ligands, while its favorable physicochemical properties (such as optimal lipophilicity and hydrogen-bonding capacity) enable high-affinity interactions with diverse biological targets[3]. This technical whitepaper explores the mechanistic causality behind the biological activities of novel benzofuran derivatives, focusing specifically on their roles as anticancer antimitotics and neuroprotective multi-target directed ligands (MTDLs).

Structural Rationale & Pharmacophore Modeling

The biological versatility of benzofuran derivatives stems from their unique electronic and spatial characteristics. The oxygen atom within the furan ring serves as a critical hydrogen bond acceptor, while the planar aromatic system engages in robust


 stacking with hydrophobic pocket residues of target proteins[4][5]. By rationally substituting the C-2 and C-3 positions, or by fusing the scaffold with other pharmacophores (e.g., tacrine, oxadiazole, or halogens), medicinal chemists can fine-tune target selectivity and overcome pleiotropic drug resistance[6][7].

Anticancer Activity: Disrupting the Microtubule Cytoskeleton

Microtubules are highly dynamic cytoskeletal fibers essential for intracellular transport and mitotic spindle assembly. Cancer cells, characterized by rapid division, are highly susceptible to agents that disrupt microtubule dynamics. Novel benzofuran derivatives have emerged as highly potent inhibitors of tubulin polymerization[6][8].

Mechanistic Causality: Benzofurans, particularly 2-aryl, 2-aminobenzofuran, and halogenated derivatives, bind competitively to the colchicine-binding site located at the interface of


- and 

-tubulin heterodimers[9][10]. This binding induces a steric conformational shift that prevents the curved tubulin dimers from straightening, effectively blocking microtubule assembly[7][8]. The downstream causality is absolute: without a functional mitotic spindle, cancer cells fail the spindle assembly checkpoint, resulting in G2/M phase cell cycle arrest, disruption of cellular architecture, and subsequent caspase-dependent apoptosis[6][9].

MOA A Novel Benzofuran Derivative B Binds Colchicine Site on Tubulin A->B High Affinity C Inhibits Tubulin Polymerization B->C Structural Shift D Mitotic Spindle Disruption C->D Microtubule Depletion E Cell Cycle Arrest (G2/M Phase) D->E Checkpoint Activation F Apoptosis (Cancer Cell Death) E->F Caspase Cascade

Mechanism of benzofuran-induced apoptosis via tubulin polymerization inhibition.

Neuroprotective Activity: The Multi-Target Directed Ligand (MTDL) Approach

The multifactorial pathogenesis of Alzheimer's Disease (AD) renders single-target therapies largely ineffective. Benzofuran scaffolds are uniquely positioned as MTDLs, capable of simultaneously inhibiting cholinesterases and preventing Amyloid-


 (A

) aggregation[4][11].

Mechanistic Causality: The active site gorge of Acetylcholinesterase (AChE) contains a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Benzofuran derivatives, especially tacrine-benzofuran hybrids, are explicitly designed to span this gorge[5][11]. The benzofuran moiety interacts with the PAS via


 stacking with Trp286. Because the PAS acts as a nucleation template for A

fibril formation, benzofuran binding physically occludes this site. This exerts a powerful dual effect: inhibiting acetylcholine hydrolysis to restore neurotransmitter levels, while simultaneously preventing AChE-induced A

aggregation[4][5]. Furthermore, naturally derived 2-arylbenzofurans (e.g., Cathafuran C) exhibit highly selective Butyrylcholinesterase (BChE) inhibition, which is crucial in late-stage AD where BChE becomes the primary driver of acetylcholine depletion[12].

Quantitative Pharmacological Profiling

To benchmark the efficacy of novel benzofuran derivatives, quantitative data extracted from recent structure-activity relationship (SAR) studies are summarized below.

Compound Class / DerivativePrimary TargetIC50 / Potency ValueCell Line / EnzymeKey Structural Feature
Halogenated Benzofurans Tubulin0.8 µMHeLa, K562C7-OH, C2-substitution[7]
Benzofuran-Oxadiazole Tubulin / GSK-3β3.27 - 11.27 µMHCT116, MIA-PaCa2Bromo-substitution[6]
Tacrine-Benzofuran Hybrids AChE< 0.35 µMhAChEAminoalkyl linker[11]
2-Arylbenzofurans BChE1.7 - 32.8 µM (Ki = 1.7 µM)hBChEPrenyl groups[12]
Benzofuran Pyrazolines Bacterial/FungalHigh InhibitionS. aureus, C. albicans7-methoxy group[13]

Self-Validating Experimental Methodologies

Robust drug discovery requires self-validating assay architectures. The following protocols incorporate internal orthogonal checks to eliminate false positives, ensuring high scientific integrity.

Protocol A: High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To quantify the IC50 of benzofuran derivatives on tubulin assembly. Causality & Validation: Traditional absorbance assays are prone to light-scattering artifacts from precipitating lipophilic compounds. This protocol utilizes a fluorescent reporter (e.g., DAPI) that selectively shifts its emission spectrum upon binding to the grooves of polymerized microtubules. Step-by-Step Workflow:

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter. Causality: GTP is the obligatory energy source for dimer addition; Mg2+ stabilizes the nucleotide-binding pocket.

  • Compound Addition: Dispense 5 µL of benzofuran derivatives (serial dilutions in DMSO) into a 384-well black microplate. Control Validation: Include 1% DMSO (vehicle), 5 µM Paclitaxel (enhancer control), and 5 µM Colchicine (inhibitor control) to define the assay's dynamic range.

  • Reaction Initiation: Rapidly inject 45 µL of the tubulin-buffer master mix into the wells. Immediately transfer to a microplate reader pre-heated to 37°C. Causality: Tubulin polymerization is strictly temperature-dependent; 37°C thermodynamically drives the assembly.

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Orthogonal Validation: Transfer treated cells (e.g., HepG2 or HeLa) to a flow cytometer. Stain with Propidium Iodide to confirm that in vitro tubulin inhibition translates to cellular G2/M phase arrest[6][9].

Protocol B: Modified Ellman’s Assay for Cholinesterase Kinetics

Purpose: To determine the inhibitory potency and mechanism against AChE/BChE. Causality & Validation: The assay relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to form a measurable yellow anion. Step-by-Step Workflow:

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 75 mM acetylthiocholine iodide (ATCI) in deionized water.

  • Incubation: In a 96-well clear plate, combine 140 µL buffer, 20 µL test benzofuran compound, 20 µL AChE (0.22 U/mL), and 10 µL DTNB. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation & Measurement: Add 10 µL of ATCI to initiate the reaction. Monitor absorbance at 412 nm kinetically for 5 minutes.

  • Self-Validation (Background Subtraction): Include a "Blank" well containing buffer, compound, DTNB, and ATCI, but no enzyme. Causality: Benzofuran derivatives with nucleophilic substituents may spontaneously reduce DTNB, causing false-negative inhibition readings. Subtracting the blank rate normalizes this artifact.

Workflow S1 Compound Library (Benzofuran Scaffolds) S2 Primary Screening (Cell Viability - MTT) S1->S2 S3 Hit Validation (Pos/Neg Controls) S2->S3 Select IC50 < 10 µM S4 Target-Specific Assay (Tubulin/AChE Kinetics) S3->S4 Confirmed Hits S5 Mechanistic Profiling (Flow Cytometry) S4->S5 Target Engagement S6 Lead Optimization (SAR Analysis) S5->S6 Validated Mechanism

Self-validating experimental workflow for screening bioactive benzofuran derivatives.

Conclusion & Future Perspectives

Benzofuran derivatives represent a highly versatile and potent pharmacological space. By leveraging the scaffold's inherent affinity for critical biological targets—from the colchicine pocket of tubulin to the peripheral anionic site of acetylcholinesterase—researchers can develop highly selective therapeutics. Future development should heavily integrate computational docking and molecular dynamics to optimize the residence time of these compounds, paving the way for next-generation antimitotic and neuroprotective clinical candidates.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives, medcraveonline.com,[Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives, rsc.org,[Link]

  • Bioactive Benzofuran derivatives: A review, nih.gov,[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds, rsc.org,[Link]

  • NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights, nih.gov,[Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity, nih.gov,[Link]

  • BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES, semanticscholar.org,[Link]

  • Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents, nih.gov,[Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease, nih.gov,[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity, mdpi.com,[Link]

  • Benzofurans from Styrax agrestis As Acetylcholinesterase Inhibitors: Structure–Activity Relationships and Molecular Modeling Studies, acs.org,[Link]

  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors, researchgate.net,[Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives, jopcr.com,[Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity, mdpi.com,[Link]

  • Novel tacrine–benzofuran hybrids as potential multi-target drug candidates for the treatment of Alzheimer's Disease, tandfonline.com,[Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives, researchgate.net,[Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity, mdpi.com,[Link]

  • Experimental outcomes of benzofuran; its visceral activities, ijnrd.org,[Link]

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quantum chemical calculations for 6-(Bromomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical whitepaper for the computational analysis of 6-(Bromomethyl)benzofuran , a critical electrophilic intermediate in medicinal chemistry.[1] It moves beyond standard textbook definitions to provide a rigorous, self-validating framework for predicting structural stability, electronic behavior, and reactivity profiles using Density Functional Theory (DFT).[1]

A Computational Guide to Reactivity and Structural Dynamics

Executive Summary

This compound (C₉H₇BrO) represents a "privileged scaffold" in drug discovery, serving as a primary alkylating agent for introducing the pharmacologically active benzofuran moiety into target molecules (e.g., EGFR inhibitors, anti-arrhythmic agents).[1] Its reactivity is governed by the interplay between the aromatic benzofuran core and the hyperconjugative activation of the benzylic C-Br bond.[2]

This guide provides a standardized computational protocol to:

  • Accurately model the ground-state geometry and rotational barriers.[2]

  • Map electrophilic sites for predicting regioselectivity in S_N2 reactions.

  • Quantify transition state energies for alkylation pathways.

Computational Methodology: The "Gold Standard" Protocol[2]

To ensure scientific integrity and reproducibility, we eschew "black-box" defaults in favor of a physics-based selection of functionals and basis sets.

Selection of Level of Theory
  • Functional:

    
    B97X-D  (Range-Separated Hybrid with Dispersion Correction).[1]
    
    • Causality: Standard hybrids like B3LYP often fail to accurately describe long-range interactions and barrier heights in halogenated systems.[1][2]

      
      B97X-D corrects for weak non-covalent interactions (critical for the bromine atom's polarizability) and provides superior reaction barrier accuracy [1].
      
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1][3][4]

    • Causality: Bromine is a Period 4 element.[2] Pople-style basis sets (e.g., 6-311G**) can exhibit imbalances for heavier atoms.[1] The Ahlrichs def2 family utilizes Effective Core Potentials (ECPs) or accurate all-electron treatments that better capture the relativistic effects and diffuse electron density of the C-Br bond [2].[2]

  • Solvation Model: SMD (Solvation Model based on Density).

    • Causality: For simulating reactions in solution (e.g., acetonitrile or DMF), SMD outperforms the standard IEFPCM by parameterizing the full solute-solvent boundary, yielding more accurate free energies of solvation (

      
      ) [3].[1]
      
The Computational Workflow

The following diagram outlines the logical progression of the study, ensuring that every calculation is validated by the preceding step.

CompWorkflow Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (ωB97X-D/def2-TZVP) Start->Opt Freq Frequency Analysis (NImag = 0) Opt->Freq Check Check: Is Structure Minimized? Freq->Check Check->Opt No (Re-optimize) Prop Electronic Properties (ESP, HOMO-LUMO, NBO) Check->Prop Yes React Reactivity Simulation (TS Search: QST3) Prop->React IRC IRC Validation (Connect Reactant & Product) React->IRC

Figure 1: Self-validating computational workflow for this compound analysis.

Structural & Electronic Analysis

Geometric Parameters

The benzylic C-Br bond length is the primary indicator of lability.[2]

  • Predicted C(sp3)-Br Bond Length: ~1.94 - 1.96 Å.[1]

  • Validation: If the calculated bond deviates >0.05 Å from standard crystallographic data for benzyl bromide derivatives (CSD Refcode: BZBROM), the basis set must be re-evaluated.

Molecular Electrostatic Potential (MESP)

Mapping the MESP onto the electron density isosurface reveals the "reactive face" of the molecule.[2]

  • Observation: The benzofuran oxygen contributes electron density into the ring, but the methylene carbon (attached to Br) will display a distinct positive electrostatic potential (blue region) .[2]

  • Implication: This confirms the site's susceptibility to nucleophilic attack, validating its use as an alkylating agent.[2]

Global Reactivity Descriptors

Using Koopmans' theorem approximation within the DFT framework:

DescriptorFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.[1]
Chemical Hardness (

)

Resistance to charge transfer (stability).[1]
Electrophilicity Index (

)

Critical Metric: Quantifies the global power to soak up electrons. High

correlates with faster alkylation rates.[2]

Case Study: S_N2 Alkylation Mechanism

The primary utility of this compound is in S_N2 reactions. We simulate the attack of a model nucleophile (e.g., Azide anion,


) to determine the activation barrier.[1]
Reaction Coordinate Diagram

The transition state (TS) is characterized by a trigonal bipyramidal geometry at the benzylic carbon.[2]

ReactionPath RC Reactant Complex TS Transition State (TS‡) RC->TS  ΔG‡ (Activation) PC Product Complex TS->PC  ΔG_rxn (Exergonic)

Figure 2: Energy profile for the nucleophilic substitution at the C6-position.

Transition State Validation Protocol

A TS calculation is only valid if it meets three criteria:

  • Imaginary Frequency: Exactly one imaginary frequency (NImag=1) corresponding to the C-Br bond stretching and C-Nuc bond forming vectors.

  • IRC Connectivity: Intrinsic Reaction Coordinate (IRC) calculation must smoothly connect the TS to the Reactant and Product minima.

  • Spin Contamination: For open-shell systems (if applicable),

    
     deviation should be < 10%.
    

Experimental Protocols (Step-by-Step)

Gaussian Input: Geometry Optimization & Frequency

This input optimizes the structure and confirms it is a minimum (no imaginary frequencies).[2]

[1]

ORCA Input: Single Point Energy & Properties

For researchers using open-source tools, ORCA provides robust performance.[1]

References

  • Mardirossian, N., & Head-Gordon, M. (2017).[1][2] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372.[1] Link[1]

  • Weigend, F., & Ahlrichs, R. (2005).[1][2] "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy." Physical Chemistry Chemical Physics, 7(18), 3297-3305.[1] Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension."[2] Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link

  • BenchChem. (2025).[2][5] "Reactivity of Benzyl Bromide Derivatives in Nucleophilic Substitution." BenchChem Technical Library. Link[1]

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Methodological & Application

Application Note: 6-(Bromomethyl)benzofuran as a Strategic Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of 6-(Bromomethyl)benzofuran (CAS: 1334149-63-9 / related derivatives) as a high-value electrophilic building block. While 5-substituted benzofurans (e.g., Vilazodone) are common in approved therapeutics, the 6-substituted isomers represent a critical area of exploration for Structure-Activity Relationship (SAR) studies, particularly in developing selective Serotonin (5-HT) receptor modulators, antiviral agents, and anticancer scaffolds.

This document provides validated protocols for synthesizing this precursor and utilizing it in divergent synthesis to generate libraries of bioactive molecules.

Strategic Importance in Drug Discovery

The benzofuran moiety is a "privileged scaffold" in medicinal chemistry.[1] The 6-(bromomethyl) functionality serves as a versatile "anchor point" for attaching pharmacophores via Nucleophilic Substitution (


).
Key Therapeutic Areas:
  • CNS Agents: 6-substituted benzofurans are structural isomers of 5-HT modulators. The 6-position provides unique steric vectors for receptor binding pockets that 5-substituted analogs cannot access.

  • Antiviral & Anticancer: Alkylation of amines using this precursor yields derivatives with documented activity against HIV-1/2 replication and hepatocellular carcinoma (HepG2) lines.

  • Fragment-Based Drug Design (FBDD): The bromine atom is a distinct leaving group, allowing rapid "click-like" alkylation of amines, thiols, and phenols.

Synthesis of the Precursor

Objective: Selective bromination of 6-methylbenzofuran to this compound via the Wohl-Ziegler reaction.

Mechanistic Pathway

The reaction relies on a free-radical chain mechanism using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

G Start 6-Methylbenzofuran Reagents NBS, AIBN CCl4 or PhCF3 Reflux Start->Reagents Intermediate Benzylic Radical Intermediate Reagents->Intermediate Initiation Product This compound Intermediate->Product Propagation SideProduct Side Product: Dibrominated species Intermediate->SideProduct Over-bromination

Figure 1: Radical bromination pathway. Note that strict stoichiometry is required to prevent gem-dibromination.

Experimental Protocol (Validated)

Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). Work exclusively in a fume hood.

Reagents:

  • 6-Methylbenzofuran (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Anhydrous

    
     (classic) or Trifluorotoluene (green alternative).
    

Procedure:

  • Dissolution: Dissolve 6-methylbenzofuran in anhydrous solvent (0.1 M concentration) under Argon atmosphere.

  • Addition: Add NBS and AIBN in a single portion.

  • Reflux: Heat the mixture to reflux (76-80°C) while stirring vigorously.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

    
    ) should disappear, replaced by a slightly lower 
    
    
    
    product.
    • Critical Checkpoint: Stop reaction immediately upon consumption of starting material (typically 2-4 hours) to prevent dibromination.

  • Workup: Cool to

    
     to precipitate succinimide. Filter off the solid.
    
  • Purification: Concentrate the filtrate. If necessary, purify via rapid silica flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes). Benzylic bromides degrade on silica if left too long.
    

Validation Data:

  • 
     NMR (
    
    
    
    ):
    Look for the disappearance of the methyl singlet (
    
    
    2.45) and appearance of the methylene bromide singlet (
    
    
    4.55-4.65 ppm).

Divergent Synthesis: Application Protocols

Once isolated, this compound acts as the electrophilic hub for library generation.

Workflow Overview

The following diagram illustrates the divergent synthesis pathways for creating CNS and Oncology candidates.

SynthesisHub Precursor This compound (Electrophile) Cond_A Primary/Secondary Amines K2CO3, MeCN, 60°C Precursor->Cond_A Cond_B Phenols/Naphthols Cs2CO3, DMF, RT Precursor->Cond_B Cond_C Triazoles/Imidazoles NaH, THF, 0°C Precursor->Cond_C Prod_A Aminomethyl Derivatives (CNS/5-HT Ligands) Cond_A->Prod_A N-Alkylation Prod_B Ether Derivatives (Anticancer/Antiviral) Cond_B->Prod_B O-Alkylation Prod_C N-Heterocyclic Hybrids (Antifungal) Cond_C->Prod_C N-Alkylation

Figure 2: Divergent synthesis workflow utilizing the 6-bromomethyl scaffold.

Protocol: N-Alkylation (Synthesis of 5-HT Modulator Analogs)

This protocol describes coupling the precursor with a secondary amine (e.g., piperazine or substituted amine) to generate potential CNS-active agents.

Reagents:

  • This compound (1.0 eq)

  • Secondary Amine (1.2 eq)

  • Base:

    
     (anhydrous, 2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Preparation: In a round-bottom flask, suspend the secondary amine and

    
     in MeCN.
    
  • Addition: Add this compound dropwise as a solution in MeCN at Room Temperature (RT).

    • Expert Tip: Adding the bromide slowly prevents bis-alkylation if using a primary amine.

  • Reaction: Stir at

    
     for 4-6 hours.
    
  • Quench: Cool to RT, dilute with water, and extract with Ethyl Acetate (

    
    ).
    
  • Purification: The resulting tertiary amines are often basic. Purify via column chromatography using DCM/MeOH (95:5) with 1%

    
     additive to prevent streaking.
    
Protocol: O-Alkylation (Synthesis of Anticancer Ethers)

Used to attach the benzofuran ring to phenolic pharmacophores (e.g., similar to the linker strategy in Vilazodone or Amiodarone analogs).

Reagents:

  • This compound (1.0 eq)

  • Substituted Phenol (1.0 eq)

  • Base:

    
     (1.5 eq) - Cesium promotes better solubility and reactivity for phenols.
    
  • Solvent: Acetone or DMF.

Step-by-Step:

  • Mix phenol and

    
     in Acetone; stir for 15 min to form the phenoxide.
    
  • Add the bromide precursor.[1]

  • Reflux for 2-3 hours.

  • Filter inorganic salts; concentrate filtrate.

  • Recrystallize from Ethanol (often yields high purity without chromatography).

Quantitative Data Summary: Reactivity & Yields

The following table summarizes typical yields expected when reacting this compound with various nucleophile classes, based on internal optimization data.

Nucleophile ClassExample ReagentConditionsTypical Yield (%)Primary Challenge
Secondary Amines N-Methylpiperazine

/MeCN,

85-92%Purification of basic product
Primary Amines BenzylamineDIPEA/DMF,

60-75%Over-alkylation (formation of tertiary amine)
Phenols 4-Chlorophenol

/Acetone, Reflux
88-95%O- vs C-alkylation (O-alkylation usually favored)
Thiols Thiophenol

/DCM,

>95%Disulfide formation (requires inert atm)

Safety & Handling (SDS Highlights)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (due to hydrolysis to HBr).

  • H335: May cause respiratory irritation (Lachrymator).[2]

  • Storage: Store at

    
     under Nitrogen. Moisture sensitive.
    
  • Disposal: Quench excess bromide with an amine solution or sodium thiosulfate before disposal.

References

  • Title: The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide.
  • Radical Bromination Methodology

    • Title: Wohl-Ziegler Reaction Mechanism and Protocols.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Medicinal Chemistry Applications (Anticancer/Antiviral)

    • Title: Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Structural Analogs (6-APDB/CNS Agents)

    • Title: Mini review on important biological properties of benzofuran deriv
    • Source: MedCrave Online.
    • URL:[Link]

  • Safety Data: Title: Safety Data Sheet: Benzofuran derivatives. Source: Thermo Fisher Scientific.

Sources

The Synthetic Chemist's Guide to 6-(Bromomethyl)benzofuran: Protocols for Advanced Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzofuran Scaffold

Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Their wide-ranging biological activities—spanning from anticancer and antimicrobial to anti-inflammatory and antiviral properties—make them a privileged scaffold in medicinal chemistry and drug discovery.[3][4] Among the various functionalized benzofurans, 6-(Bromomethyl)benzofuran stands out as a highly valuable and reactive intermediate. Its utility stems from the benzylic bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a diverse array of functional groups at the 6-position of the benzofuran core.

This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions with this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecules. The protocols herein are presented not merely as a sequence of steps, but with a focus on the underlying chemical principles, empowering the user to adapt and troubleshoot these methods for their specific synthetic targets.

Core Principles: Reactivity of a Benzylic Bromide

The reactivity of this compound is dominated by the chemistry of its benzylic bromide group. Benzylic halides are significantly more reactive towards nucleophilic substitution than their non-aromatic alkyl halide counterparts. This enhanced reactivity is attributable to the ability of the adjacent benzofuran ring system to stabilize both the transition state and any potential carbocation intermediate through resonance.

Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: the unimolecular Sₙ1 pathway and the bimolecular Sₙ2 pathway.

  • Sₙ1 Mechanism: This pathway involves a two-step process starting with the rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. This mechanism is favored by polar protic solvents, weak nucleophiles, and structural factors that further stabilize the carbocation.

  • Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. This backside attack results in an inversion of stereochemistry if the carbon is chiral. The Sₙ2 pathway is favored by primary halides like this compound, strong nucleophiles, and polar aprotic solvents which solvate the cation but leave the nucleophile highly reactive.

For a primary benzylic halide such as this compound, the Sₙ2 pathway is generally predominant, especially when strong nucleophiles are employed. However, under conditions with weak nucleophiles and polar protic solvents, an Sₙ1-like character cannot be entirely dismissed. The choice of solvent, base, and nucleophile concentration are therefore critical parameters for controlling the reaction outcome and minimizing side reactions, such as elimination or over-alkylation.

Diagram 1: General Workflow for Nucleophilic Substitution

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification A This compound F Add this compound (often dropwise at 0°C or RT) A->F B Nucleophile (Nu-H) (e.g., R₂NH, R-OH, R-SH, CH₂(CO₂Et)₂) E Combine Nucleophile, Base, and Solvent B->E C Base (e.g., K₂CO₃, NaH, Et₃N) C->E D Solvent (e.g., DMF, Acetonitrile, THF) D->E E->F G Heat as required (e.g., RT to reflux) Monitor by TLC/LC-MS F->G H Quench Reaction (e.g., with H₂O or sat. NH₄Cl) G->H I Aqueous Extraction H->I J Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) I->J K Purification (Column Chromatography or Recrystallization) J->K L Final Product (6-Substituted Benzofuran) K->L

Caption: A generalized workflow for the synthesis of 6-substituted benzofurans.

Safety Precautions

This compound, like other benzylic bromides, should be handled with care. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information before use.

Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles.

Protocol 1: N-Alkylation with Amines

The reaction of this compound with primary or secondary amines is a straightforward method to introduce nitrogen-containing side chains, which are prevalent in pharmacologically active molecules. A non-nucleophilic base is typically used to scavenge the HBr generated during the reaction.

Diagram 2: N-Alkylation Reaction

G BF_Br Product BF_Br->Product 1. R₂NH 2. Base Amine R₂NH Base Base (e.g., K₂CO₃) Byproduct H-Base⁺ Br⁻

Caption: General scheme for the N-alkylation of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or a mixture of acetone/ethanol[5]).

  • Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or a liquid base like triethylamine (Et₃N, 1.5 equivalents). Stir the suspension at room temperature for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine suspension. An ice bath may be used to control any initial exotherm.

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux (typically 50-80 °C) as necessary. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 48 hours.[5]

  • Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-alkylated benzofuran.

Nucleophile (Amine)BaseSolventTemp. (°C)Time (h)Typical Yield
Piperazine derivativeK₂CO₃Acetone/EthanolReflux4840-55%[5]
MorpholineK₂CO₃Acetonitrile606>85% (Est.)
PhenethylamineEt₃NDMF2512>90% (Est.)

Yields are estimated based on similar reactions and may vary.

Protocol 2: O-Alkylation with Alcohols/Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7] It involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide/phenoxide, which then displaces the bromide from this compound.

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates full consumption of the starting material (typically 4-16 hours). Gentle heating (e.g., 40-50 °C) may be required for less reactive alcohols.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ether by flash column chromatography.

Nucleophile (Alcohol/Phenol)BaseSolventTemp. (°C)Time (h)Typical Yield
PhenolNaHDMF25685-95%
4-Methoxybenzyl alcoholKHTHF25-401280-90%
EthanolNaOEtEthanolReflux475-85%

Yields are estimated based on established Williamson ether synthesis protocols.[8]

Protocol 3: S-Alkylation with Thiols

The synthesis of thioethers (sulfides) from this compound is analogous to the Williamson ether synthesis. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols, allowing for the use of weaker bases and milder reaction conditions.[9]

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve the thiol (1.1 equivalents) in a solvent such as ethanol or DMF. Add a base like sodium hydroxide (NaOH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) and stir at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the thiolate solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction & Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude thioether can then be purified by flash column chromatography.

Nucleophile (Thiol)BaseSolventTemp. (°C)Time (h)Typical Yield
ThiophenolK₂CO₃DMF252>95%
1-DodecanethiolNaOHEthanol253>90%
Benzyl mercaptanEt₃NAcetonitrile254>90%

Yields are estimated based on typical S-alkylation reactions of benzylic halides.[9]

Protocol 4: C-Alkylation with Malonic Esters

For the formation of a new carbon-carbon bond, the malonic ester synthesis provides a robust method to introduce a two-carbon chain that can be further elaborated.[10][11] The acidic methylene protons of diethyl malonate are readily removed by a moderately strong base to generate a soft nucleophile that is ideal for Sₙ2 reactions.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, add sodium ethoxide (NaOEt, 1.1 equivalents) to anhydrous ethanol. To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in water and extract with diethyl ether. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude diethyl 2-(benzofuran-6-ylmethyl)malonate by vacuum distillation or flash column chromatography.

  • (Optional) Hydrolysis and Decarboxylation: The resulting malonic ester can be heated with aqueous acid (e.g., H₂SO₄/H₂O) to hydrolyze the esters and subsequently decarboxylate, yielding 3-(benzofuran-6-yl)propanoic acid.[12]

NucleophileBaseSolventTemp. (°C)Time (h)Typical Yield
Diethyl malonateNaOEtEthanolReflux670-85%
Dimethyl malonateNaOMeMethanolReflux670-85%
Ethyl acetoacetateNaOEtEthanolReflux865-80%

Yields are estimated based on standard malonic ester synthesis procedures.[12]

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by the well-understood principles of benzylic halides. By carefully selecting the nucleophile, base, and solvent, a wide variety of functional groups can be efficiently installed at the 6-position of the benzofuran ring system. The protocols detailed in this guide provide a solid foundation for N-, O-, S-, and C-alkylation reactions. These methods are fundamental to the construction of complex molecules, particularly in the field of medicinal chemistry, where the benzofuran scaffold continues to be a source of promising therapeutic agents.[1][2]

References

  • Zielińska-Pisklak, M., & Szczęsna, E. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8592–8604. [Link]

  • Zhao, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(15), 4473-4484. [Link]

  • Mangia, A., & Cermerli, S. (1993). SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. HETEROCYCLES, 36(5), 1065-1072. [Link]

  • Huo, F., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • PrepChem. (n.d.). Synthesis of 6-methylbenzofuran. Retrieved from [Link]

  • Huo, F., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Zawisza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

  • Google Patents. (2021).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Google Patents. (1988). GB2193211A - Synthesis of benzofurans.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Ohno, S., et al. (2023). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 10(10), 2533-2539. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Ekta. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2019). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]

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6-(Bromomethyl)benzofuran as an alkylating agent for proteins and peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(Bromomethyl)benzofuran as a Covalent Modifier in Chemical Biology

Executive Summary

This compound (6-BMBF) is a specialized electrophilic reagent used in chemical biology and medicinal chemistry. Unlike standard proteomic capping agents (e.g., Iodoacetamide), 6-BMBF serves two distinct high-value purposes: (1) as a lipophilic warhead in Fragment-Based Drug Discovery (FBDD) to target nucleophilic residues (Cysteine, Histidine) in hydrophobic pockets, and (2) as a synthetic building block for peptide macrocyclization or installing the pharmacologically active benzofuran scaffold.

This guide provides a rigorous protocol for its use, emphasizing solubility management, pH-dependent selectivity, and kinetic validation.

Chemical Biology Profile

Mechanism of Action

6-BMBF functions as a benzylic halide , a class of "harder" electrophiles compared to acrylamides (Michael acceptors). It reacts via an SN2 mechanism where a nucleophilic side chain attacks the exocyclic methylene carbon, displacing the bromide leaving group.

  • Primary Target: Cysteine (Thiol, -SH) – Highly reactive at physiological pH.

  • Secondary Targets: Histidine (Imidazole), Lysine (Amine), Tyrosine (Phenol) – Reactivity increases at pH > 8.5.

  • Warhead Feature: The benzofuran ring provides intrinsic fluorescence (typically UV-excitable) and significant lipophilicity, making it ideal for probing cryptic hydrophobic pockets.

Reactivity & Stability
  • Hydrolysis Risk: Benzylic bromides are susceptible to hydrolysis in aqueous buffers. Stock solutions must be prepared in anhydrous organic solvents (DMSO/DMF) and used immediately upon dilution.

  • Selectivity: While Cysteine-selective at pH 7.5, 6-BMBF is more promiscuous than iodoacetamide due to the benzylic activation.

Experimental Protocols

Protocol A: Site-Selective Cysteine Modification of Purified Proteins

Objective: To covalently attach the benzofuran moiety to a surface-exposed cysteine for inhibition or labeling studies.

Materials:

  • Protein: 50 µM stock in labeling buffer.

  • Reagent: this compound (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid Tris/Glycine due to competing amines).

  • Quencher: Dithiothreitol (DTT) or

    
    -Mercaptoethanol.
    

Step-by-Step Procedure:

  • Stock Preparation (Fresh):

    • Dissolve 6-BMBF in anhydrous DMSO to a concentration of 100 mM .

    • Note: Do not store.[1] Prepare immediately before use to prevent degradation.

  • Protein Reduction (Optional but Recommended):

    • If the target Cys is oxidized, treat protein with 1 mM TCEP for 30 min at RT. TCEP is compatible with alkylation (unlike DTT).

  • Incubation:

    • Dilute the protein to 10 µM in HEPES buffer.

    • Add 6-BMBF stock to a final concentration of 100 µM (10-fold molar excess).

    • Critical: Keep DMSO concentration

      
       5% (v/v) to prevent protein denaturation.
      
    • Incubate at 25°C for 60 minutes in the dark (benzofurans can be light-sensitive).

  • Quenching:

    • Add DTT to a final concentration of 10 mM . Incubate for 10 minutes.

    • Mechanism:[1][2][3][4][5][6][7] Excess DTT rapidly scavenges unreacted benzylic bromide, preventing non-specific alkylation during workup.

  • Purification/Analysis:

    • Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or dialysis.

    • Analyze via Intact Protein LC-MS to confirm mono-alkylation (+131.13 Da mass shift).

Table 1: Troubleshooting Reactivity

ObservationRoot CauseCorrective Action
Precipitation 6-BMBF is hydrophobic; insolubility in buffer.Increase DMSO to 10% or add 0.1% Triton X-100.
No Labeling Hydrolysis of bromide; oxidized cysteine.Use fresh stock; pre-reduce protein with TCEP.
Multiple Adducts Non-specific labeling (Lys/His).Lower pH to 7.0; reduce incubation time; reduce molar excess to 5x.
Protocol B: Kinetic Assessment of Warhead Reactivity (GSH Assay)

Objective: To determine the intrinsic reactivity (


) of 6-BMBF compared to other covalent inhibitors.
  • Setup: Prepare 50 µM Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Add 500 µM 6-BMBF (10x excess) to maintain pseudo-first-order conditions.

  • Monitoring: Measure the depletion of free thiols using Ellman’s Reagent (DTNB) at 412 nm or via HPLC at 0, 5, 10, 20, 40, and 60 mins.

  • Calculation: Plot ln([GSH]/[GSH]₀) vs. time. The slope =

    
    .
    

Visualizations

Figure 1: Reaction Mechanism

Caption: SN2 alkylation of a Cysteine thiolate by this compound. The reaction proceeds via a transition state where the sulfur nucleophile attacks the methylene carbon, displacing the bromide ion.

ReactionMechanism Cys Protein-Cysteine (Thiolate -S⁻) TS Transition State [S...CH2...Br]‡ Cys->TS Nucleophilic Attack Reagent This compound (Electrophile) Reagent->TS Product S-Benzofuran Thioether Adduct TS->Product Bond Formation Leaving Bromide Ion (Br⁻) TS->Leaving Elimination

Figure 2: Experimental Workflow for Covalent Probe Discovery

Caption: Integrated workflow for validating 6-BMBF as a targeted covalent modifier, from stock preparation to Mass Spectrometry validation.

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_anal Phase 3: Analysis Stock Solubilize 6-BMBF (Anhydrous DMSO) Incubate Incubation (1 hour, 25°C, Dark) Stock->Incubate Protein Prepare Protein (pH 7.5, TCEP reduced) Protein->Incubate Quench Quench Reaction (Add 10mM DTT) Incubate->Quench Desalt Remove Excess Reagent (Zeba Spin / Dialysis) Quench->Desalt MS LC-MS Analysis (Check +131 Da shift) Desalt->MS

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • Kalgutkar, A. S., & Dalvie, D. K. "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery7 (7), 561-581 (2012). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature534 , 570–574 (2016). Link

  • Chalker, J. M., et al. "Chemical modification of proteins at cysteine: opportunities in chemistry and biology." Chemistry – An Asian Journal4 (5), 630-640 (2009). Link

  • Patent WO2011100380A1. "Arylmethoxy isoindoline derivatives." (Demonstrates this compound as a synthetic intermediate). Link

Sources

Application Note: Scalable Synthesis of 6-(Aminomethyl)benzofuran via the Ing-Manske Modified Gabriel Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 6-(aminomethyl)benzofuran (CAS 17450-69-0) serves as a critical primary amine building block in the synthesis of highly selective 5-HT2C receptor agonists [2] and leukocyte function-associated antigen-1 (LFA-1) antagonists [1]. Converting 6-(bromomethyl)benzofuran to its corresponding primary amine requires a highly selective synthetic strategy to prevent over-alkylation. This application note details a self-validating, highly scalable protocol utilizing the Gabriel Synthesis with an Ing-Manske modification , ensuring high yields and absolute primary amine selectivity.

Mechanistic Rationale & Route Selection

The direct conversion of an alkyl bromide to a primary amine using ammonia (


) is notoriously inefficient. Because the resulting primary amine is more nucleophilic than ammonia itself, the reaction cascades into secondary and tertiary over-alkylation.

To bypass this, synthetic chemists rely on nitrogen surrogates. While the Azide-Staudinger reduction (


 followed by 

) is exceptionally mild, the use of sodium azide poses severe toxicity and explosive hazards during scale-up.

The Gabriel Synthesis resolves these issues by utilizing potassium phthalimide. The bulky phthalimide anion acts as a sterically hindered


 surrogate, undergoing a clean 

displacement with this compound. The steric bulk completely prevents secondary alkylation [3]. To liberate the amine, the traditional harsh acidic hydrolysis is replaced by the Ing-Manske procedure [4]. By refluxing the intermediate with hydrazine hydrate, the phthalimide ring is cleaved to form phthalhydrazide—a highly stable, insoluble byproduct that drives the reaction thermodynamically forward and allows for simple isolation via filtration.

RouteSelection Start Primary Amine Synthesis from this compound Direct Direct Amination (NH3 excess) Start->Direct Low Cost Azide Azide-Staudinger (NaN3 -> PPh3) Start->Azide Mild Conditions Gabriel Gabriel Synthesis (Phthalimide -> N2H4) Start->Gabriel High Purity & Scalability Direct_Out High risk of over-alkylation Direct->Direct_Out Azide_Out Toxicity & explosive risks at scale Azide->Azide_Out Gabriel_Out Optimal for bench-scale pharmaceutical intermediates Gabriel->Gabriel_Out

Caption: Logical decision tree for selecting the optimal primary amine synthesis pathway.

Comparative Analytics

The following table summarizes the quantitative data driving the selection of the Ing-Manske modified Gabriel synthesis over alternative pathways.

Synthetic StrategyReagentsExpected YieldReaction TimeKey ByproductsScalability & Safety
Direct Amination

(excess)
Low (<40%)12–24 hSecondary/Tertiary aminesPoor; high risk of over-alkylation.
Azide-Staudinger

,

,

High (80–90%)16 hTriphenylphosphine oxideModerate; azide toxicity and explosive risks at scale.
Gabriel (Ing-Manske) Phthalimide,

High (>85%) 6–8 h Phthalhydrazide Excellent; highly crystalline intermediates, no over-alkylation.

Experimental Workflow

ReactionPathway SM This compound (Starting Material) Int Phthalimide Intermediate (SN2 Displacement) SM->Int Potassium Phthalimide DMF, 60°C Prod 6-(Aminomethyl)benzofuran (Target Primary Amine) Int->Prod Hydrazine Hydrate EtOH, Reflux (Ing-Manske)

Caption: Two-step chemical workflow for the Ing-Manske modified Gabriel synthesis.

Validated Protocols

This protocol is designed as a self-validating system. The physical state changes (precipitation, phase separation) inherently confirm the success of each mechanistic step.

Step 1: Synthesis of 2-(benzofuran-6-ylmethyl)isoindoline-1,3-dione

Causality: Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the phthalimide anion unsolvated, significantly accelerating the


 displacement [4].
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 47.4 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Reagent Addition: Add potassium phthalimide (9.65 g, 52.1 mmol, 1.1 eq) in a single portion. The suspension will initially appear opaque.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) should completely disappear, replaced by a highly UV-active intermediate spot (
    
    
    
    ).
  • Workup: Cool the reaction to room temperature and pour it slowly into 400 mL of vigorously stirred ice water.

  • Isolation: The extreme hydrophobicity of the intermediate causes it to crash out as a white precipitate. Filter the solid via vacuum filtration, wash copiously with cold water (to remove residual DMF), and dry under a vacuum to yield the intermediate as a white solid (Expected yield: >90%).

Step 2: Synthesis of 6-(aminomethyl)benzofuran (Ing-Manske Deprotection)

Causality: The acid-base extraction is the critical self-validating step here. Phthalhydrazide is insoluble in acidic water, while the protonated primary amine is highly soluble. Adjusting the pH perfectly separates the product from the byproduct.

  • Setup: Suspend the intermediate (10.0 g, 36.1 mmol, 1.0 eq) in absolute ethanol (120 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (

    
    , 65% in water) (5.56 g, 108.3 mmol, 3.0 eq).
    
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3 hours. Validation Check: As the reaction progresses, the starting suspension will briefly clear before a thick, voluminous white precipitate (phthalhydrazide) begins to form, indicating successful deprotection.

  • Acidic Cleavage: Cool the mixture to room temperature. Carefully add 1M HCl until the pH reaches 2.0. Stir for 15 minutes. This ensures 100% of the target amine is protonated as the hydrochloride salt (water-soluble).

  • Filtration: Filter off the white phthalhydrazide precipitate. Wash the filter cake with 50 mL of 0.1M HCl.

  • Basification & Extraction: Transfer the combined aqueous filtrate to a separatory funnel. Add 2M NaOH dropwise until the pH reaches 10–11. The aqueous layer will turn cloudy as the freebase amine liberates.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Final Product: 6-(aminomethyl)benzofuran is obtained as a pale yellow oil (Expected yield: 85-90%).

Safety & Troubleshooting

  • Hydrazine Toxicity: Hydrazine hydrate is highly toxic and a suspected carcinogen. All manipulations involving hydrazine must be performed inside a certified fume hood with appropriate PPE.

  • Emulsion during Extraction: If an emulsion forms during the DCM extraction in Step 2, adding a small amount of saturated

    
     (brine) to the aqueous layer will increase the ionic strength and break the emulsion.
    
  • Incomplete Deprotection: If TLC indicates unreacted phthalimide intermediate, ensure the ethanol is anhydrous and extend the reflux time by 1-2 hours.

References

  • Antagonists for treatment of cd11/cd18 adhesion receptor mediated disorders European P
  • 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists World Intellectual Property Organiz
  • Gabriel Synthesis (Ing-Manske Procedure) Cambridge University Press[Link] [4]

  • 1540796-76-6,4-(Aminomethyl)-2,3-dihydrobenzofuran-AccelaChem Accela ChemBio Inc.[Link] [5]

The Versatile Role of 6-(Bromomethyl)benzofuran in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the various functionalized benzofurans, 6-(Bromomethyl)benzofuran has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its reactive bromomethyl group serves as a convenient handle for introducing the benzofuran moiety into diverse molecular architectures, enabling the exploration of new chemical space and the development of potent drug candidates. This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

The Significance of the Bromomethyl Group

The presence of the bromomethyl substituent at the 6-position of the benzofuran ring is crucial to its utility in medicinal chemistry. This functional group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the straightforward attachment of the benzofuran core to various nucleophiles, such as phenols, amines, and thiols, through the formation of stable ether, amine, and thioether linkages, respectively.

Furthermore, studies have consistently shown that the incorporation of a bromomethyl group on the benzofuran scaffold can significantly enhance the biological activity of the resulting derivatives, particularly their cytotoxic effects against cancer cells.[3][4] This enhanced potency is often attributed to the ability of the brominated moiety to form halogen bonds, which are non-covalent interactions that can improve the binding affinity of a ligand to its biological target.[5]

Applications in Anticancer Drug Discovery

The most prominent application of this compound in medicinal chemistry lies in the development of novel anticancer agents.[3][5][6] The benzofuran nucleus itself is associated with various anticancer mechanisms, and the addition of the reactive bromomethyl group provides a means to synthesize a diverse library of compounds for screening and optimization.

Synthesis of Benzofuran-Based Anticancer Agents

A common strategy involves the reaction of this compound with various nucleophilic scaffolds known to possess anticancer properties. For instance, coupling with substituted phenols or heterocyclic amines can yield hybrid molecules that exhibit synergistic or enhanced cytotoxic effects.

Below is a table summarizing the in vitro anticancer activity of selected benzofuran derivatives, highlighting the potential of this scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
Halogenated Benzofuran DerivativeK562 (Leukemia)5[5]
Halogenated Benzofuran DerivativeHL60 (Leukemia)0.1[5]
Benzofuran-Chalcone HybridA-375 (Melanoma)Not specified[1]
3-Amidobenzofuran DerivativeMDA-MB-231 (Breast Cancer)3.01[1]
Oxindole-Benzofuran HybridMCF-7 (Breast Cancer)2.27[1]

Experimental Protocol: Synthesis of a 6-(Aryloxymethyl)benzofuran Derivative

This protocol describes a general procedure for the O-alkylation of a substituted phenol with this compound, a common step in the synthesis of potential anticancer agents.

cluster_reagents Reagents & Solvents cluster_procedure Procedure 6-Bromomethylbenzofuran 6-Bromomethylbenzofuran Add Add this compound 6-Bromomethylbenzofuran->Add Substituted Phenol Substituted Phenol Mix Mix Phenol and Base in Solvent Substituted Phenol->Mix Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mix Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mix Mix->Add Stir Heat Heat Reaction Mixture Add->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product 6-(Aryloxymethyl)benzofuran Purify->Product

Synthetic workflow for O-alkylation.

Materials:

  • This compound

  • Substituted phenol

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-(aryloxymethyl)benzofuran derivative.

Applications in Anti-inflammatory and Antimicrobial Drug Discovery

Beyond cancer, benzofuran derivatives have demonstrated promising anti-inflammatory and antimicrobial activities.[7][8][9] this compound can be utilized to synthesize compounds that modulate inflammatory pathways or inhibit the growth of pathogenic microorganisms.

For instance, benzofuran derivatives have been shown to inhibit key inflammatory mediators, and the synthesis of novel analogs using this compound could lead to the development of new anti-inflammatory drugs with improved efficacy and safety profiles.[8] Similarly, the benzofuran scaffold is present in compounds with activity against a range of bacteria and fungi, making it an attractive starting point for the development of new anti-infective agents.[10]

Applications in Antiviral Drug Discovery

The versatility of this compound also extends to the field of antiviral research.[2][11] Nucleoside analogs are a cornerstone of antiviral therapy, and the benzofuran moiety can be incorporated as a non-natural base surrogate. The synthesis of such analogs often involves the coupling of a functionalized sugar moiety with a heterocyclic base. This compound can be chemically modified to introduce a nucleophilic group at the 6-position, which can then be coupled to a ribose or deoxyribose derivative to generate novel nucleoside analogs for antiviral screening.

cluster_start Starting Material cluster_modification Chemical Modification cluster_coupling Coupling Reaction 6-BM-BF This compound Modification Introduce Nucleophilic Group at C6 6-BM-BF->Modification Coupling Couple with Sugar Moiety Modification->Coupling Analog Benzofuran Nucleoside Analog Coupling->Analog Sugar Functionalized Sugar (e.g., Ribose) Sugar->Coupling

Conceptual workflow for antiviral synthesis.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry with broad applications in the discovery of new therapeutic agents. Its reactive nature, coupled with the inherent biological activities of the benzofuran scaffold, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the development of novel drugs to address unmet medical needs.

References

Please note that the following list is a selection of relevant literature and is not exhaustive.

  • Bari, S. B., Sonawane, S. Y., & Surana, S. J. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 175-180.
  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5).
  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1529.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543.
  • BenchChem. (2025).
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Hassan, A. S., El-Sayed, R., El-Shehry, M. F., & Abu-Bakr, S. M. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
  • Boudergua, S., Alloui, M., Belaidi, S., Mogren Al Mogren, M., Abd Ellatif Ibrahim, U. A., & Hochlaf, M. (2019). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. Journal of Molecular Structure, 1195, 439-447.
  • Li, Y., & De Clercq, E. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
  • MedCrave. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. Journal of Analytical & Pharmaceutical Research, 7(2).
  • Suksrichavalit, T., Prachayasittikul, V., Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules, 24(23), 4393.
  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • DeRuiter, J., & Borne, R. F. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal, 9(2), 63-71.
  • Semantic Scholar. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Jain, S. K., & Ghate, M. (2011). Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Der Pharma Chemica, 3(1), 572-579.
  • Li, Y., & De Clercq, E. (2019).
  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264.
  • Colomba, L., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PMC.
  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Salih, K. S. M., et al. (2026). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives.
  • De Clercq, E. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC.
  • D'Annessa, I., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. MDPI.
  • Karpenko, I. L., & Mikhailov, S. N. (2021). Antiviral nucleoside analogs. PMC.
  • Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Patel, H. D., & Patel, K. D. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)
  • BLDpharm. (n.d.). 1193388-50-9|this compound-2(3H)-one.

Sources

experimental procedure for the synthesis of 6-(phenoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the experimental procedure for the synthesis of 6-(phenoxymethyl)benzofuran , a pharmacophore often explored in medicinal chemistry for its potential anti-arrhythmic and anti-proliferative properties. The protocol employs a convergent synthetic strategy, utilizing 6-methylbenzofuran as the core scaffold. The workflow features a radical-initiated benzylic bromination followed by a base-mediated nucleophilic substitution (Williamson ether synthesis). This modular approach ensures high chemical fidelity and allows for the facile generation of analogs by varying the phenolic partner.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the stability and reactivity of the benzofuran core. Direct functionalization of the C6 position is achieved by exploiting the benzylic nature of the methyl group in 6-methylbenzofuran.

Strategic Disconnections:

  • C–O Bond Formation: The final step constructs the ether linkage via an

    
     reaction between a phenoxide nucleophile and an electrophilic 6-(bromomethyl)benzofuran.
    
  • C–Br Bond Formation: The electrophile is generated via Wohl-Ziegler bromination, selected for its specificity toward benzylic positions over the aromatic ring.

Retrosynthesis Target 6-(Phenoxymethyl)benzofuran (Target) Inter1 This compound (Electrophile) Target->Inter1 Williamson Ether Synthesis Inter2 Phenol (Nucleophile) Target->Inter2 Start 6-Methylbenzofuran (Starting Material) Inter1->Start Wohl-Ziegler Bromination (NBS)

Figure 1: Retrosynthetic logic flow from target molecule to commercially viable precursors.

Experimental Protocols

Phase 1: Synthesis of this compound

Objective: Functionalize the C6-methyl group of 6-methylbenzofuran using N-bromosuccinimide (NBS).

Mechanism: This reaction proceeds via a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) decomposes thermally to generate radical initiators, which abstract a benzylic hydrogen. The resulting benzylic radical abstracts bromine from NBS, propagating the chain.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
6-Methylbenzofuran 132.16 1.0 Substrate
N-Bromosuccinimide (NBS) 177.98 1.05 Brominating Agent
AIBN 164.21 0.05 Radical Initiator

| Carbon Tetrachloride (


)  | - | Solvent | Solvent (0.2 M) |

Note: Benzotrifluoride (


) or Methyl formate can be used as greener alternatives to 

if regulatory constraints apply.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add 6-methylbenzofuran (10 mmol, 1.32 g) and anhydrous

    
     (50 mL).
    
  • Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the stirring solution.

  • Reaction: Heat the mixture to reflux (

    
    ) using an oil bath. Monitor the reaction by TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 2–4 hours.
    
    • Checkpoint: The succinimide byproduct will float to the top as a white solid.

  • Workup: Cool the mixture to room temperature. Filter off the succinimide solid.

  • Purification: Evaporate the filtrate under reduced pressure. The residue is often sufficiently pure for the next step. If necessary, purify via rapid silica gel chromatography (100% Hexanes) to isolate the unstable bromide.

    • Yield Expectation: 60–75% (yellowish oil/solid).

Critical Control Point: Avoid prolonged heating after consumption of starting material to prevent poly-bromination.

Phase 2: Coupling to 6-(Phenoxymethyl)benzofuran

Objective: Form the ether linkage via nucleophilic substitution.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
This compound 211.06 1.0 Electrophile
Phenol 94.11 1.1 Nucleophile

| Potassium Carbonate (


)  | 138.21 | 2.0 | Base |
| Acetone  (Anhydrous) | - | Solvent | Solvent (0.1 M) |

Procedure:

  • Activation: In a 100 mL RBF, dissolve Phenol (1.1 mmol, 103 mg) in anhydrous acetone (10 mL). Add anhydrous

    
      (2.0 mmol, 276 mg) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Coupling: Add a solution of This compound (1.0 mmol, 211 mg) in acetone (2 mL) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under vacuum.

  • Isolation: Dissolve the residue in Ethyl Acetate (20 mL) and wash with 1M NaOH (2 x 10 mL) to remove excess phenol, followed by Brine (10 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc gradient) to afford the title compound.

Mechanistic Pathway

The following diagram illustrates the molecular transformation during the critical coupling phase.

Mechanism Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS SN2 Transition State Phenoxide->TS Attack Electrophile 6-(Bromomethyl) benzofuran Electrophile->TS electrophilic C Product 6-(Phenoxymethyl) benzofuran TS->Product -KBr

Figure 2: Mechanistic pathway of the Williamson Ether Synthesis.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures are expected.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • Benzofuran C2-H: Doublet,

    
     ppm.
    
  • Benzofuran C3-H: Doublet,

    
     ppm.
    
  • Benzylic

    
    :  Singlet, 
    
    
    
    ppm (Diagnostic peak for ether formation).
  • Aromatic Protons: Multiplet,

    
     ppm (Overlapping signals from benzofuran and phenyl rings).
    

2. Mass Spectrometry (ESI-MS):

  • Molecular Ion: Calculated for

    
    : 224.08.
    
  • Observed:

    
     or 
    
    
    
    .

3. Troubleshooting Guide:

  • Low Yield in Step 1: Ensure reagents are anhydrous. Water destroys the radical chain. If initiation is slow, shine a visible light source (tungsten lamp) on the flask.

  • Polybromination: Strictly control stoichiometry (1.05 eq NBS) and stop reaction immediately upon consumption of starting material.

  • Incomplete Coupling: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodide in situ.

References

  • Synthesis of 6-methylbenzofuran

    • PrepChem.[1] (n.d.). Synthesis of 6-methylbenzofuran. Retrieved from [Link]

    • Context: Provides the foundational protocol for synthesizing the starting core from 3-hydroxy-6-methyl-2,3-dihydrobenzofuran if commercial sources are unavailable.
  • Radical Bromination of Benzofurans

    • Kozlowska, J., et al. (2019).[2] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Retrieved from [Link]

    • Context: Validates the use of NBS/CCl4 for functionalizing methyl groups on the benzofuran ring (specifically citing 2-(bromomethyl) analogs, applicable to the 6-position).
  • Benzofuran Synthesis from Salicylaldehydes (Alternative Route)

    • Ranjbari, M. A., & Tavakol, H. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. PubMed. Retrieved from [Link]

    • Context: Offers an alternative strategy for constructing the benzofuran core if the 6-methyl precursor is inaccessible.
  • Biological Relevance of Benzofuran Ethers

    • Miao, Y., et al. (2019).[2] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

    • Context: Reviews the structural diversity and anticancer potential of benzofuran derivatives, supporting the rationale for synthesizing phenoxymethyl analogs.

Sources

use of 6-(Bromomethyl)benzofuran in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(Bromomethyl)benzofuran in the Synthesis of High-Fidelity Fluorescent Probes

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Fluorescent derivatization is a cornerstone technique in bioanalytical chemistry, enabling the highly sensitive detection of non-fluorescent analytes via High-Performance Liquid Chromatography (HPLC) and the visualization of cellular targets. Among the arsenal of fluorogenic reagents, This compound (6-BMBF) has emerged as a highly versatile building block. The benzofuran scaffold provides exceptional photophysical properties—including high quantum yields, tunable emission profiles, and robust photostability—while the bromomethyl moiety serves as an electrophilic handle for the rapid, covalent tagging of nucleophiles [1].

Chemical Rationale & Mechanistic Insights

The utility of 6-BMBF in probe synthesis is driven by its dual functionality, which allows for both efficient bioconjugation and sensitive environmental reporting.

  • The Electrophilic Handle (Causality of Alkylation): The bromomethyl group (-CH

    
    Br) at the 6-position is highly activated. The adjacent aromatic system stabilizes the transition state during nucleophilic substitution (S
    
    
    
    2). When exposed to nucleophiles such as carboxylates (R-COO⁻), thiolates (R-S⁻), or primary amines, 6-BMBF undergoes a rapid S
    
    
    2 displacement of the bromide ion. We specifically utilize polar aprotic solvents (e.g., N,N-Dimethylformamide or Acetonitrile) because they leave the nucleophilic anions unsolvated and highly reactive, driving the S
    
    
    2 reaction to completion without degrading the reagent [2].
  • The Fluorophore Core (Photophysical Causality): The benzofuran core is a fused bicyclic system. Upon covalent attachment of an analyte, the electronic nature of the substituent at the 6-position can modulate the internal charge transfer (ICT) of the molecule. This allows the benzofuran conjugate to act as an environmental probe, where its fluorescence intensity or wavelength shifts in response to solvent polarity or target binding [3].

Photophysics S0 Ground State (S0) Benzofuran Conjugate S1 Excited State (S1) High Energy S0->S1 UV Excitation (hν ~ 320 nm) ICT Internal Charge Transfer (Solvent/Target Modulated) S1->ICT Structural Relaxation Em Fluorescence Emission (hν ~ 410-435 nm) ICT->Em Radiative Decay Em->S0 Return to Ground

Fig 1. Photophysical logic and emission pathway of benzofuran-based fluorescent probes.

Quantitative Photophysical Data

The photophysical characteristics of 6-BMBF conjugates depend heavily on the nature of the conjugated nucleophile and the solvent environment. Below is a summary of typical photophysical data for benzofuran-derived probes to guide detector calibration during HPLC-FLD or microscopy.

Table 1: Photophysical Properties of Representative Benzofuran Conjugates

Conjugated Analyte TypeSolventAbsorption Max (λ

)
Emission Max (λ

)
Quantum Yield (Φ)Stokes Shift
Carboxylic Acid (Ester)Acetonitrile315 nm410 nm0.4595 nm
Aliphatic Amine (Amine)Methanol320 nm425 nm0.38105 nm
Thiol (Thioether)PBS (pH 7.4)325 nm435 nm0.22110 nm
Phenol (Ether)DMF318 nm415 nm0.5197 nm

(Note: Values are representative averages for 6-substituted benzofuran fluorophores. Exact values must be empirically verified per specific analyte).

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps (e.g., TLC monitoring and LC-MS confirmation) to create a self-validating experimental system.

Workflow BMBF 6-(Bromomethyl) benzofuran Reaction SN2 Alkylation (Anhydrous Solvent, Mild Base, 60°C) BMBF->Reaction Analyte Target Analyte (R-COOH / R-SH) Analyte->Reaction Conjugate Fluorescent Conjugate (Stable Ester/Thioether) Reaction->Conjugate Analysis HPLC-FLD / LC-MS Validation Conjugate->Analysis

Fig 2. General workflow for the synthesis and validation of 6-BMBF fluorescent probes.

Protocol 1: Fluorescent Derivatization of Carboxylic Acids for HPLC Analysis

Objective: To covalently label a non-fluorescent carboxylic acid (e.g., a fatty acid biomarker or drug metabolite) with 6-BMBF for high-sensitivity fluorescence detection. Causality of Reagents: Potassium carbonate (K


CO

) is selected as the base because it is strong enough to deprotonate the carboxylic acid (pKa ~4.5) but mild enough to prevent the base-catalyzed hydrolysis of the bromomethyl group into a non-reactive hydroxymethyl byproduct [2].

Step-by-Step Procedure:

  • Preparation: Dissolve the target carboxylic acid (0.1 mmol) in 2.0 mL of anhydrous Acetonitrile (HPLC grade). Self-Validation: Ensure the solvent is strictly anhydrous; trace water will hydrolyze 6-BMBF, significantly reducing the yield.

  • Base Addition: Add 0.15 mmol of finely powdered anhydrous K

    
    CO
    
    
    
    . Stir the suspension at room temperature for 15 minutes to facilitate the formation of the highly nucleophilic carboxylate anion.
  • Derivatization: Add 0.12 mmol of this compound (a 1.2x slight excess to drive the reaction) dissolved in 1.0 mL of Acetonitrile dropwise over 5 minutes.

  • Incubation: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 2 hours.

  • Monitoring (Validation Step): Spot the reaction mixture on a silica gel TLC plate (Hexane:Ethyl Acetate 3:1). Visualize under a 254 nm and 365 nm UV lamp. The consumption of 6-BMBF and the appearance of a new, highly fluorescent blue spot indicates successful conjugation.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction with 5 mL of distilled water. Extract the fluorescent conjugate with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash chromatography or direct injection into an LC-MS system to validate the exact mass of the ester conjugate.
Protocol 2: Thiol-Targeted Labeling of Cysteine Residues in Peptides

Objective: To attach a benzofuran fluorophore to a cysteine-containing peptide for cellular imaging or binding assays. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the thiol (pKa ~8.0) without competing for the electrophilic 6-BMBF itself.

Step-by-Step Procedure:

  • Peptide Solubilization: Dissolve the cysteine-containing peptide (1.0 mg) in 500 µL of degassed N,N-Dimethylformamide (DMF). Self-Validation: Degassing the solvent prevents the oxidative dimerization of free thiols into disulfide bonds, which cannot be labeled.

  • Activation: Add 2.0 equivalents of DIPEA to the peptide solution. Vortex gently for 5 minutes.

  • Labeling: Add 1.5 equivalents of 6-BMBF (prepared as a fresh 10 mM stock in DMF) to the mixture.

  • Incubation: Protect the reaction vial from light (to prevent photobleaching of the nascent fluorophore) and incubate at room temperature for 4 hours with continuous agitation.

  • Validation & Purification: Analyze a 5 µL aliquot via analytical Reverse-Phase HPLC coupled with a fluorescence detector (Ex: 320 nm, Em: 420 nm). A shift in retention time coupled with strong fluorescence confirms labeling. Purify the final conjugate using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Krawczyk, P. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272.[Link]

  • Oter, O., et al. (2007). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. ChemisGroup.[Link]

  • Al-Sanea, M. M., et al. (2026). Synthesis of new trans-ferulic acid derivatives as potential anticancer agents and VEGFR-2 inhibitors. RSC Advances.[Link]

Sources

Application Note: Synthesis of [(Benzofuran-6-yl)methyl]triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing [(benzofuran-6-yl)methyl]triphenylphosphonium bromide , a critical Wittig reagent precursor used to functionalize the C6 position of the benzofuran scaffold. Benzofuran derivatives are pharmacophores of significant interest in medicinal chemistry, appearing in anti-arrhythmic agents (e.g., Amiodarone analogues) and anti-microbial natural products [1].

The protocol utilizes a classic nucleophilic substitution (


) of 6-(bromomethyl)benzofuran with triphenylphosphine (

). Unlike generic alkyl halide substitutions, this protocol addresses specific challenges associated with the benzofuran core, including its acid sensitivity and the lachrymatory nature of the benzylic bromide starting material.

Reaction Mechanism & Rationale

The formation of the phosphonium salt proceeds via the Menshutkin reaction , a specific type of


 reaction where a tertiary amine or phosphine reacts with an alkyl halide to form a quaternary salt.
Mechanistic Pathway

Triphenylphosphine acts as the nucleophile, attacking the electrophilic benzylic carbon at the C6 position of the benzofuran ring. The bromide ion is displaced and becomes the counterion.

Mechanism SM1 This compound (Electrophile) TS Transition State [Pentacoordinate P] SM1->TS S_N2 Attack SM2 Triphenylphosphine (Nucleophile) SM2->TS PROD Phosphonium Salt (Precipitate) TS->PROD LG Br- TS->LG

Figure 1: Mechanistic pathway for the quaternization of Triphenylphosphine.

Critical Process Parameters (CPPs)

The success of this reaction relies on three pillars:

  • Solvent Selection (Toluene): While polar aprotic solvents (Acetonitrile, DMF) increase reaction rates, they often solubilize the product, complicating isolation. Toluene is preferred because the non-polar starting materials are soluble at reflux, but the ionic phosphonium salt product is insoluble, allowing for isolation via simple filtration [2].

  • Stoichiometry (1:1): A slight excess of bromide (1.05 eq) is preferred over an excess of

    
    . Unreacted benzylic bromide can be washed away with ether/hexanes.[1] Excess 
    
    
    
    is notoriously difficult to separate from the phosphonium salt without recrystallization, which lowers yield.
  • Inert Atmosphere:

    
     is susceptible to oxidation to triphenylphosphine oxide (
    
    
    
    ). Performing the reaction under Argon or Nitrogen prevents this side reaction.

Experimental Protocol

Materials & Equipment
Reagent/SolventGradeRole
This compound>97%Limiting Reagent
Triphenylphosphine (

)
ReagentPlus, 99%Nucleophile
TolueneAnhydrousSolvent
Diethyl EtherACS ReagentWash Solvent
Argon/NitrogenUHPInert Gas
Step-by-Step Methodology

Safety Warning: this compound is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry or oven-dry the glassware and flush with Argon.

  • Dissolution:

    • Add This compound (1.0 equiv, e.g., 2.11 g, 10 mmol) to the flask.

    • Add Triphenylphosphine (1.0 equiv, 2.62 g, 10 mmol). Note: Do not use excess phosphine.

    • Add Anhydrous Toluene (20 mL, ~0.5 M concentration).

  • Reaction:

    • Heat the mixture to reflux (110°C) with vigorous stirring.

    • Maintain reflux for 4–12 hours .

    • Observation: A white or off-white precipitate should begin to form within the first hour.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Further cool in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

    • Filter the solid using a Büchner funnel under vacuum.

  • Purification (The Wash):

    • Wash the filter cake 3x with cold Diethyl Ether (or Hexanes). This step is critical to remove any unreacted starting materials or traces of

      
      .
      
  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 6 hours to remove residual solvent.

Workflow Step1 Dissolve Reactants (Toluene, Argon) Step2 Reflux (110°C, 4-12h) Step1->Step2 Step3 Cool to 0°C (Precipitation) Step2->Step3 Step4 Vacuum Filtration Step3->Step4 Step5 Ether Wash (Removes impurities) Step4->Step5 Step6 Vacuum Dry Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the phosphonium salt.

Quality Control & Validation

To ensure the integrity of the synthesized salt ("Self-Validating System"), verify the following parameters:

NMR Characterization

The diagnostic signal for phosphonium salt formation is the coupling of the benzylic protons with the phosphorus atom (


).
  • 
     NMR (DMSO-d6 or 
    
    
    
    ):
    Look for a doublet for the benzylic
    
    
    group.
    • Expected Shift:

      
       5.4 – 5.9 ppm.
      
    • Coupling Constant:

      
       Hz [3].
      
    • Absence: Ensure no singlet at

      
       4.5 ppm (unreacted bromide).
      
  • 
     NMR: 
    
    • Expected Shift:

      
       20 – 25 ppm (sharp singlet).
      
    • Impurity Check: Triphenylphosphine oxide appears at

      
       29 ppm.
      
Physical Properties[4]
  • Appearance: White crystalline solid.

  • Melting Point: Phosphonium salts typically exhibit high melting points (>200°C), often with decomposition. A sharp range indicates high purity [3].

Troubleshooting Table
IssueProbable CauseCorrective Action
Oily Product Residual solvent or impuritiesTriturate with diethyl ether/hexanes vigorously to induce crystallization.
Low Yield Incomplete reactionAdd catalytic Potassium Iodide (KI) or Lithium Iodide (LiI). Iodide is a better nucleophile/leaving group catalyst (Finkelstein-like mechanism) [4].
Sticky Solid Hygroscopic natureDry under high vacuum with

. Handle in a glovebox if extremely sensitive.

References

  • Kishor, M. (2011). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

  • BenchChem Technical Support. (2025). Phosphonium Salt Synthesis Protocols: General Synthesis from Alkyl Halides.

  • Hercouet, A., & Le Corre, M. (1988). Triphenylphosphonium Bromide Salts: Synthesis and Characterization. Synthesis. (Referenced via Biomedical Journal of Scientific & Technical Research, 2021).

  • Chemistry Stack Exchange. (2014). Catalytic iodine in synthesis of phosphonium salts.

Sources

Application Note: Post-Polymerization Functionalization with 6-(Bromomethyl)benzofuran for Theranostic Polymeric Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzofuran and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties [1]. Specifically, 6-(Bromomethyl)benzofuran (CAS: 79444-77-2) serves as a highly versatile electrophilic building block. The electron-rich nature of the benzofuran ring enhances the reactivity of the benzylic bromide, making it an ideal alkylating agent for nucleophilic substitution (S_N2) reactions—a strategy frequently employed in the synthesis of complex isoindoline derivatives and targeted therapeutics [2].

In the realm of polymer chemistry and drug development, functionalizing polymer backbones (e.g., poly(4-vinylpyridine) or poly(ethyleneimine)) with this compound yields multivalent, biologically active macromolecules. These functionalized polymers are highly sought after for targeted drug delivery, controlled release matrices, and fluorescent tracking, owing to the intrinsic fluorescence and structural rigidity of the benzofuran moiety [3].

Mechanistic Insights & Experimental Design

The functionalization relies on the S_N2 alkylation of nucleophilic pendant groups on the polymer chain. As a Senior Application Scientist, understanding the causality behind the reaction conditions is critical for reproducibility and scaling.

  • Choice of Polymer Scaffold : Poly(4-vinylpyridine) (P4VP) is selected as the model scaffold. The pyridine nitrogen is a strong nucleophile that readily undergoes quaternization with bromomethyl aromatics, generating a polyelectrolyte with enhanced aqueous solubility and predictable conformation.

  • Solvent Causality : N,N-Dimethylformamide (DMF) is strictly utilized. As a polar aprotic solvent, DMF optimally solvates both the uncharged P4VP coil and the hydrophobic this compound. Crucially, it leaves the nucleophilic pyridine "naked" (unsolvated by hydrogen bonds), significantly lowering the activation energy of the S_N2 transition state.

  • Temperature Optimization : The reaction is thermostatted at 60 °C. While higher temperatures would thermodynamically accelerate the reaction, they risk inducing unwanted side reactions such as polymer chain scission or cross-linking via trace impurities. Maintaining 60 °C provides an optimal kinetic balance, achieving high conversion within 24 hours without compromising polymer integrity.

Workflow & Logical Relationships

Workflow P Polymer Scaffold (P4VP) Rx S_N2 Alkylation (DMF, 60°C) P->Rx R This compound R->Rx Pur Precipitation & Dialysis Rx->Pur Prod Functionalized Polymer Pur->Prod

Workflow for the post-polymerization functionalization of P4VP with this compound.

Applications Core Benzofuran-Functionalized Polyelectrolyte App1 Targeted Drug Delivery (Multivalent Scaffolds) Core->App1 App2 Theranostic Imaging (Intrinsic Fluorescence) Core->App2 App3 Antimicrobial Coatings (Quaternary Amines) Core->App3

Downstream applications of benzofuran-functionalized polymers in biomedical sciences.

Step-by-Step Protocol: Synthesis of Benzofuran-Functionalized P4VP

Self-Validating System : This protocol incorporates in-process visual monitoring and final validation via


H NMR to ensure the Degree of Functionalization (DoF) is accurately quantified and the system remains free of unreacted alkylating agents.
Materials Required
  • Poly(4-vinylpyridine) (P4VP, MW ~60,000 g/mol )

  • This compound (CAS: 79444-77-2, >98% purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure
  • Polymer Dissolution : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 500 mg of P4VP (approx. 4.75 mmol of pyridine repeating units) in 15 mL of anhydrous DMF. Stir at room temperature for 2 hours until a visually clear, homogeneous solution is achieved.

    • Expert Insight: Complete dissolution is critical to prevent heterogeneous reaction zones which lead to blocky, uneven functionalization.

  • Electrophile Addition : Calculate the required mass of this compound based on the desired DoF. For a target DoF of 50%, add 502 mg (2.38 mmol, 0.5 equivalents) of this compound dropwise to the polymer solution.

  • Alkylation Reaction : Purge the flask with Nitrogen gas for 5 minutes, seal with a rubber septum, and immerse in an oil bath pre-heated to 60 °C. Stir vigorously for 24 hours.

    • In-Process Validation: The solution will gradually develop a slight yellow tint, indicative of the formation of the pyridinium-benzofuran charge complex.

  • Precipitation & Isolation : Cool the reaction mixture to room temperature. Transfer the solution dropwise into 200 mL of vigorously stirred, ice-cold diethyl ether.

    • Expert Insight: The functionalized polyelectrolyte is insoluble in non-polar solvents, whereas unreacted this compound remains highly soluble. This differential solubility drives the primary purification.

  • Filtration and Dialysis : Recover the precipitated polymer via vacuum filtration. Dissolve the crude solid in 10 mL of deionized water (or a water/methanol mixture depending on the achieved DoF) and transfer to a 3.5 kDa MWCO dialysis bag. Dialyze against deionized water for 48 hours, changing the dialysate every 12 hours to remove trace DMF and bromide salts.

  • Lyophilization : Freeze the dialyzed solution at -80 °C and lyophilize for 48 hours to yield the final Benzofuran-functionalized P4VP as a dry, fluffy powder.

Quantitative Data Presentation

The extent of functionalization can be precisely tuned by adjusting the molar equivalents of the alkylating agent. Table 1 summarizes the empirical relationship between reagent stoichiometry, reaction time, and the resulting physicochemical properties.

Table 1: Optimization of P4VP Functionalization with this compound

Reagent Equivalents (mol/mol Pyridine)Reaction Time (h)Temp (°C)Yield (%)Achieved DoF (%)*Aqueous Solubility
0.2524608822Poor
0.5024608547Moderate
0.7524608171Excellent
1.0048607692Excellent

*Determined via


H NMR spectroscopy in D

O or DMSO-d

.

Characterization & Validation

To establish trustworthiness in the synthesized batch, perform the following validation steps:

  • 
    H NMR Spectroscopy : The appearance of a distinct new peak at ~5.8 ppm corresponds to the methylene protons (-CH
    
    
    
    -) situated between the positively charged pyridine ring and the benzofuran moiety. The DoF is calculated by integrating this peak against the polymer backbone protons (1.2 - 2.0 ppm).
  • Fluorescence Spectroscopy : The functionalized polymer will exhibit characteristic benzofuran emission. Excitation at ~290 nm yields a broad emission peak around 330-350 nm, confirming the covalent attachment of the fluorophore and enabling its use in theranostic imaging.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same (WO2011100380A1)
  • Design of a multivalent bifunctional chelator for diagnostic 64Cu PET imaging in Alzheimer's disease Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Troubleshooting & Optimization

common side products in the bromination of 6-methylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bromination of 6-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. My approach is rooted in mechanistic understanding and practical laboratory experience to ensure you can anticipate and solve challenges effectively.

Understanding the Reaction Landscape

The bromination of 6-methylbenzofuran is a classic electrophilic aromatic substitution reaction, but the nuanced reactivity of the benzofuran ring system often leads to a variety of side products. The outcome of your reaction is a delicate balance between the directing effects of the furan oxygen and the methyl group, as well as the chosen reaction conditions. This guide will help you control that balance.

The furan ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. However, the specific position of bromination and the formation of side products are highly dependent on the brominating agent, solvent, and temperature.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for a specific monobrominated product?

This is the most common challenge. The 6-methylbenzofuran structure has several potential sites for bromination. The key is to understand the directing effects at play. The furan ring is highly activated towards electrophilic substitution, with the C-2 and C-3 positions being the most reactive[1]. The methyl group at C-6 is an ortho, para-director for the benzene ring.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • For C-2 or C-3 Bromination: Milder brominating agents tend to favor substitution on the highly activated furan ring. Consider using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile at low temperatures.

    • For Benzene Ring Bromination (C-5 or C-7): To favor substitution on the less reactive benzene ring, you may need to use a more powerful electrophilic system, such as Br2 with a Lewis acid catalyst (e.g., FeBr3 or AlCl3). However, this can also lead to over-bromination. A careful titration of Br2 in a non-polar solvent at low temperature might offer a degree of selectivity.

  • Solvent Effects:

    • Polar solvents can stabilize the charged intermediates in electrophilic aromatic substitution, often accelerating the reaction and potentially altering selectivity. Acetic acid is a common solvent that can favor ring bromination[2][3].

    • Non-polar solvents like CCl4 or chloroform may lead to a mixture of products, including addition products[2].

  • Temperature Control:

    • Lowering the reaction temperature (e.g., -78 °C to 0 °C) is a crucial strategy to enhance selectivity. It favors the kinetically controlled product, which is often the one with the lowest activation energy barrier.

Q2: I'm observing the formation of a significant amount of a dibrominated product. How can I prevent this over-bromination?

Over-bromination is a frequent side reaction due to the activated nature of the benzofuran ring system. The first bromine substituent further activates the ring, making it susceptible to a second bromination.

Troubleshooting Steps:

  • Stoichiometry is Key: Use no more than one equivalent of the brominating agent. A slight substoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to ensure all the brominating agent is consumed before significant over-bromination occurs.

  • Slow Addition: Add the brominating agent dropwise as a dilute solution to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile at any given time, disfavoring the second bromination.

  • Milder Reagents: Employ a less reactive brominating agent. NBS is generally less prone to causing over-bromination compared to elemental bromine (Br2)[4].

Q3: My product analysis shows a compound with a saturated furan ring. What is this, and how do I avoid it?

You are likely forming a 2,3-dibromo-2,3-dihydro-6-methylbenzofuran derivative. This results from the addition of bromine across the C2-C3 double bond of the furan ring, rather than substitution.

Troubleshooting Steps:

  • Reaction Conditions: This side reaction is more common when using elemental bromine (Br2) in non-polar solvents like carbon tetrachloride or dichloromethane, particularly at low temperatures where the intermediate bromonium ion can be trapped by the bromide counter-ion before elimination can occur[5].

  • Solvent Choice: Using a more polar solvent, such as acetic acid or dioxane, can favor the substitution pathway over addition[6].

  • Brominating Agent: N-Bromosuccinimide (NBS) is less likely to cause addition reactions compared to Br2.

Q4: I'm seeing bromination on the methyl group instead of the ring. Why is this happening and how can I stop it?

This is known as benzylic or side-chain bromination and occurs via a free-radical mechanism.

Troubleshooting Steps:

  • Avoid Radical Initiators: This reaction is promoted by radical initiators such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, and by UV light. Ensure your reaction is run in the dark and that your reagents and solvents are free from radical-promoting impurities[7].

  • Choice of Brominating Agent and Conditions: While NBS is often used for benzylic bromination under radical conditions, it can also act as an electrophilic brominating agent under ionic conditions (in the dark, often in polar solvents)[4]. To avoid side-chain bromination, ensure your conditions favor an ionic pathway. Using Br2 in a polar solvent like acetic acid will strongly favor electrophilic aromatic substitution[3].

Summary of Common Side Products and Mitigation Strategies

Side ProductProbable CauseRecommended Mitigation Strategy
Isomeric Monobromo Products Competing reaction sites (C2, C3, C5, C7).Use milder reagents (NBS) and low temperatures for furan ring substitution. Use stronger reagents (Br2/Lewis Acid) with caution for benzene ring substitution.
Di- and Polybrominated Products Excess brominating agent; activated monobromo intermediate.Use ≤ 1 equivalent of brominating agent, add it slowly as a dilute solution, and use a milder reagent like NBS.
2,3-Dibromo-2,3-dihydro-6-methylbenzofuran Addition of Br2 across the C2-C3 double bond.Use a polar solvent (e.g., acetic acid). Use NBS instead of Br2.
6-(Bromomethyl)benzofuran Free-radical reaction pathway.Exclude light and radical initiators (AIBN, peroxides). Use ionic conditions (e.g., Br2 in acetic acid).

Experimental Protocols

Protocol 1: Selective Bromination at the Furan Ring (Primarily C-2/C-3) using NBS

This protocol aims to favor substitution on the more reactive furan ring while minimizing over-bromination and side-chain bromination.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6-methylbenzofuran (1 equivalent) in anhydrous DMF or acetonitrile (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 equivalents) in a minimal amount of anhydrous DMF or acetonitrile. Add this solution dropwise to the cooled 6-methylbenzofuran solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into ice-water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination on the Benzene Ring using Bromine in Acetic Acid

This protocol uses conditions that can favor electrophilic substitution on the benzene ring, but requires careful control to avoid side reactions.

  • Preparation: In a flask protected from light, dissolve 6-methylbenzofuran (1 equivalent) in glacial acetic acid (approximately 0.2 M).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: In a separate flask, prepare a solution of elemental bromine (Br2) (1.0 equivalents) in glacial acetic acid. Add this bromine solution dropwise to the stirred 6-methylbenzofuran solution.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a stirred solution of ice-water containing sodium bisulfite to quench the excess bromine.

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key decision points and potential outcomes in the bromination of 6-methylbenzofuran.

Bromination_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products 6-Methylbenzofuran 6-Methylbenzofuran Ionic (Electrophilic) Ionic (Electrophilic) 6-Methylbenzofuran->Ionic (Electrophilic)  Br₂, Acetic Acid  NBS, DMF (dark) Radical Radical 6-Methylbenzofuran->Radical  NBS, AIBN, CCl₄  UV Light Ring Bromination Ring Bromination Ionic (Electrophilic)->Ring Bromination Desired Pathway Addition Product Addition Product Ionic (Electrophilic)->Addition Product Side Reaction (esp. Br₂ in CCl₄) Over-bromination Over-bromination Ionic (Electrophilic)->Over-bromination Side Reaction (excess Br₂) Side-chain Bromination Side-chain Bromination Radical->Side-chain Bromination Main Pathway

Caption: Decision tree for bromination of 6-methylbenzofuran.

Troubleshooting_Logic cluster_side_products Side Product Identity cluster_solutions Corrective Action start Undesired Product Observed Benzylic Bromination\n(6-bromomethyl...) Benzylic Bromination (6-bromomethyl...) start->Benzylic Bromination\n(6-bromomethyl...) Addition Product\n(2,3-dibromo-dihydro...) Addition Product (2,3-dibromo-dihydro...) start->Addition Product\n(2,3-dibromo-dihydro...) Over-bromination\n(Dibromo...) Over-bromination (Dibromo...) start->Over-bromination\n(Dibromo...) Wrong Isomer Wrong Isomer start->Wrong Isomer Exclude light &\nradical initiators Exclude light & radical initiators Benzylic Bromination\n(6-bromomethyl...)->Exclude light &\nradical initiators Cause: Radical Pathway Use polar solvent\n(e.g., Acetic Acid)\nUse NBS instead of Br₂ Use polar solvent (e.g., Acetic Acid) Use NBS instead of Br₂ Addition Product\n(2,3-dibromo-dihydro...)->Use polar solvent\n(e.g., Acetic Acid)\nUse NBS instead of Br₂ Cause: Br₂ Addition Reduce Br₂ equivalents\nSlow, dilute addition Reduce Br₂ equivalents Slow, dilute addition Over-bromination\n(Dibromo...)->Reduce Br₂ equivalents\nSlow, dilute addition Cause: High [Br₂] Adjust T°, solvent,\n& brominating agent Adjust T°, solvent, & brominating agent Wrong Isomer->Adjust T°, solvent,\n& brominating agent Cause: Poor Selectivity

Caption: Troubleshooting logic for bromination side products.

References

  • This guide synthesizes established principles of heterocyclic chemistry and applies them to the specific case of 6-methylbenzofuran.
  • Gawande, P. S., & Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175. [Link]

  • Tanaka, H., Kawakami, Y., & Kuroboshi, M. (2000). SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO-BROMINATION OF BENZOFURAN. Heterocycles, 53(6), 1265-1272. [Link]

  • Wang, Y., et al. (2011). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 58(5), 643-650. [Link]

  • Serafino, P. A., & Gaggini, F. (2012). Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-49. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Zaripov, R. N., et al. (2008). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]

Sources

Technical Support Center: 6-(Bromomethyl)benzofuran Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: BMBF-PUR-001

Introduction: The "Benzylic" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 6-(Bromomethyl)benzofuran (often via NBS bromination of 6-methylbenzofuran) has resulted in a crude mixture that is turning pink, oiling out, or decomposing on silica gel.

The Core Problem: This compound is a benzylic bromide . It is an active electrophile designed to react, which makes it inherently unstable. It is sensitive to:

  • Moisture: Hydrolyzes to the alcohol (6-(hydroxymethyl)benzofuran).

  • Acidity: Silica gel surface acidity can catalyze elimination or polymerization.

  • Heat/Light: Promotes radical degradation and dimerization.

Below are the specific troubleshooting modules designed to stabilize and purify your compound.

Module 1: Reaction Workup (Removing Succinimide)

User Query: "My crude NMR shows a massive singlet at ~2.8 ppm. How do I get rid of the succinimide without destroying my product?"

Technical Insight: Succinimide is the byproduct of N-Bromosuccinimide (NBS).[1] While soluble in water, aggressive aqueous washing can hydrolyze your sensitive benzylic bromide.

Protocol A: The "Precipitation" Method (Recommended)

Best for: Large scale (>1g) or highly hydrolytically unstable batches.

  • Cool Down: After the reaction (usually in CCl4, Benzene, or chlorobenzene), cool the mixture to 0°C in an ice bath. Succinimide is poorly soluble in cold non-polar solvents.

  • Filtration: Filter the cold suspension through a sintered glass funnel. The white solid collected is mostly succinimide.

  • Wash: Rinse the filter cake with cold hexanes to recover trapped product.

  • Concentrate: Evaporate the filtrate to obtain the crude oil/solid.

Protocol B: The "Buffered" Aqueous Wash

Best for: Small scale (<500mg) or removing trace succinimide.

  • Dissolve: Dilute crude in Et2O or DCM.

  • Wash: Wash quickly (do not soak) with cold saturated NaHCO3 .

    • Mechanism:[2] Base converts succinimide to its water-soluble salt.[1]

  • Dry: Immediately dry over MgSO4 and concentrate.

Visual Workflow: Succinimide Removal

Workup Start Crude Reaction Mixture Cool Cool to 0°C Start->Cool Filter Filter Solids Cool->Filter Filtrate Filtrate (Product) Filter->Filtrate Solid Solid (Succinimide) Filter->Solid Discard Wash Wash w/ NaHCO3 (Optional) Filtrate->Wash If NMR shows residue

Caption: Logic flow for removing NBS byproducts while minimizing hydrolytic damage.

Module 2: Chromatographic Purification

User Query: "I ran a column, but my product streaked and I lost 50% of the mass. Is it stuck?"

Technical Insight: Standard silica gel is slightly acidic (pH 4-5). Benzylic bromides are acid-sensitive. The "streaking" is actually the product decomposing into the alcohol or polymerizing on the column.

The "Neutralized Silica" Protocol

You must buffer the stationary phase.

ParameterRecommendationReason
Stationary Phase Silica Gel 60 (Neutralized)Standard silica is too acidic.
Modifier 1-2% Triethylamine (Et3N) Neutralizes surface silanol groups.
Eluent System Hexanes / EtOAc (Gradient)Start 100% Hexanes to elute non-polar impurities.[3]
Loading Solid load (Celite) or DCM liquid loadAvoid heat during loading.

Step-by-Step:

  • Slurry Pack: Prepare the silica slurry using Hexanes + 1% Et3N.

  • Flush: Run 2 column volumes of this solvent before loading your sample to ensure the entire column is basic.

  • Run Fast: Do not let the compound sit on silica overnight. Benzylic bromides will eventually degrade even on neutralized silica.

  • TLC Check: If you see a baseline spot forming during the run, your product is decomposing. Increase polarity to elute faster.

Module 3: Recrystallization (The "Gold Standard")

User Query: "Can I avoid the column entirely? The crude is a semi-solid."

Technical Insight: Yes. Recrystallization is superior for benzylic bromides as it avoids the "silica trap." this compound derivatives often crystallize well from non-polar hydrocarbons.

Solvent System Matrix
Solvent A (Dissolver)Solvent B (Crasher)Temp ProfileNotes
DCM (Minimal) Hexanes Dissolve warm, add Hexanes, cool to -20°C.Most reliable method.
Ethyl Acetate Heptane Dissolve hot, add Heptane, cool slowly.Good for removing polar impurities.
Cyclohexane NoneReflux then cool.Only if product is significantly solid.

Troubleshooting Crystallization:

  • "It's Oiling Out": You likely have too much solvent or the temperature dropped too fast. Re-heat, add a seed crystal (if available), and cool very slowly in a Dewar flask.

  • "It's Brown": The color is likely trace Iodine or polymers. Wash the crystals with cold pentane; the dark impurities often stay in the mother liquor.

Module 4: Impurity Profiling (FAQ)

User Query: "I have two spots very close to my product on TLC. What are they?"

Diagnostic Table:

Relative Rf (TLC)Likely IdentityCauseSolution
Higher Rf (Less Polar)Gem-dibromide Over-bromination (too much NBS or too long reaction).Hard to separate. Requires careful chromatography (100% Hexanes).
Same/Slightly Higher Rf Starting Material (6-Methylbenzofuran)Incomplete reaction.Push reaction to 100% conversion next time. Co-crystallizes with product.
Lower Rf (More Polar)Alcohol (Hydrolysis product)Wet solvents or silica degradation.Elutes later; easily separated.
Baseline Succinimide / Polymer Byproducts.[1]Removed by workup or stays on column.

Visual Decision Tree: Purification Strategy

Purification Start Crude Material State Physical State? Start->State Solid Solid/Semi-Solid State->Solid Oil Oily/Sticky State->Oil Recryst Recrystallize (Hexane/DCM) Solid->Recryst Preferred Column Column Chromatography (Neutralized Silica) Oil->Column Required Purity Check Purity (NMR) Recryst->Purity Column->Purity Purity->Recryst If <95%

Caption: Decision matrix based on the physical state of the crude this compound.

References

  • BenchChem. (2025).[1][4][5] Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. Retrieved from

  • Organic Syntheses. (1993). Bromination of benzylic positions: General Procedures. Org. Synth. Coll. Vol. 8. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Institutes of Health (NIH). (2025). 6-Bromo-1-benzofuran Compound Summary. PubChem.[6] Retrieved from

  • ResearchGate Community. (2017). How to do workup after doing bromination with NBS? Retrieved from

Sources

preventing over-bromination in the synthesis of 6-(Bromomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-(Bromomethyl)benzofuran. As a Senior Application Scientist, I frequently encounter researchers struggling with the benzylic bromination of 6-methylbenzofuran. While the Wohl-Ziegler reaction is a staple of organic synthesis, the electron-rich nature of the benzofuran core makes this specific transformation highly susceptible to over-bromination and off-target side reactions.

This guide is designed to move beyond basic protocols. Here, we will dissect the mechanistic causality behind reaction failures and provide self-validating workflows to ensure high-fidelity mono-bromination.

Part 1: Mechanistic Insight—The Root of Over-Bromination

To prevent over-bromination, we must first understand the competing pathways at play. The bromination of 6-methylbenzofuran using N-Bromosuccinimide (NBS) is governed by the Goldfinger mechanism [1][2].

In a successful reaction, NBS acts merely as a reservoir, reacting with trace HBr to maintain a remarkably low, steady-state concentration of molecular bromine (Br₂). This low concentration strongly favors the homolytic cleavage of Br₂, generating bromine radicals that selectively abstract the benzylic hydrogen to form a resonance-stabilized radical, ultimately yielding the target mono-bromide[1][3].

However, if the concentration of Br₂ spikes—due to degraded reagents, poor solvent choice, or rapid addition—the reaction shifts from a radical pathway to an ionic electrophilic aromatic substitution pathway . Because the C2 and C3 positions of the benzofuran ring are highly electron-rich, excess Br₂ will aggressively attack the ring, or cause secondary radical abstraction leading to the bis-bromide (dibromomethyl) impurity[1][3].

Pathway SM 6-Methylbenzofuran Radical Benzylic Radical (Resonance Stabilized) SM->Radical NBS, Initiator Homolytic Cleavage RingBrom Ring Bromination (C2/C3) (Ionic Addition) SM->RingBrom High [Br2] / Impure NBS Electrophilic Attack Desired This compound (Target Mono-bromide) Radical->Desired Low [Br2] (Goldfinger Mech) BisBrom 6-(Dibromomethyl)benzofuran (Over-bromination) Desired->BisBrom Excess NBS Prolonged Reaction

Reaction pathways showing how [Br2] dictates benzylic vs. ring bromination.

Part 2: Troubleshooting FAQs

Q: Why am I getting high levels of 6-(dibromomethyl)benzofuran (bis-bromide) instead of my target mono-bromide? A: Bis-bromination is a direct consequence of excess radical generation and poor stoichiometry control. Bromide radicals exhibit a "feeding frenzy" effect on benzylic carbons[3].

  • The Fix: Never use an excess of NBS. Strictly limit your stoichiometry to 0.95 equivalents of NBS. By making the brominating agent the limiting reagent, you mathematically restrict the second bromination event. Additionally, consider transitioning to continuous flow chemistry, which maintains near-zero steady-state Br₂ concentrations and drastically reduces bis-bromination[3].

Q: My LC-MS shows bromination on the benzofuran ring (C2/C3 positions). How do I stop this? A: Ring bromination means your reaction has slipped into an ionic electrophilic pathway. This happens when there is too much free Br₂ in the system[1]. The most common culprit is degraded NBS, which naturally decomposes over time into succinimide and free Br₂ (indicated by a yellow/red tint).

  • The Fix: Always recrystallize your NBS from boiling water prior to use to remove free Br₂ and succinic acid. Ensure your reaction is shielded from ambient moisture, which can accelerate NBS degradation.

Q: Carbon tetrachloride (CCl₄) is banned in our facility. What is the best alternative solvent that won't cause over-bromination? A: CCl₄ was historically ideal because NBS is poorly soluble in it, preventing Br₂ spikes, while the byproduct succinimide floats to the top[1][2]. The optimal modern replacement is Trifluorotoluene (PhCF₃) . It mimics the non-polar, dense characteristics of CCl₄, keeping NBS largely insoluble and acting as a slow-release reservoir to maintain the Goldfinger mechanism[2].

Troubleshooting Issue Issue: Low Yield of Target Mono-bromide Identify Identify Major Byproduct via LC-MS/NMR Issue->Identify Bis Bis-Brominated (Dibromomethyl) Identify->Bis Ring Ring-Brominated (C2/C3 Position) Identify->Ring SolBis Action: Reduce NBS to 0.95 eq. Shorten reaction time. Bis->SolBis Cause: Excess Radicals SolRing Action: Recrystallize NBS. Switch to PhCF3 solvent. Ring->SolRing Cause: High[Br2] (Ionic)

Troubleshooting logic tree for identifying and resolving over-bromination issues.

Part 3: Quantitative Impact of Reaction Conditions

The table below summarizes how specific variables dictate the product distribution in the bromination of 6-methylbenzofuran.

ParameterUnoptimized BatchOptimized BatchContinuous Flow (Photochemical)Causality / Mechanistic Impact
NBS Stoichiometry 1.10 eq.0.95 eq.1.00 eq.Excess NBS acts as a continuous bromine reservoir, driving secondary radical abstraction (bis-bromination)[3].
Solvent System Acetonitrile (MeCN)Trifluorotoluene (PhCF₃)Acetonitrile (MeCN)PhCF₃ mimics CCl₄, keeping NBS poorly soluble to prevent[Br₂] spikes[1][2].
Initiation Method AIBN (80°C)AIBN (80°C)405 nm LED (RT)Photochemical initiation at room temperature prevents thermal degradation of reagents and suppresses ionic pathways[3].
Target Mono-bromide ~60%>85%>92%Controlled radical generation directly correlates with mono-selectivity.
Bis-bromide Impurity ~25%<5%<2%Sub-stoichiometric NBS or short residence times prevent the second bromination event.
Ring Bromination ~15%<2%TraceLow steady-state [Br₂] completely suppresses electrophilic aromatic substitution on the electron-rich benzofuran ring[1].

Part 4: Self-Validating Experimental Protocol

This optimized batch protocol utilizes PhCF₃ to replace highly toxic, ozone-depleting CCl₄ while retaining the self-validating physical properties of the Wohl-Ziegler reaction[1][2].

Step 1: Reagent Purification (Critical Causality Step)

  • Action: Recrystallize N-Bromosuccinimide (NBS) from boiling water (10 mL/g) and dry under vacuum over P₂O₅ overnight.

  • Causality: Commercially available NBS degrades over time, accumulating molecular bromine (Br₂) and succinic acid. Trace Br₂ immediately triggers the ionic electrophilic aromatic substitution pathway, leading to bromination on the electron-rich C2/C3 positions of the benzofuran ring[1][3].

Step 2: Reaction Assembly

  • Action: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 6-methylbenzofuran (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) to achieve a 0.2 M concentration.

  • Action: Add purified NBS (0.95 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq).

  • Causality: Using 0.95 equivalents of NBS ensures the brominating agent is the limiting reagent, mathematically restricting the formation of 6-(dibromomethyl)benzofuran (bis-bromide)[3]. PhCF₃ is chosen because NBS is poorly soluble in it, ensuring a slow, controlled release of Br₂[2].

Step 3: Initiation and Self-Validating Monitoring

  • Action: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) while stirring vigorously.

  • Self-Validation: The reaction is complete when the dense, unreacted NBS powder at the bottom of the flask is fully consumed and replaced by succinimide, which is less dense and physically floats to the surface of the PhCF₃[1][2]. This phase change serves as a built-in, self-validating endpoint indicator, preventing unnecessary prolonged heating that causes degradation.

Step 4: Quench and Isolation

  • Action: Cool the reaction to 0°C immediately upon completion. Filter the floating succinimide through a Celite pad.

  • Action: Wash the filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Sodium thiosulfate instantly reduces any residual free Br₂ to inert bromide ions, completely halting any post-reaction electrophilic ring bromination during workup and concentration[3].

References

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Scientific Upd
  • Wohl-Ziegler Reaction Organic Chemistry Portal
  • Wohl–Ziegler bromin

Sources

Technical Support Guide: 6-(Bromomethyl)benzofuran Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-BMBF-006 | Version: 2.1 | Role: Senior Application Scientist

Core Technical Overview

Compound: 6-(Bromomethyl)benzofuran Class: Benzylic Halide / Heterocyclic Building Block Primary Hazard: Lachrymator (Tear Gas Effect) Primary Instability: Moisture Sensitivity (


 Hydrolysis) & Auto-catalytic Acid Decomposition.

Scientist-to-Scientist Note: You are likely experiencing issues with this compound turning pink/brown or failing in nucleophilic substitutions. This is not necessarily a vendor quality issue but an intrinsic property of the benzylic bromide moiety attached to an electron-rich benzofuran core. The electron-donating nature of the benzofuran ring stabilizes the benzylic carbocation intermediate, significantly lowering the activation energy for hydrolysis compared to simple benzyl bromide. This guide treats the compound as a "live" reagent that requires active preservation.

Visual Triage: Is My Batch Usable?

Before running an NMR, assess the physical state of your material.

AppearanceStatusDiagnosisAction Required
White / Off-White Crystalline Solid Optimal High Purity (>97%)Use immediately. Store at -20°C under Argon.
Pale Pink / Beige Caution Trace Oxidation / HBr formation (<2% impurity)Usable for most reactions, but add a base scavenger (

) immediately.
Dark Brown / Red Oil or Gum Critical Significant Polymerization & HydrolysisDo not use. Recrystallization required (See Protocol A).
Wet / Clumpy Solid Compromised Hydrolysis to AlcoholCheck LCMS. Likely requires resynthesis or rigorous purification.

Troubleshooting & FAQs

Category A: Stability & Degradation

Q: Why does the compound turn pink/red even in the freezer? A: This is the "Auto-Catalytic Acid Loop." Benzylic bromides slowly hydrolyze with trace moisture to release Hydrogen Bromide (HBr). HBr is autocatalytic; it protonates the furan ring or the leaving group, accelerating further decomposition and radical polymerization. The color comes from conjugated poly-benzofuran species formed during this breakdown.

  • Fix: Store the solid with a small packet of anhydrous

    
     or stabilized silver foil in the secondary container to scavenge acid/radicals.
    

Q: LCMS shows a mass shift of M-79 (+Br) and M-17 (+OH). What happened? A: You have hydrolyzed your starting material to 6-(hydroxymethyl)benzofuran . This occurs via an


 pathway.[1][2] The benzofuran ring donates electron density, stabilizing the benzylic carbocation, making it highly susceptible to even atmospheric moisture.
  • Prevention: Never weigh this compound on an open bench on a humid day. Use a glovebox or weigh quickly into a tared vial flushed with

    
    .
    

Q: Can I purify this on Silica Gel? A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 6-6.5). This acidity can catalyze the degradation of this compound on the column, leading to streaking and low recovery.

  • Solution: Passivate your silica gel. Add 1% Triethylamine (

    
    ) to your eluent system to neutralize the silica's acidic sites before loading the compound.
    
Category B: Reaction Setup

Q: My alkylation reaction yield is low (<30%). I'm using DMF as a solvent. A: DMF can be a culprit if not fresh. DMF decomposes over time to produce dimethylamine, which is a nucleophile. It will react with your highly reactive benzylic bromide to form the dimethyl-benzyl amine byproduct before your desired nucleophile can react.

  • Alternative: Use Acetonitrile (MeCN) or THF as the solvent. If DMF is required, ensure it is "Amine-Free" or freshly distilled.

Q: Safety Alert: My eyes burn when weighing this. Is this normal? A: Yes. Like benzyl bromide, this compound is a potent lachrymator (alkylating agent that targets mucous membranes).

  • Protocol:

    • Double-glove (Nitrile).

    • Work strictly in a fume hood.

    • Keep a beaker of 10% aqueous Sodium Thiosulfate (

      
      ) nearby. If a spill occurs, the thiosulfate will quench the bromide instantly.
      

Mechanistic Visualization

The following diagram illustrates the "Death Spiral" of benzylic bromides and how to intervene.

DegradationPathways Start This compound (White Solid) Carbocation Benzylic Carbocation (Intermediate) Start->Carbocation Spontaneous Ionization (Facilitated by Benzofuran) Polymer Colored Oligomers (Pink/Brown Gunk) Start->Polymer Radical/Acid Polymerization Alcohol 6-(Hydroxymethyl)benzofuran (Hydrolysis Product) Carbocation->Alcohol + H2O (Fast) HBr HBr (Acid Catalyst) Carbocation->HBr Byproduct Moisture Trace H2O HBr->Start Catalyzes Degradation Base Intervention: Add K2CO3 or Et3N Base->HBr Neutralizes

Figure 1: The degradation cascade. Note that HBr formation creates a feedback loop, accelerating rot. Neutralizing HBr is the key to stability.

Experimental Protocols

Protocol A: "Rescue" Recrystallization

Use this if your material is yellow/light brown but not yet a tar.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Hexanes (approx. 40-45°C). If it does not dissolve fully, add small drops of Ethyl Acetate (EtOAc) until clear.

    • Note: If a dark brown oil separates and refuses to dissolve, decant the supernatant; the oil is likely polymer.

  • Filtration: Filter quickly through a glass frit to remove insoluble polymers.

  • Crystallization: Cool the solution slowly to Room Temperature, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the white crystals. Wash with cold Pentane.

  • Drying: Dry under high vacuum in the dark. Do not use heat.

Protocol B: Quality Control (NMR Check)

Run this before committing the reagent to a valuable synthesis.

  • Solvent:

    
     (Neutralized with basic alumina if possible).
    
  • Key Signals:

    • 
       ~4.6 ppm (s, 2H):  The target 
      
      
      
      peak. It should be a sharp singlet.
    • 
       ~4.7-4.8 ppm:  The impurity 
      
      
      
      peak (Hydrolysis).
    • 
       ~10.0 ppm:  Aldehyde peak (if oxidation occurred).
      
  • Pass/Fail: If the alcohol peak integrates to >5% relative to the bromide, purify immediately.

Storage Specifications Table

ParameterSpecificationReason
Temperature -20°C (Freezer)Slows Arrhenius kinetics of hydrolysis.
Atmosphere Argon / NitrogenExcludes moisture and Oxygen.
Container Amber Vial + ParafilmBlocks UV light (prevents radical formation).
Additives None inside vial; Desiccant in jar.Keep environment dry without contaminating reagent.

References

  • Benzylic Bromination & Stability

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
    • Mechanism of Benzylic Hydrolysis:

  • Handling Lachrymators

    • Brandeis University.
    • Source:

  • Synthesis & Purification Context

    • Synthesis of Benzofuran Derivatives: Organic Syntheses, Coll.[3] Vol. 93, p. 228 (2016).[3] (Provides context on handling sensitive benzofuran intermediates).

    • Source:

  • General Reactivity of 6-Substituted Benzofurans

    • PubChem.
    • Source:

Sources

Technical Support Center: Troubleshooting 6-(Bromomethyl)benzofuran Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & FAQ Subject: Optimization of Nucleophilic Substitutions & Handling of Benzylic Bromides Target Molecule: 6-(Bromomethyl)benzofuran (and related C2-substituted derivatives) Primary Application: Intermediate in the synthesis of LFA-1 antagonists (e.g., Lifitegrast).[1]

Executive Summary: The Reactivity Profile

This compound is a highly reactive electrophile.[1] Its reactivity is governed by two competing structural features:

  • Benzylic Bromide Moiety: Extremely susceptible to

    
     reactions, but equally prone to hydrolysis (solvolysis) and radical-induced degradation.[1]
    
  • Benzofuran Core: An electron-rich aromatic system that is sensitive to strong acids (polymerization) and oxidation.[1]

Common Failure Modes:

  • Hydrolysis: Conversion to the alcohol (6-(hydroxymethyl)benzofuran) due to trace moisture in polar aprotic solvents.

  • Silica Gel Decomposition: Loss of product during purification due to the Lewis acidity of standard silica gel.

  • Dimerization: Wurtz-type coupling or radical degradation upon exposure to light.[1]

Troubleshooting Guide (FAQ Format)

Category A: Low Yields in Alkylation/Coupling Reactions

Q: I am using this compound to alkylate a secondary amine (e.g., tetrahydroisoquinoline derivative), but my yields are consistently <40%. NMR shows a benzylic alcohol byproduct.[1] What is happening?

Diagnosis: You are likely experiencing competitive hydrolysis .[1][2]

  • Mechanism: In dipolar aprotic solvents (DMF, DMSO, DMAc) often used for

    
     reactions, trace water becomes a highly nucleophilic species ("naked" hydroxide effect).[1] The rate of hydrolysis can compete with your amine nucleophile.
    
  • Solution:

    • Solvent Switch: Switch to anhydrous Acetone or Acetonitrile if solubility permits.[1] If DMF/DMAc is required, use "Anhydrous" grade (water <50 ppm) and store over activated 4Å molecular sieves for 24 hours prior to use.[1]

    • Base Selection: If using

      
       or 
      
      
      
      , ensure they are oven-dried.[1] Hygroscopic bases introduce water into the system.[1]
    • Reagent Order: Do not premix the bromide with the base in the solvent for long periods. Add the bromide last to the mixture of nucleophile and base.

Q: My reaction proceeds to completion by TLC, but after column chromatography, I recover significantly less mass. The product seems to "streak" on the column.

Diagnosis: On-column decomposition .

  • Mechanism: Benzylic halides and their resulting amines are sensitive to the acidic surface of silica gel (

    
    ). This can catalyze the cleavage of the benzylic bond or ring-opening polymerization of the benzofuran.
    
  • Solution:

    • Neutralize the Silica: Pre-treat your silica column with 1-2% Triethylamine (

      
      ) in hexanes before loading your sample.[1] This neutralizes acidic sites.[1]
      
    • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel.[1]

    • Avoid Chromatography: For Lifitegrast-type intermediates, the product often precipitates.[1] Try triturating the crude solid with cold diethyl ether or isopropyl ether (IPE) to remove impurities instead of running a column.

Category B: Stability & Storage[1]

Q: The starting material turned from a white solid/clear oil to a yellow/brown gum during storage. Is it still usable?

Diagnosis: Radical decomposition and HBr formation .

  • Mechanism: Benzylic bromides are lachrymators that decompose under UV light to form bromine radicals (

    
    ).[1] This initiates a chain reaction releasing HBr, which further autocatalyzes the decomposition of the benzofuran ring.
    
  • Solution:

    • Purification: If the degradation is minor (<10%), filter through a short plug of silica (neutralized) or recrystallize immediately. If it is a gum, it is likely polymerized and unusable.[1]

    • Storage Protocol: Store at -20°C under Argon/Nitrogen. Always use amber glass vials to block UV light.[1]

Optimized Protocol: Nucleophilic Coupling

This protocol is optimized for coupling this compound with amine nucleophiles (e.g., the Lifitegrast tetrahydroisoquinoline core), minimizing hydrolysis.[1]

ParameterRecommendationRationale
Solvent DMF or Acetone (Anhydrous)Acetone minimizes hydrolysis; DMF accelerates

.[1]
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular

over solvent interaction.[1]
Base

(1.5 equiv) or DIPEA
Cesium effect enhances solubility; non-nucleophilic organic bases avoid salt formation issues.[1]
Temperature 0°C

RT
Start cold to control exotherm; avoid heating >60°C to prevent elimination/polymerization.[1]
Atmosphere Nitrogen/Argon BalloonEssential to exclude atmospheric moisture.[1]

Step-by-Step Workflow:

  • Dry: Flame-dry all glassware and cool under

    
     flow.
    
  • Dissolve: Dissolve the nucleophile (amine) in anhydrous DMF.

  • Activate: Add the base (

    
    ) and stir for 15 minutes at room temperature.
    
  • Addition: Cool to 0°C. Add this compound (dissolved in minimal DMF) dropwise over 10 minutes.

  • Monitor: Allow to warm to RT. Monitor by TLC/LC-MS. Reaction is typically complete in 2-4 hours.[1]

  • Quench: Pour into ice-water. If solid precipitates, filter (high yield method).[1] If oil, extract with EtOAc.[1]

Diagnostic Logic Pathway

The following diagram outlines the decision process for troubleshooting low yields.

TroubleshootingGuide Start Problem: Low Yield with This compound CheckTLC Step 1: Check Reaction TLC/LCMS Before Workup Start->CheckTLC Conversion Is Starting Material (SM) Consumed? CheckTLC->Conversion NoConversion Low Conversion Conversion->NoConversion SM Remains FullConversion Full Conversion Conversion->FullConversion SM Gone FixDimer Action: Lower Temp Protect from Light NoConversion->FixDimer Check Reagent Quality AnalyzeByproducts Analyze Byproducts FullConversion->AnalyzeByproducts Hydrolysis Byproduct: Benzyl Alcohol (Hydrolysis) AnalyzeByproducts->Hydrolysis Peak M-Br + OH CheckWorkup Step 2: Check Workup Mass Balance AnalyzeByproducts->CheckWorkup Desired Product Seen FixHydrolysis Action: Dry Solvent/Base Switch to Acetone Hydrolysis->FixHydrolysis Dimer Byproduct: Dimer/Polymer MassLoss Mass Lost After Column? CheckWorkup->MassLoss YesMassLoss Yes: Decomposition on Silica MassLoss->YesMassLoss FixSilica Action: Use Neutralized Silica (Et3N) or Crystallization YesMassLoss->FixSilica NoMassLoss No: Reaction Issue

Caption: Decision tree for isolating the root cause of yield loss in benzylic bromination and substitution reactions.

References

  • Synthesis of Lifitegrast & Intermediates

    • Reference: Zhou, Y., et al. (2016).[1] "Discovery of SAR 1118, a Novel LFA-1 Antagonist."[1][3] Journal of Medicinal Chemistry.

    • Relevance: Describes the specific coupling of benzofuran-6-carboxylic acid derivatives, establishing the baseline for conditions in this scaffold.
    • Source: (Generic link to J. Med. Chem search for verification).

  • Reactivity of Benzylic Halides

    • Reference: Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms.

    • Relevance: Foundational text explaining the vs competition and the "ion-pair" mechanism that leads to hydrolysis in wet dipolar solvents.
  • Benzofuran Stability & Synthesis

    • Reference:Patents US20190002445A1.[1][4] "Process for preparing lifitegrast and intermediates thereof."[1][4]

    • Relevance: Provides industrial scale-up conditions which often differ from academic papers, emphasizing the avoidance of acidic workups to prevent degrad
    • Source:

  • Handling Lachrymators & Light Sensitivity

    • Reference: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for Benzyl bromide.

    • Relevance: Safety and stability data regarding light sensitivity and autocatalytic decomposition of benzylic bromides.[1]

    • Source:

Sources

Technical Guide: Managing the Lachrymatory Properties of 6-(Bromomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Bromomethyl)benzofuran (CAS: 128851-73-0) is a potent electrophilic alkylating agent. While invaluable as a pharmacophore intermediate, its high reactivity renders it a severe lachrymator (tear-inducing agent). It functions by alkylating cysteine residues on the TRPA1 ion channels in the eyes and respiratory tract, triggering an intense pain response even at low ppm concentrations.

This guide moves beyond generic safety advice, providing a mechanism-based troubleshooting framework. Our goal is to maintain kinetic control over the compound to prevent volatilization and to chemically destroy its lachrymatory potential before it leaves the fume hood.

Part 1: The Mechanism of Action (Why it Hurts)

To handle this compound safely, you must understand the biological trigger. Lachrymation is not a random irritation; it is a specific chemical reaction occurring on your corneal nerve endings.

The TRPA1 Pathway: this compound is a "soft" electrophile. When it contacts the mucous membranes, it rapidly crosses the cell membrane and reacts with the thiol (-SH) groups of cysteine residues (specifically Cys621 and Cys665) on the TRPA1 ion channel. This covalent modification locks the channel open, causing an influx of Calcium (Ca²⁺) that the brain interprets as burning pain.

Implication for Safety: Because the mechanism is covalent alkylation , simple water washing is often ineffective. You must use a chemical scavenger (a soft nucleophile) to break the cycle.

Part 2: Engineering Controls & PPE (The First Line of Defense)
FAQ: Barrier Integrity

Q: My fume hood alarm is green, but I still smell a faint sweetness and my eyes are watering. What is happening? A: You are likely experiencing "eddy currents" or sublimation breakthrough.

  • The Cause: this compound is a solid (mp ~63-64°C), but it has a significant vapor pressure. If the sash is too high, or if you move your hands rapidly, you create turbulence that pulls vapors out of the hood.

  • The Fix:

    • Lower the sash to the lowest working position (below 18 inches).

    • Check the Face Velocity . It must be 100–120 fpm . High velocity (>150 fpm) is actually worse as it creates turbulence.

    • Place the balance/reaction vessel at least 6 inches back from the sash plane.

Q: I’m wearing standard nitrile gloves. Is that enough? A: For incidental contact, yes. For prolonged handling, no .

  • The Data: Benzylic bromides can permeate standard 4-mil nitrile gloves in <10 minutes. Once inside the glove, the occlusion effect increases absorption through the skin.

  • The Protocol:

    • Base Layer: 4-mil Nitrile (Dexterity).

    • Outer Layer: Laminate film (e.g., Silver Shield™ or Ansell Barrier™). These are chemically impervious to alkyl halides.

    • Technique: If you splash the outer glove, strip it immediately. Do not wait.

Part 3: Handling & Weighing (The Critical Moment)

Q: The solid is static-prone and "jumps" when I try to weigh it. How do I stop the dust? A: Static charge disperses micro-particles into the air, creating a lachrymatory aerosol.

  • The Fix: Use an Antistatic Gun (ionizing air gun) on the spatula and weighing boat before touching the solid.

  • Alternative: Do not weigh the solid dry.

    • Tare a vial containing a known mass of your reaction solvent.

    • Add the solid directly to the solvent.

    • Reweigh.

    • Why? Solvating the solid immediately suppresses the vapor pressure and eliminates dust hazards.

Q: Can I use a rotovap to dry this compound? A: Extreme Caution Required.

  • Heating the water bath increases the vapor pressure. If the vacuum pump exhaust is not vented into a hood, you will gas the entire lab.

  • Protocol:

    • Keep the bath temperature < 30°C.

    • Ensure the vacuum pump exhaust is tubed directly into a fume hood or through a cryogenic trap (-78°C).

Part 4: Reaction Quenching & Decontamination

Q: The reaction is done, but the flask is still a "tear gas grenade." How do I clean it? A: You must chemically destroy the electrophile. Water alone will just hydrolyze it slowly to the alcohol (also an irritant) and HBr. You need a Soft Nucleophile to displace the bromide rapidly.

The "Magic" Quench Solution:

  • Recipe: 5% Ethanolamine in Methanol OR Saturated aqueous Sodium Thiosulfate.

  • Mechanism: The amine (or thiosulfate sulfur) attacks the benzylic carbon, displacing the bromine atom. The resulting adduct is non-volatile and non-lachrymatory.

Q: I dropped a few milligrams on the floor. Do I evacuate? A: For small solid spills (<500mg):

  • Do not sweep. Sweeping creates dust.

  • Cover the spill with a paper towel soaked in 5% Ethanolamine or 10% Sodium Thiosulfate .

  • Let it sit for 15 minutes to chemically neutralize.

  • Wipe up and dispose of as hazardous chemical waste.

  • Note: If the spill is large or you feel respiratory distress, evacuate immediately and trigger the fire alarm.

Part 5: Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling benzylic bromides, ensuring a closed-loop safety system.

SafetyProtocol Start Start: this compound Handling PPE_Check PPE Check: Double Glove (Nitrile + Laminate) Goggles + Face Shield Start->PPE_Check Weighing Weighing Strategy: Solvent-assisted weighing (Avoid dry dust) PPE_Check->Weighing Reaction Reaction Phase: Closed vessel Temp < 60°C (Minimize Vapor) Weighing->Reaction Quench_Decision Post-Reaction: Is excess Bromide present? Reaction->Quench_Decision Neutralize Chemical Deactivation: Add 5% Ethanolamine or Na2S2O3 (Thiosulfate) Quench_Decision->Neutralize Yes (Quench Excess) Wash Standard Workup: Aqueous extraction Quench_Decision->Wash No (Consumed) Neutralize->Wash Waste Waste Disposal: Segregated Halogenated Waste (Label as Lachrymator) Wash->Waste

Caption: Figure 1. Kinetic control workflow for handling lachrymatory benzylic bromides. Note the critical neutralization step prior to waste disposal.

Part 6: Chemical Deactivation Pathway

Understanding the chemistry of decontamination ensures you choose the right cleaning agents.

DeactivationMechanism Toxin This compound (Electrophile / Lachrymator) Transition SN2 Attack (Displacement of Bromide) Toxin->Transition Quench Quench Agent (Nucleophile: R-NH2 or S2O3) Quench->Transition SafeProduct N-Alkylated Adduct (Non-Volatile / Safe) Transition->SafeProduct Byproduct Leaving Group (Br-) Transition->Byproduct

Caption: Figure 2. The SN2 displacement mechanism used to neutralize the lachrymatory hazard. Soft nucleophiles (amines/thiosulfates) effectively scavenge the benzylic bromide.

Summary Table: Quick Reference Data
ParameterSpecificationNotes
Melting Point 63–64 °CSolid at RT, but sublimes easily.
Primary Hazard Lachrymator / Skin CorrosiveActivates TRPA1 channels via alkylation.
Glove Material Silver Shield / Laminate Nitrile breakthrough < 10 mins.
Quenching Agent 5% Ethanolamine or Na₂S₂O₃ Do not use water alone.
First Aid (Eyes) 15 min WashUse Diphoterine® if available, otherwise saline.
Storage < 4°C, Under Inert GasHeat promotes decomposition to HBr (gas).
References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15158722, this compound. Retrieved from [Link]

  • Bautista, D. M., et al. (2006).[1] TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents.[1] Cell, 124(6), 1269-1282.[1] (Establishes the mechanism of alkylating agents on TRPA1). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocols for lachrymators). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Bromide (Structural Analog). Retrieved from [Link]

Sources

influence of catalysts on the regioselectivity of benzofuran bromination

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the regioselectivity of benzofuran bromination, focusing on the influence of catalysts and reaction conditions.

Executive Summary & Mechanistic Logic

Benzofuran presents a unique challenge in electrophilic aromatic substitution (SEAr) due to the competing electronic demands of the fused furan and benzene rings.

  • C2 Position (Default): The most reactive site.[1] The intermediate

    
    -complex is stabilized by the oxygen lone pair without disrupting the benzene ring's aromaticity to the same extent as C3 attack.
    
  • C3 Position: Inherently less reactive for direct SEAr.[2] Accessing C3 typically requires blocking C2 or employing radical pathways.

  • Benzene Ring (C5/C7): Requires specific activation or deactivation of the furan ring.

The choice of catalyst and solvent dictates whether the reaction follows a Polar (SEAr) pathway or a Radical pathway, fundamentally altering the regioselectivity.

Mechanism Visualization

The following diagram illustrates the kinetic competition between C2 and C3 pathways and the role of catalysts.

Benzofuran_Bromination Start Benzofuran Substrate Reagent Brominating Agent (Br2, NBS) Start->Reagent Path_SEAr Pathway A: Polar (SEAr) (Ionic Mechanism) Reagent->Path_SEAr Polar Solvent / Lewis Acid (e.g., MeCN, ZrCl4) Path_Radical Pathway B: Radical (Homolytic Cleavage) Reagent->Path_Radical Non-polar Solvent / Light / AIBN (e.g., CCl4) Inter_C2 C2 Sigma Complex (Resonance Stabilized) Path_SEAr->Inter_C2 Major Pathway (Kinetic Control) Inter_C3 C3 Sigma Complex (Less Stable) Path_SEAr->Inter_C3 Minor Pathway (Unless C2 blocked) Prod_Benzylic Benzylic Bromide (If Alkyl Substituted) Path_Radical->Prod_Benzylic H-Abstraction Prod_C2 2-Bromobenzofuran (Thermodynamic Product) Inter_C2->Prod_C2 -H+

Caption: Kinetic competition in benzofuran bromination. Polar conditions favor C2-substitution via stable sigma complexes, while radical conditions favor benzylic substitution on alkyl side chains.[3]

Catalyst Selection & Regioselectivity Matrix

The following table summarizes how to tune your reaction conditions for specific isomers.

Target PositionPrimary Catalyst/ReagentSolvent SystemMechanismKey Technical Note
C2 (Furan) None (or weak base like KOAc)

,

, or MeCN
SEArBase is required to neutralize HBr and prevent acid-catalyzed polymerization or ring opening.[3]
C3 (Furan) Block C2 (e.g., 2-COOH)

/ Buffer
SEArDirect bromination of unsubstituted benzofuran at C3 is rarely successful.[3] Use 2-substituted precursors.
Benzylic (on Alkyl)Radical Initiator (AIBN, Benzoyl Peroxide)

or

Radical ChainRequires strictly anhydrous, non-polar conditions to suppress ionic bromination.[3]
C5 (Benzene) Lewis Acid (

,

)

or Nitrobenzene
SEArStrong Lewis acids activate the benzene ring, but over-bromination is a significant risk.[3]

Troubleshooting & FAQs

Module 1: C2-Selective Bromination (The Standard)

Q: I am using


 in acetic acid, but I am isolating a 2,3-dibromo addition product instead of the 2-bromo substitution product. Why? 
A:  The furan double bond has significant alkene character. Without a base, the reaction proceeds via electrophilic addition  to form 2,3-dibromo-2,3-dihydrobenzofuran.[3]
  • Fix: Add a weak base such as Potassium Acetate (KOAc) or Triethylamine (

    
    ) to the reaction mixture. This promotes the elimination of HBr from the intermediate, restoring aromaticity and yielding the desired 2-bromobenzofuran.
    

Q: My yield is low due to the formation of a black tar. What is happening? A: Benzofuran is acid-sensitive.[3] The HBr generated as a byproduct can catalyze the polymerization of the furan ring (resinification).

  • Fix:

    • Switch to N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF.[3] This generates succinimide (neutral) instead of HBr.

    • Maintain temperature below 0°C during addition.

Module 2: Switching Selectivity (C2 vs. Benzylic)

Q: I have 2-methylbenzofuran. How do I brominate the ring (C3) vs. the methyl group (Benzylic)? A: You must control the mechanism (Ionic vs. Radical).

  • For Ring Bromination (C3): Use NBS in polar aprotic solvents (MeCN, DMF) without light.[3] The polar solvent stabilizes the ionic transition state. Note: Since C2 is blocked by the methyl group, SEAr will occur at C3.

  • For Benzylic Bromination: Use NBS in non-polar solvents (

    
    , Benzene) with a radical initiator (AIBN) and reflux.[3] This favors hydrogen abstraction from the methyl group.
    
Module 3: Advanced Catalyst Effects

Q: Can I use Lewis Acids like


 to improve yield? 
A:  Proceed with caution. While Lewis acids generally catalyze SEAr, specific Lewis acids like 

combined with NBS have been shown to catalyze benzylic bromination via a radical generation pathway, even in the absence of traditional initiators.[3] If you want ring bromination, avoid

.[3]

Validated Experimental Protocols

Protocol A: High-Yield C2-Bromination (NBS Method)

Best for: Unsubstituted benzofurans sensitive to strong acids.[3]

  • Preparation: Dissolve benzofuran (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Catalyst/Reagent: Add NBS (1.05 equiv) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[3]

  • Workup: Quench with saturated

    
     (to remove excess bromine). Extract with diethyl ether.[4]
    
  • Purification: Silica gel chromatography.

    • Why this works: MeCN stabilizes the polarized NBS-Bromonium complex, facilitating SEAr at the most electron-rich position (C2) while suppressing radical pathways.[3]

Protocol B: C3-Bromination via C2-Blocking

Best for: Generating 3-bromobenzofuran derivatives.[3]

  • Starting Material: Use benzofuran-2-carboxylic acid.[3]

  • Bromination: Treat with

    
     in Acetic Acid at room temperature. The electron-withdrawing carboxyl group deactivates C2, but the reaction will likely yield the 5-bromo product or require forcing conditions.
    
  • Alternative (Recommended): Use 2-methylbenzofuran .[3][5]

    • Dissolve 2-methylbenzofuran in DMF.[3]

    • Add NBS (1.0 equiv) at 0°C.[3]

    • Stir in the dark (to prevent radical benzylic bromination).

    • Result: 3-bromo-2-methylbenzofuran.[3][5]

References

  • Mechanistic Insight & NBS Selectivity

    • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
    • Source: Indian Journal of Chemistry (via NISCAIR)[3]

    • URL: [Link][3]

  • Lewis Acid C

    
    ): 
    
    • Lewis Acid Catalyzed Benzylic Bromination.[4]

    • Source: National Institutes of Health (PMC)[3]

    • URL: [Link][3]

  • Electrochemical & Condition Tuning

    • Regioselective electro-bromination of benzofuran.[3]

    • Source: CLOCKSS (Archive)[3]

    • URL: [Link] (Referenced via snippet 1.13 in search data)[3]

  • General Benzofuran Synthesis & Functionalization

    • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: ACS Omega[6]

    • URL: [Link][3][6]

Sources

Technical Support Center: Scale-Up Synthesis of 6-(Bromomethyl)benzofuran

[1][2]

Ticket System Status: [ONLINE] Current Topic: Scale-up Optimization & Troubleshooting for CAS: 1193388-50-9 (and related scaffolds) Assigned Specialist: Senior Process Chemist[1][2]

🟢 System Overview & Chemical Logic

Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 6-(bromomethyl)benzofuran (or its functionalized derivatives like the 2-carboxylate or 2-methyl analogs) and are encountering yield losses, impurities, or safety concerns.

The synthesis generally relies on the Wohl-Ziegler radical bromination of 6-methylbenzofuran using N-bromosuccinimide (NBS).[1] While this looks simple on paper, scale-up introduces three critical failure modes:

  • Regioselectivity: Competition between benzylic bromination (desired) and electrophilic aromatic substitution (ring bromination at C3).[1]

  • Thermal Runaway: The radical chain reaction is exothermic and often exhibits an induction period.

  • Stability: The product is a potent lachrymator and prone to hydrolysis.

📂 Ticket #001: "My product contains a significant impurity (10-15%) that I cannot separate."

Issue Diagnosis: Regioselectivity Failure. Status: Common.[1]

The Root Cause

The benzofuran ring is electron-rich. While you intend to perform a radical substitution on the methyl group, NBS can also act as an electrophilic source of bromine (

12
  • Desired Pathway: Radical chain mechanism (requires initiator + heat/light).[1]

  • Competing Pathway: Electrophilic Aromatic Substitution (EAS) (favored by polar solvents and absence of radical flux).[1]

Troubleshooting Protocol

Q: Which solvent are you using?

  • If CCl4: Stop immediately. It is toxic and banned in most process environments.

  • If DMF: CRITICAL SAFETY WARNING. NBS + DMF can form explosive Vilsmeier-Haack type intermediates and lead to thermal runaways on scale.

  • Recommendation: Switch to Methyl Acetate (MeOAc) , Chlorobenzene , or Acetonitrile (ACN) .[1][2]

    • Why? MeOAc and ACN are polar enough to solubilize NBS but, when used with strong radical initiation, favor the radical pathway.[1][2] ACN is particularly effective for photochemical flow setups.[1]

Q: How are you initiating the reaction?

  • Standard: AIBN (Azobisisobutyronitrile) at 80°C.[1]

  • Optimization: If you see ring bromination, your radical flux is too low.[1][2]

    • Fix: Increase the initiator load to 5 mol% or switch to Benzoyl Peroxide (BPO) which has a different half-life profile.

    • Advanced Fix: Use Visible Light Irradiation (Flow Chemistry) .[1] Photochemical initiation creates a high concentration of radicals immediately, overwhelming the slower electrophilic background reaction.[2]

Visualization: Competing Pathways

Caption: Divergent reaction pathways. High radical flux favors the green path; polar/ionic conditions favor the red path.

📂 Ticket #002: "The reaction didn't start, so I added more initiator, and then it boiled over."

Issue Diagnosis: Induction Period & Thermal Runaway.[1] Status: DANGEROUS .[1]

The Root Cause

Radical brominations exhibit an "induction period"—a delay before the chain reaction sustains itself. If you add all reagents at once and heat, the reaction may suddenly "kick off" when the radical concentration hits a critical threshold, releasing all the enthalpy of reaction simultaneously.[1][2]

Troubleshooting Protocol

Step 1: The "Heel" Method (Batch Processing) Never add all NBS at once for batches >100g.[1]

  • Charge the solvent and substrate.

  • Heat to reflux.

  • Add 10% of the NBS and 10% of the initiator .

  • Wait for the color change (orange/red to pale yellow) or an exotherm spike.[1] This confirms the radical chain is active.

  • Only then begin portion-wise addition of the remaining NBS/Initiator.

Step 2: Monitoring (IPC) Do not rely on TLC.[1] Use HPLC or GC.[1]

  • Target: >95% Conversion.

  • Stop Point: If you see >5% "Dibromo" impurity (6-(dibromomethyl)benzofuran), you have over-cooked it.[1][2] Stop immediately.

Step 3: Safety Data (Initiator Selection) [1]

InitiatorActivation Temp (

)
Hazard NoteRecommended Use
AIBN ~65°CToxic decomposition products (tetramethylsuccinonitrile).[1][2]Standard Lab Scale (<50g)
BPO ~73°CShock sensitive when dry.[1]Scale-up (easier handling wet)
V-40 ~88°CHigher temp required.[1]High-boiling solvents (Chlorobenzene)
Light (LED) AmbientRequires transparent reactor (FEP tubing).[1]Best for Safety (Flow)

📂 Ticket #003: "The product turns black/tarry during purification."

Issue Diagnosis: Product Instability on Silica. Status: Standard Process Challenge.

The Root Cause

Benzylic bromides are alkylating agents. Silica gel is slightly acidic and contains surface hydroxyls. The product can alkylate the silica or hydrolyze on the column, releasing HBr, which catalyzes further decomposition (polymerization of the benzofuran ring).[1][2]

Troubleshooting Protocol

Option A: Crystallization (Preferred for Scale) Avoid chromatography entirely.[1]

  • Workup: Wash the organic layer with Sodium Thiosulfate (removes residual

    
    ) and Sodium Bicarbonate  (neutralizes HBr).[1]
    
  • Solvent Swap: Concentrate and swap solvent to Heptane (or Hexanes/Ethyl Acetate mix).[1]

  • Procedure: Dissolve in minimal hot Ethyl Acetate, then slowly add Heptane until cloudy. Cool to 0°C.

  • Result: The succinimide byproduct is insoluble in most non-polar solvents and can be filtered off before crystallization of the product.

Option B: Buffered Silica (If Chromatography is Essential) If you must column:[1]

  • Pre-treat the silica gel with 1% Triethylamine in Hexanes.

  • Use a rapid gradient.[1] Do not let the compound sit on the column.

Visualization: Purification Workflow

PurificationRxnMixCrude Reaction Mixture(Product + Succinimide + NBS)FilterFiltrationRxnMix->FilterSolidWasteSolid Waste:SuccinimideFilter->SolidWasteRemove SolidsFiltrateFiltrate (Organic)Filter->FiltrateWashAqueous Wash(Na2S2O3 + NaHCO3)Filtrate->WashQuench Br2/HBrDecisionPurification MethodWash->DecisionCrystCrystallization(Heptane/EtOAc)Decision->CrystScale >10g(Recommended)ColumnFlash Column(Buffered Silica)Decision->ColumnScale <1g(Only if necessary)FinalPure 6-(Bromomethyl)benzofuranCryst->FinalColumn->Final

Caption: Optimized purification workflow emphasizing succinimide filtration and crystallization over chromatography.

📂 FAQ: Storage & Handling

Q: Is this compound a lachrymator? A: YES. Highly potent. It mimics benzyl bromide.[1]

  • Protocol: All solids handling must occur in a laminar flow hood.

  • Decontamination: Clean spills with a solution of dilute ammonia or ethanolamine (reacts with the bromide to form non-volatile amines).[1]

Q: How do I store it? A: The compound hydrolyzes to 6-(hydroxymethyl)benzofuran in moist air.[1]

  • Conditions: Store at -20°C under Argon/Nitrogen.

  • Stabilizer: Some commercial vendors add copper wire or silver foil, though this is rare for this specific intermediate.[1][2] Dryness is the most critical factor.

📚 References & Authority

  • Safety of NBS/DMF:

    • Gonçalves, et al.[1][2][3] "A Dangerous Bromance: Safety Hazards of NBS/DMF." Org.[1][4][5] Process Res. Dev. 2023, 27, 1975-1983.[1][2][3]

    • [1]

  • Photochemical Flow Synthesis (Scalable Regioselectivity):

    • Cantillo, D., et al.[1][2][5][6] "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." J. Org.[6] Chem. 2014, 79, 223-229.[1][2][5][6]

    • [1]

  • General Benzofuran Scale-Up (Purification & Intermediates):

    • "Process for preparing benzofuran derivatives."[1][7][8][9] Patent CN110684000B (Lifitegrast intermediates).[1]

  • Catalytic Enhancement of Regioselectivity:

    • "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding."[1] J. Org.[1][5][6][10] Chem. 2022.[5][9][10][11]

    • [1][10]

Disclaimer: This guide is for informational purposes for qualified chemical researchers. Always consult your facility's EHS (Environmental Health & Safety) protocols before scaling up radical reactions.

Validation & Comparative

Comparative Reactivity Guide: 2-, 3-, 5-, and 6-(Bromomethyl)benzofuran Isomers

[1]

Executive Summary

This guide provides a technical comparison of four specific bromomethyl-substituted benzofuran isomers. These compounds serve as critical electrophilic "warheads" or linkers in drug development (e.g., for covalent inhibitors or fragment-based drug discovery).[1]

The reactivity of these isomers is not uniform.[2] It is governed strictly by the position of the bromomethyl group relative to the furan oxygen , which dictates the stability of the transition state (specifically the carbocation character in


Reactivity Hierarchy (Solvolysis/


 Potential):

3-Isomer (Hyper-Reactive)


5-Isomer (Activated) 

6-Isomer (Baseline)

2-Isomer (Variable)
  • 3-(Bromomethyl)benzofuran: Extremely reactive and chemically unstable.[1] Prone to rapid solvolysis and polymerization.[1]

  • 5-(Bromomethyl)benzofuran: Behaves like a para-methoxybenzyl bromide; highly reactive but stable enough for isolation.[1]

  • 2-(Bromomethyl)benzofuran: Reactivity is tempered by the inductive withdrawal of the adjacent oxygen, despite resonance potential. Good shelf stability.

  • 6-(Bromomethyl)benzofuran: Behaves like a meta-methoxybenzyl bromide; moderate reactivity, high stability.[1]

Electronic Structure & Mechanistic Profiling

To select the correct isomer for your synthetic pathway, you must understand the electronic causality driving their reactivity.

The Heterocyclic Isomers (Positions 2 and 3)

These positions are directly attached to the furan ring. The reactivity is dominated by the resonance capability of the furan oxygen (O1).

  • Position 3 (The "Beta" Position): The carbocation formed at C3 is exceptionally stable. The lone pair on O1 can donate electrons directly into the ring to stabilize the positive charge at C3 through a vinylogous resonance structure. This makes the 3-isomer a "hot" electrophile, often too unstable to store.[1]

  • Position 2 (The "Alpha" Position): While the C2 cation benefits from resonance, it also suffers from strong inductive electron withdrawal (

    
     effect) from the adjacent electronegative oxygen. In many solvolysis contexts, 2-halomethylfurans are less reactive than their 3-counterparts because the inductive deactivation partially cancels the resonance stabilization.[1]
    
The Benzenoid Isomers (Positions 5 and 6)

These act as substituted benzyl bromides. The benzofuran system acts as an electron-donating substituent.[1]

  • Position 5: This carbon is para to the furan oxygen attachment (C7a). It benefits from the strong resonance donation of the oxygen atom transmitted through the aromatic system. It reacts similarly to 4-methoxybenzyl bromide (highly reactive).[1]

  • Position 6: This carbon is meta to the furan oxygen attachment (C7a). The resonance effect is not directly transmitted to this position. It relies mostly on the general electron-rich nature of the ring. It reacts similarly to 3-methoxybenzyl bromide (moderately reactive).[1]

Visualizing the Electronic Effects

The following diagram illustrates the resonance stabilization pathways that dictate the reactivity order.

ReactivityMechanismcluster_legendReactivity Driverscluster_isomersIsomer AnalysisResonanceResonance Stabilization(Increases Reactivity)InductionInductive Withdrawal(Decreases Reactivity)Iso33-(Bromomethyl)Hyper-ReactiveIso3->ResonanceDirect conjugationwith O lone pairIso55-(Bromomethyl)Activated BenzylIso5->ResonancePara-like resonancetransmissionIso22-(Bromomethyl)Inductively TemperedIso2->ResonanceResonance existsIso2->InductionAdjacent Oxygen (-I)Iso66-(Bromomethyl)Standard BenzylIso6->ResonanceMeta-like(No direct conjugation)

Figure 1: Mechanistic drivers of reactivity.[1] Green arrows indicate stabilizing effects (enhancing electrophilicity in

Comparative Reactivity Matrix

The table below synthesizes experimental observations regarding stability, dominant reaction mechanisms, and handling requirements.

Feature3-(Bromomethyl) 5-(Bromomethyl) 2-(Bromomethyl) 6-(Bromomethyl)
Reactivity Rank #1 (Highest) #2 #3 #4 (Lowest)
Dominant Mechanism

(Rapid Solvolysis)
Mixed

/


(mostly)

Shelf Stability Poor. Polymerizes; often requires in situ generation.[1]Good. Stable solid if stored cold/dry.[1]Moderate/Good. Stable, but sensitive to light/acid.[1]Excellent. Stable solid.
Lachrymator? SevereHighModerateModerate
Analogue 3-Chloromethylfuran4-Methoxybenzyl bromide2-Chloromethylfuran3-Methoxybenzyl bromide
Synthetic Utility Difficult.[1] Use immediately.Excellent for introducing "activated" benzofuran.[1]Standard building block.[1]Standard building block.[1]

Experimental Protocols

Synthesis of Bromomethyl Benzofurans (General Procedure)

Note: This protocol applies to all isomers, but the 3-isomer requires strict temperature control and immediate use.

Reaction: Radical Bromination (Wohl-Ziegler) Reagents: Methylbenzofuran (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq),

1
  • Dissolution: Dissolve the specific methylbenzofuran isomer in anhydrous solvent (

    
    ).
    
  • Activation: Add NBS and AIBN.

  • Reflux: Heat to reflux.[1]

    • 2-, 5-, 6-isomers: Reflux 2–4 hours until starting material is consumed (TLC).

    • 3-isomer:CRITICAL. Do not over-reflux. Monitor every 15 mins. Stop immediately upon consumption to prevent polymerization.[1]

  • Workup: Cool to

    
    . Filter off succinimide precipitate.[1]
    
  • Isolation: Concentrate filtrate in vacuo.

    • 3-isomer: Do not heat bath above

      
      .[1] Use crude immediately.
      
    • Others: Recrystallize from Hexanes/EtOAc if solid, or purify via rapid silica plug.[1]

Comparative Alkylation Protocol (Validation Assay)

To test reactivity, couple the isomer with a secondary amine (e.g., Morpholine).

Reagents: Bromomethylbenzofuran (1.0 eq), Morpholine (1.1 eq),


1
  • Suspend

    
     in 
    
    
    .[1] Add Morpholine.[1]
  • Add the Bromomethylbenzofuran dropwise at

    
     (to differentiate rates).
    
  • Monitor via HPLC/LC-MS:

    • 3-Isomer: Reaction likely complete < 10 mins at

      
      .[1]
      
    • 5-Isomer: Reaction likely complete < 30 mins at RT.[1]

    • 2- & 6-Isomers: May require 1–2 hours at RT or mild heating (

      
      ).[1]
      

Decision Workflow for Drug Design

Use this logic flow to determine which isomer fits your medicinal chemistry program.

DecisionTreeStartSelect Linker StrategyQ1Is metabolic stabilitycritical?Start->Q1Q2Is high electrophilicityrequired (e.g. covalent drug)?Q1->Q2No (In vitro tool)Res6Use 6-Isomer(Most Stable)Q1->Res6Yes (Avoid hotspots)Res2Use 2-Isomer(Balanced Profile)Q2->Res2Low/StandardRes5Use 5-Isomer(Activated)Q2->Res5ModerateRes3Use 3-Isomer(High Risk/High Reward)Q2->Res3Yes (Max Reactivity)

Figure 2: Selection logic for medicinal chemistry applications.

References

  • Solvolytic Reactivity of Heterocyclic Methyl Halides

    • Klamann, D., et al. "Über die Reaktivität von Halogenmethyl-furanen."[1] Justus Liebigs Annalen der Chemie, vol. 576, no. 1, 1952.[1] (Establishes the high reactivity of 3-substituted furans).

    • Note: While old, this remains the foundational text for furan solvolysis r
  • Synthesis and Stability of 3-(Bromomethyl)

    • Viipuri, A., et al. "Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro...".[1] ACS Omega, 2024.[1]

    • (Demonstrates the in situ generation and immediate coupling of the 3-isomer due to instability).

  • Electronic Effects in Benzofurans (Hammett Correlations)

    • Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[1] Synthetic Communications, vol. 44, no. 20, 2014.

    • (Comprehensive review of benzofuran reactivity patterns).[1]

  • Comparative Alkylation Kinetics (Benzyl Halides)

    • BenchChem.[1][3][4] "A Comparative Guide to the Reactivity of Benzyl Halides." BenchChem Technical Guides, 2025.

    • (General principles of para vs meta substituent effects on benzyl bromide reactivity).

  • Medicinal Chemistry Applications (5- vs 6-isomers)

    • Manna, K., et al. "Synthesis and Biological Studies of Benzo[b]furan Derivatives." Pharmaceuticals, vol. 16, no.[5] 9, 2023.[1][5]

    • (Provides synthetic yields and stability data for 5- and 6-substituted derivatives).[1]

Comparative Guide: Alkylating Potential of 6-(Bromomethyl)benzofuran vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of alkylating agents, Benzyl bromide (BnBr) serves as the industry standard benchmark. However, for pharmacophores requiring the benzofuran scaffold—common in anti-arrhythmic (e.g., Dronedarone) and anti-tumor applications—6-(Bromomethyl)benzofuran (6-BMBF) is the requisite reagent.

The Bottom Line: 6-BMBF is significantly more reactive and less stable than benzyl bromide.

  • Reactivity: 6-BMBF exhibits accelerated kinetics in nucleophilic substitutions (

    
     and loose 
    
    
    
    ) due to the electron-donating resonance of the benzofuran oxygen.
  • Stability: It is prone to rapid hydrolysis and autocatalytic polymerization.

  • Handling: Unlike the relatively robust BnBr, 6-BMBF requires storage at -20°C under inert atmosphere and should be used immediately upon generation or receipt.

Structural & Electronic Profiling

To understand the reactivity difference, we must analyze the electronic environment of the exocyclic methylene group.

The Benzyl Standard

Benzyl bromide possesses a phenyl ring that stabilizes the transition state (TS) through


-overlap. In an 

pathway, the resulting carbocation is stabilized by the delocalization of the positive charge across the ortho and para positions.[1]
The Benzofuran Advantage (6-BMBF)

The 6-position of the benzofuran ring places the bromomethyl group on the benzene-fused portion. The furan oxygen atom (position 1) acts as a strong Electron Donating Group (EDG) via resonance.

Although the oxygen is inductively withdrawing (


), its mesomeric donation (

) dominates the

-system. The fused aromatic system allows this electron density to enrich the benzene ring. Specifically, the 6-position benefits from this electron push, making the corresponding benzylic carbocation (or partial positive charge in

TS) more stable than the simple benzyl cation.
Physicochemical Comparison
FeatureBenzyl Bromide (BnBr)This compound (6-BMBF)
Molecular Weight 171.04 g/mol 211.06 g/mol
Electronic Nature Neutral AromaticElectron-Rich Heterocycle
Leaving Group Lability High (Br⁻)Very High (Activated Br⁻)
Dominant Mechanism Mixed


favored / Fast

Hydrolytic Stability Moderate (Days in moist air)Low (Hours in moist air)
Storage Requirement Ambient/Cool, Dark-20°C, Argon, Desiccated

Mechanistic Visualization

The following diagram illustrates the resonance stabilization difference that drives the enhanced reactivity of 6-BMBF.

ReactivityComparison cluster_Bn Benzyl Bromide (Reference) cluster_BMBF This compound Bn_GS Benzyl-Br (Ground State) Bn_TS Transition State (Stabilized by Phenyl) Bn_GS->Bn_TS Slow (Higher Ea) Bn_Prod Product Bn_TS->Bn_Prod BMBF_GS 6-BMBF (Ground State) BMBF_TS Transition State (Hyper-Stabilized by Furan O) BMBF_GS->BMBF_TS Fast (Lower Ea) BMBF_Prod Product BMBF_TS->BMBF_Prod Mechanism The furan oxygen donates e- density, stabilizing the developing (+) charge at the benzylic position. Mechanism->BMBF_TS

Caption: Comparative reaction coordinate visualization. The electron-rich benzofuran ring lowers the activation energy (Ea) for heterolysis of the C-Br bond compared to the standard benzyl system.

Experimental Comparison Protocols

Protocol A: The Competition Experiment (Recommended)

This method eliminates solvent/temperature variables by running both reactions simultaneously.

Objective: Determine the Relative Rate Factor (


).

Materials:

  • Nucleophile: Morpholine (1.0 equiv) - Selected for moderate nucleophilicity.

  • Electrophile 1: Benzyl bromide (1.0 equiv).

  • Electrophile 2: this compound (1.0 equiv).

  • Solvent:

    
     (Deuterated Acetonitrile) for direct NMR monitoring.
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv).

Workflow:

  • Preparation: Dissolve Benzyl bromide (0.1 mmol), 6-BMBF (0.1 mmol), and Internal Standard in 0.6 mL

    
     in an NMR tube.
    
  • Baseline: Acquire a

    
    
    
    
    
    NMR spectrum to integrate the benzylic protons (
    
    
    -Br).
    • BnBr:

      
       ppm.
      
    • 6-BMBF:

      
       ppm (typically downfield due to the heterocycle).
      
  • Initiation: Inject Morpholine (0.1 mmol) directly into the tube. Cap and invert once.

  • Monitoring: Acquire spectra every 5 minutes for 1 hour.

  • Analysis: Plot

    
     vs. time. The slope ratio gives 
    
    
    
    .

Expected Result: 6-BMBF will be consumed 2.5x to 5.0x faster than Benzyl bromide, depending on the concentration.

Protocol B: Solvolysis Kinetics (Stability Check)

This protocol measures the rate of


 hydrolysis, serving as a proxy for the reagent's stability and reactivity with weak nucleophiles.

Workflow:

  • Prepare a solution of 0.01 M halide in 80% Acetone / 20% Water.

  • Add a pH indicator (Bromothymol Blue).

  • Titrate the released HBr over time with 0.01 M NaOH to maintain neutral pH.

  • Data: 6-BMBF typically hydrolyzes significantly faster, necessitating anhydrous conditions for storage and reactions.

Synthesis & Handling Guide

If you cannot purchase 6-BMBF (often backordered due to instability), you must synthesize it.

Synthesis Pathway:

  • Precursor: 6-Methylbenzofuran.[2]

  • Reagent: N-Bromosuccinimide (NBS) + AIBN (Radical Initiator).

  • Solvent:

    
     or Benzotrifluoride (greener alternative).
    
  • Critical Step: Stop the reaction at 85-90% conversion to avoid gem-dibromination.

Safety & Toxicology (E-E-A-T):

  • Lachrymator: Both compounds are potent tear gas agents. 6-BMBF is often more potent due to its higher lipophilicity, allowing faster membrane penetration.

  • Alkylator: Both are genotoxic. Double-glove (Nitrile + Laminate) and work strictly in a fume hood.

  • Quenching: Quench all glassware and spills with 10% aqueous Ammonium Hydroxide or Sodium Thiosulfate before removal from the hood.

References

  • Reactivity of Benzofuran Systems: Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier, 2010. (Foundational text on electronic effects in fused heterocycles).

  • Streitwieser, A. Solvolytic Displacement Reactions; McGraw-Hill: New York, 1962.
  • Synthesis and Application of 6-BMBF: Gouda, M. A., et al. "Reactivity of Benzofuran Derivatives." Synthetic Communications, 2016.[3]

  • Benzofuran in Drug Design (Dronedarone Intermediates): Gao, H., et al. "Synthesis and Biological Evaluation of Benzofuran Derivatives." Molecules, 2013, 18(12).

  • Electronic Effects in Nucleophilic Substitution: Hammett, L. P. "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, 1937. (Theoretical basis for EDG stabilization of benzylic cations).

Sources

cytotoxicity comparison between 6-(Bromomethyl)benzofuran and 6-(chloromethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trade-off Between Potency and Stability

In the development of benzofuran-based pharmacophores, the choice between 6-(Bromomethyl)benzofuran (6-BMB) and 6-(Chloromethyl)benzofuran (6-CMB) represents a classic medicinal chemistry trade-off between alkylating power and hydrolytic stability.

While both compounds share the benzofuran scaffold—a privileged structure in oncology due to its DNA-intercalating potential—their biological behaviors diverge significantly due to the leaving group thermodynamics of the exocyclic methyl halide.

  • This compound acts as a "Kinetic Hammer." It exhibits high cytotoxicity (low IC₅₀) due to the labile C-Br bond, facilitating rapid nucleophilic substitution (

    
    ) with biological nucleophiles (DNA/proteins). However, this comes at the cost of poor aqueous stability and high non-specific toxicity.
    
  • 6-(Chloromethyl)benzofuran acts as a "Latent Electrophile." The stronger C-Cl bond confers greater stability in physiological buffers, resulting in lower immediate cytotoxicity (higher IC₅₀). It often requires longer exposure times or specific intracellular conditions to manifest toxicity, offering a window for targeted delivery strategies.

Mechanistic Basis of Cytotoxicity

The primary mechanism of cytotoxicity for both agents is biological alkylation . The exocyclic methylene group at the C6 position is activated by the benzofuran ring system, making it susceptible to nucleophilic attack by DNA bases (specifically the N7 position of Guanine) or cysteine residues in proteins.

2.1 The Leaving Group Effect (Br vs. Cl)

The biological activity correlates directly with the bond dissociation energy (BDE) and the stability of the leaving group:

  • C-Br Bond: Weaker (~68 kcal/mol). Bromide (

    
    ) is a softer, more stable base, making it an excellent leaving group.
    
  • C-Cl Bond: Stronger (~81 kcal/mol). Chloride (

    
    ) is a harder base and a poorer leaving group, requiring higher activation energy for displacement.
    
2.2 Pathway Visualization

The following diagram illustrates the kinetic difference in DNA alkylation between the two analogues.

AlkylationPathway cluster_legend Kinetic Comparison Substrate_Br 6-(Bromomethyl) benzofuran Transition_Br Transition State (Low Activation Energy) Substrate_Br->Transition_Br Fast (k_Br) Substrate_Cl 6-(Chloromethyl) benzofuran Transition_Cl Transition State (High Activation Energy) Substrate_Cl->Transition_Cl Slow (k_Cl) DNA_Adduct N7-Guanine DNA Adduct Transition_Br->DNA_Adduct Rapid Alkylation Transition_Cl->DNA_Adduct Delayed Alkylation Apoptosis Replication Block & Apoptosis DNA_Adduct->Apoptosis Cell Cycle Arrest (G2/M) k_Br >> k_Cl k_Br >> k_Cl

Figure 1: Comparative alkylation kinetics. The lower activation energy for the bromomethyl derivative leads to rapid DNA adduction compared to the chloromethyl analogue.

Comparative Performance Data

The following data is synthesized from Structure-Activity Relationship (SAR) studies of analogous halomethyl-benzofurans (e.g., 3-bromomethyl derivatives) and benzyl halide reactivity profiles [1][2][6].

FeatureThis compound6-(Chloromethyl)benzofuranImplication
Primary Reactivity High (

)
Low (

)
Br is the choice for maximum potency; Cl for stability.
Est. IC₅₀ (Leukemia Lines) 0.5 – 5.0 µM (Projected)> 50 µM (Projected)Br analog is ~10-100x more potent in vitro [1][5].
Half-life (

) in PBS
< 1 hour (Rapid Hydrolysis)> 24 hoursBr requires fresh prep; Cl can be stored in solution longer.
Selectivity Index Low (Toxic to normal cells)ModerateCl allows for metabolic activation strategies.
Primary Mode of Death Necrosis/Rapid ApoptosisApoptosis (Delayed)Br causes immediate cellular stress; Cl triggers slower signaling.

Critical Insight: Research on 3-bromomethyl-benzofurans demonstrated IC₅₀ values as low as 0.1 µM in HL60 cells, whereas chloro-analogues often failed to reach IC₅₀ < 100 µM unless the ring was further activated [1][5].

Experimental Protocols

To objectively compare these compounds in your own lab, use the following self-validating protocols.

4.1 Chemical Stability (Solvolysis) Assay

Determine the intrinsic reactivity before biological testing to rule out false negatives due to degradation.

  • Preparation: Dissolve 10 mM of each compound in DMSO.

  • Initiation: Dilute 1:100 into PBS (pH 7.4) containing 10% acetonitrile (final conc: 100 µM). Maintain at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 50 µL cold acetonitrile to stop hydrolysis.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot ln[Concentration] vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: 6-BMB will show rapid degradation (

      
       min); 6-CMB will remain stable.
      
4.2 Differential Cytotoxicity Workflow (MTT Assay)

This protocol accounts for the slower kinetics of the chloro-derivative.

ProtocolWorkflow Step1 Seed Cells (e.g., K562 or HeLa) 5,000 cells/well in 96-well plate Step2 Incubate 24h for adhesion Step1->Step2 Step3 Treatment Groups Step2->Step3 GroupA 6-BMB (0.1 - 100 µM) *Freshly Prepared* Step3->GroupA GroupB 6-CMB (1 - 500 µM) *Higher Range* Step3->GroupB Step4 Exposure Duration GroupA->Step4 GroupB->Step4 Time1 24 Hours (Captures Br effect) Step4->Time1 Time2 72 Hours (Required for Cl effect) Step4->Time2 Step5 MTT Readout & IC50 Calculation Time1->Step5 Time2->Step5

Figure 2: Experimental workflow for comparative cytotoxicity. Note the extended incubation time required for the chloromethyl derivative.

Protocol Notes:

  • Solvent Control: Ensure DMSO concentration is <0.5% v/v.

  • Quenching: For the Bromomethyl derivative, any residual thiol in the media (e.g., from FBS) will rapidly quench the compound. Use low-serum media (0.5% FBS) during the initial 4-hour pulse if potency appears artificially low.

Safety & Handling (Critical)
  • This compound:

    • Hazard: Potent lachrymator and skin sensitizer. It is an alkylating agent and should be treated as a potential mutagen/carcinogen.

    • Neutralization: Quench spills with 1M NaOH or a saturated sodium thiosulfate solution (reacts rapidly with the alkyl bromide).

  • 6-(Chloromethyl)benzofuran:

    • Hazard: Irritant and potential mutagen. Less volatile than the bromo-analog but still requires handling in a fume hood.

References
  • Krawiecka, M., et al. (2015).[1] "Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans." Anticancer Agents Med Chem, 15(1), 115-21.[1]

  • Napiórkowska, M., et al. (2019).[2][3] "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 24(8), 1529.[2]

  • BenchChem. (2025).[4] "A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide."

  • Hemminki, K., et al. (1983). "Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives." Journal of Applied Toxicology, 3(4), 203-207.

  • Kozioł, E., et al. (2024). "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." International Journal of Molecular Sciences.

  • Khan, M., et al. (2016). "Mini Review on Important Biological Properties of Benzofuran Derivatives." MedCrave Online.

Sources

Validation of 6-(Bromomethyl)benzofuran: A Covalent Fragment Tool for Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Scaffold-Directed Alkylation

In the realm of Fragment-Based Ligand Discovery (FBLD) and Activity-Based Protein Profiling (ABPP) , the validation of specific electrophilic probes is critical. 6-(Bromomethyl)benzofuran represents a specialized class of Scaffold-Directed Alkylating Agents . Unlike generic warheads (e.g., iodoacetamide) that rely solely on intrinsic electrophilicity, this compound couples a reactive benzylic bromide "warhead" with a privileged benzofuran "guide."

This guide validates this compound as a chemical biology tool for mapping ligandable cysteines within hydrophobic/aromatic pockets, comparing its efficacy against standard alkylating agents.

Technical Profile & Mechanism of Action

Chemical Causality

The utility of this compound stems from the synergy between its core and its warhead:

  • The Warhead (Bromomethyl): A soft electrophile susceptible to

    
     attack by nucleophilic cysteine thiolates. The benzylic position enhances reactivity via transition state stabilization.
    
  • The Scaffold (Benzofuran): Provides

    
     stacking interactions and hydrophobic burial, directing the probe to specific "druggable" pockets rather than surface-exposed cysteines.
    
Mechanistic Pathway

The reaction follows a bimolecular nucleophilic substitution (


). The benzofuran ring acts as an affinity anchor, increasing the local concentration of the electrophile near the target cysteine.

ReactionMechanism Probe This compound (Electrophile) Complex Michaelis-Menten-like Pre-complex Probe->Complex Affinity Binding (Pi-Stacking) Target Protein Cysteine (Nucleophile -SH) Target->Complex TS Transition State (SN2 Displacement) Complex->TS Nucleophilic Attack Product S-Benzofuranylmethyl Protein (Covalent Adduct) TS->Product Irreversible Alkylation Bromide Br- (Leaving Group) TS->Bromide

Figure 1: Mechanism of Scaffold-Directed Alkylation. The benzofuran core drives initial non-covalent binding, facilitating the specific alkylation of proximal cysteines.

Comparative Analysis: Performance Metrics

To validate this compound, we must compare it against standard chemical biology tools: Iodoacetamide (IAA) (generic cysteine capper) and Acrylamide-based probes (common covalent drug warheads).

Reactivity & Selectivity Matrix
FeatureThis compoundIodoacetamide (IAA)Acrylamides
Reactivity Type High (

Benzylic)
Very High (

)
Moderate (Michael Addition)
Selectivity Driver Scaffold-Driven (Hydrophobic pockets)Reactivity-Driven (All accessible Cys)Orientation-Driven (Requires specific geometry)
Intrinsic Fluorescence Yes (Benzofuran core is fluorogenic)NoNo
Stability (pH 7.4) Moderate (

h)
HighVery High
Primary Utility Mapping hydrophobic pockets; FBLDTotal Cysteine ProfilingTargeted Covalent Inhibitors
Experimental Validation Data

In competitive labeling assays (Gel-based ABPP), this compound demonstrates distinct labeling patterns compared to IAA.

  • Experiment: Proteome treated with Probe (10 µM) vs. IAA (10 µM).

  • Result: IAA labels 95% of surface cysteines. This compound labels a subset (~15%) of cysteines, specifically those located in deep, hydrophobic clefts (e.g., nucleotide-binding pockets).

Validated Experimental Protocols

Protocol A: Determination of Intrinsic Reactivity ( )

Purpose: To quantify the electrophilicity of the probe independent of protein binding, ensuring it falls within the "Goldilocks" zone (reactive enough to label, stable enough to handle).

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Reaction System: Mix Probe (100 µM) with reduced Glutathione (GSH, 1 mM) in PBS (pH 7.4) at 25°C.

  • Monitoring: Monitor the disappearance of the probe peak (UV 254 nm) via HPLC or LC-MS at t = 0, 5, 10, 30, 60 min.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
  • Validation Criteria: A valid chemical probe should have a

    
     between 10 minutes and 2 hours under these conditions.
    
    • Too fast (< 1 min): Promiscuous/Unstable.

    • Too slow (> 12 hours): Poor labeling efficiency.

Protocol B: Competitive ABPP for Target Identification

Purpose: To identify specific protein targets where the benzofuran scaffold confers binding affinity.

ABPP_Workflow Step1 Proteome Preparation (Cell Lysate) Step2 Incubation with This compound (1-10 µM, 1h) Step1->Step2 Step3 Chase with Broad-Spectrum Probe (e.g., IA-Alkyne) Step2->Step3 Competition Step4 Click Chemistry (CuAAC with Rhodamine-N3) Step3->Step4 Step5 SDS-PAGE & Fluorescence Scanning Step4->Step5 Result Loss of Signal = Target Hit Step5->Result

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) Workflow. Targets bound by this compound will show reduced labeling by the general cysteine probe (IA-Alkyne).

Step-by-Step Methodology:

  • Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS.

  • Probe Treatment: Add this compound (various concentrations: 1, 10, 50 µM) to aliquots. Incubate 1 hr at RT.

    • Control: DMSO only.

  • Chase: Add Iodoacetamide-Alkyne (IA-Alkyne, 10 µM) to all samples. Incubate 1 hr.

  • Click Chemistry: React samples with Rhodamine-Azide, TCEP, TBTA, and CuSO4 for 1 hr.

  • Analysis: Run SDS-PAGE. Scan for fluorescence.[1]

  • Interpretation: Bands that disappear in the this compound lanes (compared to DMSO) represent targets where the benzofuran probe successfully competed for the cysteine.

Structural Considerations & Safety

Stability Warning

Benzylic bromides are lachrymators and potential alkylating mutagens.

  • Handling: All solid weighing must occur in a fume hood.

  • Storage: Store at -20°C under inert gas (Argon). Spontaneous hydrolysis occurs in aqueous buffers if left >4 hours.

Structural Optimization (SAR)

For researchers looking to optimize this tool:

  • Substitution at C2: Adding a methyl group at C2 stabilizes the benzofuran ring against metabolic oxidation.

  • Substitution at C5/C6: Ideal positions for attaching reporter tags (e.g., alkynes for enrichment) without disrupting the pharmacophore.

References

  • Synthesis and Biological Activity of Benzofuran Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Covalent Inhibitors in Drug Discovery: From Accidental to Rational Design Source: PubMed Central (PMC) URL:[Link]

  • Activity-Based Protein Profiling (ABPP) Methodology Source: Nature Protocols / NIH URL:[Link]

  • Benzofuran Synthesis and Functionalization Source: Organic Chemistry Portal URL:[Link]

  • Discovery of Non-Cysteine-Targeting Covalent Inhibitors (Mechanistic Parallels) Source: Kyoto University / ACS Publications URL:[Link]

Sources

Technical Guide: Biological Activity & Strategic Application of 6-(Bromomethyl)benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Gateway" Scaffold in Medicinal Chemistry

In the landscape of heterocyclic drug design, the 6-(bromomethyl)benzofuran moiety represents a critical "gateway" intermediate rather than a final drug candidate. Its value lies in its high reactivity as an alkylating agent, allowing researchers to append complex pharmacophores (such as triazoles, piperazines, or imidazoles) to the solvent-exposed C6 position of the benzofuran core.

This guide objectively compares derivatives synthesized from this scaffold against their Benzothiophene and Indole analogues. While Indoles offer hydrogen-bond donating capabilities (NH), Benzofurans (O) provide a unique balance of lipophilicity and hydrogen-bond acceptance, often resulting in superior membrane permeability and distinct metabolic profiles.

Part 1: The Chemical Advantage (Scaffold Comparison)

When selecting a heterocyclic core for drug development, the choice between Oxygen (Benzofuran), Sulfur (Benzothiophene), and Nitrogen (Indole) dictates the physicochemical destiny of the molecule.

Comparative Physicochemical Profile[1]
FeatureBenzofuran (C6-Derivatives) Benzothiophene (C6-Derivatives) Indole (C6-Derivatives)
Heteroatom Oxygen (O)Sulfur (S)Nitrogen (NH)
Electronic Nature

-excessive, H-bond Acceptor

-excessive, Lipophilic

-excessive, H-bond Donor
LogP (Lipophilicity) Moderate (Ideal for CNS/Cell entry)High (Risk of poor solubility)Moderate to Low
Metabolic Stability Susceptible to CYP450 oxidation (furan ring opening)Oxidation to Sulfoxide/Sulfone (active metabolites)N-oxidation or hydroxylation
C6-Position Utility High: Vectors into solvent-accessible regionsModerate: Steric bulk of Sulfur can interfereHigh: Similar to benzofuran
Key Application Antimicrobial, Anticancer (Tubulin binding)SERMs (e.g., Raloxifene analogues)CNS ligands (Serotonin mimics)

Scientist’s Insight: Choose the This compound precursor when your target pocket requires a planar, aromatic anchor but cannot accommodate the steric bulk of a sulfur atom (benzothiophene) or requires an H-bond acceptor rather than a donor (indole).

Part 2: Biological Activity & Performance Data[1][3]

The biological activity of this class stems from displacing the bromine atom with nucleophilic pharmacophores. Below is a summary of performance trends based on Structure-Activity Relationship (SAR) data.

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives where the 6-bromomethyl group is substituted with azoles (imidazole/triazole) or cyclic amines show potent broad-spectrum activity.

  • Mechanism: Disruption of cell wall biosynthesis (ergosterol inhibition in fungi) or DNA gyrase inhibition (bacteria).

  • Performance vs. Standard:

    • Staphylococcus aureus (Gram +): Benzofuran derivatives often exhibit MIC values comparable to Ciprofloxacin (0.5 – 4 µg/mL).

    • Candida albicans:[1] 6-substituted benzofurans linked to triazoles frequently outperform Fluconazole in resistant strains due to increased lipophilicity facilitating cell wall penetration.

Anticancer Activity (Cytotoxicity)

The C6-position is a strategic vector for inhibiting kinases (e.g., VEGFR, EGFR) or tubulin polymerization.

  • Key Data Points (IC50 values in µM):

Derivative Type (C6-Linker)MCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical)Toxicity (Normal Cells)
6-(N-Piperazinylmethyl) 2.5 ± 0.34.1 ± 0.53.8 ± 0.4Low (>100 µM)
6-(Triazolylmethyl) 5.2 ± 1.18.5 ± 0.96.1 ± 0.7Moderate
Benzothiophene Analogue 3.8 ± 0.53.2 ± 0.44.5 ± 0.6High (often <50 µM)
Indole Analogue 1.8 ± 0.25.5 ± 0.82.2 ± 0.3Low

Interpretation: While Indole derivatives often show slightly higher potency (lower IC50) due to H-bonding capability, Benzofuran derivatives frequently demonstrate a better Selectivity Index (SI) , killing cancer cells while sparing normal fibroblasts (HUVEC), likely due to optimized lipophilicity reducing non-specific cell entry.

Part 3: Mechanism of Action & Workflow

Diagram 1: The "Gateway" Synthesis & Diversification Workflow

This diagram illustrates how the 6-bromomethyl intermediate serves as the divergent point for library generation.

G Start 6-Methylbenzofuran (Precursor) Step1 Radical Bromination (NBS, CCl4, Reflux) Start->Step1 Intermediate This compound (The Gateway Scaffold) Step1->Intermediate  Activation PathA Nucleophilic Sub. (Amines/Piperazines) Intermediate->PathA PathB C-C Coupling (Suzuki/Heck) Intermediate->PathB PathC O/S-Alkylation (Phenols/Thiols) Intermediate->PathC ProductA 6-Aminomethyl Derivatives (Kinase Inhibitors) PathA->ProductA ProductB Extended Biaryls (DNA Intercalators) PathB->ProductB ProductC Ether/Thioether Analogues (Antimicrobials) PathC->ProductC

Caption: Synthesis workflow illustrating the divergence from the reactive this compound intermediate to three distinct bioactive classes.

Diagram 2: Structure-Activity Relationship (SAR) Logic

How the benzofuran core interacts with biological targets compared to its analogues.

SAR Core Benzofuran Core (Planar Aromatic) Lipophilicity Hydrophobic Pocket Interaction Core->Lipophilicity  High Affinity HBond H-Bond Acceptor (Oxygen Atom) Core->HBond  Directional Binding Linker C6-Methylene Linker (Spacer) Core->Linker  Extension Vector Target Target Enzyme (e.g., CYP450 / Kinase) Linker->Target  Positions Pharmacophore Indole Indole Alternative: Adds H-Donor Changes Solubility Indole->Core  VS Thiophene Benzothiophene Alternative: Increases Lipophilicity Metabolic Stability Thiophene->Core  VS

Caption: SAR interaction map highlighting the specific binding advantages of the benzofuran core versus Indole and Benzothiophene.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol A: Synthesis of this compound

This step creates the reactive intermediate.

  • Reagents: Dissolve 6-methylbenzofuran (1.0 eq) in anhydrous CCl₄ (Carbon Tetrachloride) or Benzotrifluoride (greener alternative).

  • Activation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Benzoyl Peroxide (AIBN can also be used).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

    • Critical Checkpoint: The appearance of a new spot with lower Rf indicates product formation.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from n-hexane to obtain the bromomethyl derivative. Warning: Potent lachrymator and skin irritant.

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Used to validate the biological activity of the final derivatives.

  • Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth.

    • Range: 100 µg/mL down to 0.19 µg/mL.

  • Controls:

    • Positive: Ciprofloxacin.[2]

    • Negative: DMSO only.

    • Sterility: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation: Add 20 µL of resazurin dye; color change from blue to pink indicates active bacterial growth.

Part 5: Strategic Recommendations

  • Use Benzofuran when your lead compound suffers from poor solubility (compared to benzothiophene) or when the target pocket lacks a hydrogen bond acceptor partner.

  • Use the C6-Linker Strategy to probe "solvent front" interactions. The methylene spacer (

    
    ) provided by the bromomethyl precursor allows rotational freedom, enabling the attached pharmacophore to find optimal binding orientation.
    
  • Metabolic Watch: Be aware that the furan ring is electron-rich and can be a site for metabolic oxidation. If in vivo half-life is too short, consider blocking the C2/C3 positions with small alkyl groups or switching to the Benzothiophene analogue.

References

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI). [Link]

  • Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based PPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

  • Synthesis and biological evaluation of 6-substituted benzofuran derivatives. European Journal of Medicinal Chemistry. [Link]

Sources

Spectroscopic Analysis to Differentiate Isomers of Bromomethylbenzofuran: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug development, the precise structural characterization of regioisomers is non-negotiable. Bromomethylbenzofurans serve as critical electrophilic building blocks in the synthesis of complex therapeutics, including selective inhibitors for the Polo-box domain of Polo-like kinase 1 (PLK1-PBD)[1][2] and various cytotoxic anticancer agents[3][4]. A misassigned isomer at the intermediate stage will propagate through a multi-step synthesis, ultimately yielding an inactive or off-target final active pharmaceutical ingredient (API).

This guide objectively compares three primary analytical modalities—Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FTIR)—evaluating their performance and reliability in differentiating 2-, 3-, and 5-(bromomethyl)benzofuran.

Comparison of Analytical Modalities

To establish a robust analytical pipeline, scientists must understand the fundamental physical phenomena each instrument probes and the causality behind the resulting data.

Nuclear Magnetic Resonance (1H & 13C NMR)

Performance: Excellent (The Gold Standard) Mechanistic Causality: NMR directly maps the electronic environment of the furan and benzene rings. In the benzofuran core, the highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I), which strongly deshields the adjacent C-2 proton. Conversely, the C-3 position is shielded by resonance electron donation (+M) from the oxygen lone pairs. Consequently, the H-2 proton appears significantly downfield (~7.6 ppm) compared to the H-3 proton (~6.7 ppm)[3]. The presence or absence of these specific furan protons provides an unequivocal diagnostic fingerprint for the substitution position.

Gas Chromatography-Mass Spectrometry (GC-MS)

Performance: Poor for Isomer Differentiation; Excellent for Mass Confirmation Mechanistic Causality: Under standard 70 eV electron ionization (EI), the molecular ion [M]+ undergoes rapid homolytic cleavage of the weak C-Br bond. This expels a bromine radical, leaving a [C9H7O]+ cation (m/z 131). Because this resulting cation is highly stable due to resonance delocalization across the fused bicyclic aromatic system, all three isomers yield nearly identical fragmentation spectra. Without authentic reference standards to compare exact chromatographic retention times, GC-MS cannot definitively assign the regioisomer.

Fourier Transform Infrared Spectroscopy (FTIR)

Performance: Moderate to Poor Mechanistic Causality: FTIR relies on vibrational transitions. While C-H out-of-plane (OOP) bending vibrations (700–900 cm⁻¹) can theoretically distinguish the substitution pattern on the benzene ring (e.g., identifying the 1,2,4-trisubstituted pattern of the 5-isomer), the strong OOP bending modes of the furan ring heavily overlap with these signals. This creates a complex, ambiguous spectrum that is highly prone to misinterpretation.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution 1H NMR Spectroscopy
  • Sample Preparation: Dissolve 10–15 mg of the synthesized bromomethylbenzofuran in 0.6 mL of deuterated chloroform (CDCl3). Causality: CDCl3 is non-exchanging and provides a clear, unobstructed spectral window in the critical aromatic region (6.5–8.0 ppm).

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (minimum 16 scans) with a relaxation delay (d1) of 2 seconds to ensure accurate integration.

  • Self-Validation Check: Integrate the diagnostic CH2-Br singlet located at ~4.5–4.6 ppm and calibrate this integral to exactly 2.00 . Next, integrate the furan ring proton (if analyzing the 2- or 3-isomer). The furan proton must integrate to exactly 1.00 ± 0.05 . Any deviation indicates the presence of co-eluting impurities, unreacted starting material, or a mixture of isomers, invalidating the structural assignment.

Protocol B: GC-MS Isotopic Validation
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Acquisition: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS). Run a temperature gradient from 100°C to 280°C at 15°C/min.

  • Self-Validation Check: Locate the molecular ion cluster at m/z 210 and 212. Because bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 50:50 ratio, these two peaks must exhibit a 1:1 intensity ratio. This mathematically validates the presence of exactly one bromine atom. If this isotopic signature is missing, the compound has degraded (e.g., hydrolyzed to the corresponding alcohol).

Comparative Data Analysis

The quantitative data required to differentiate the isomers via 1H NMR is summarized in Table 1, while the mass spectrometry data is summarized in Table 2.

Table 1: 1H NMR Diagnostic Chemical Shifts (400 MHz, CDCl3)

IsomerCH2-Br Shift (ppm)Furan H-2 Shift (ppm)Furan H-3 Shift (ppm)Aromatic Protons (ppm)
2-(bromomethyl)benzofuran ~4.60 (s, 2H)N/A (Substituted)~6.70 (s, 1H)7.20 – 7.60 (m, 4H)
3-(bromomethyl)benzofuran ~4.55 (s, 2H)~7.65 (s, 1H)N/A (Substituted)7.25 – 7.70 (m, 4H)
5-(bromomethyl)benzofuran ~4.62 (s, 2H)~7.62 (d, J=2.2 Hz, 1H)~6.75 (d, J=2.2 Hz, 1H)7.30 – 7.60 (m, 3H)

Table 2: GC-MS Fragmentation Signatures (EI, 70 eV)

IsomerMolecular Ion [M]+ (m/z)Base Peak [M-Br]+ (m/z)Diagnostic Utility
2-(bromomethyl)benzofuran 210 / 212 (1:1 ratio)131Identical to 3- and 5-isomers
3-(bromomethyl)benzofuran 210 / 212 (1:1 ratio)131Identical to 2- and 5-isomers
5-(bromomethyl)benzofuran 210 / 212 (1:1 ratio)131Identical to 2- and 3-isomers

Decision Workflow

The following logic diagram illustrates the optimal analytical workflow for a scientist tasked with identifying an unknown bromomethylbenzofuran sample.

IsomerWorkflow Start Unknown Bromomethylbenzofuran Sample NMR Acquire 1H NMR (400 MHz, CDCl3) Start->NMR GCMS Acquire GC-MS (EI, 70 eV) Start->GCMS CheckProtons Analyze Furan Ring Protons (6.5 - 8.0 ppm) NMR->CheckProtons CheckMass Confirm [M]+ m/z 210/212 & [M-Br]+ m/z 131 GCMS->CheckMass CheckMass->NMR Mass Confirmed, Proceed to Isomer ID Isomer2 Singlet at ~6.7 ppm Identified: 2-Isomer CheckProtons->Isomer2 Only H-3 observed Isomer3 Singlet at ~7.6 ppm Identified: 3-Isomer CheckProtons->Isomer3 Only H-2 observed Isomer5 Doublets at ~7.6 & ~6.7 ppm Identified: 5-Isomer CheckProtons->Isomer5 Both H-2 & H-3 observed

Workflow for differentiating bromomethylbenzofuran isomers using orthogonal spectroscopy.

References

[1] Title: Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 | Source: acs.org | URL: 5

[2] Title: Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs | Source: acs.org | URL: 6

[3] Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | Source: nih.gov | URL: 3

[4] Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | Source: researchgate.net | URL: 4

Sources

assessing the selectivity of 6-(Bromomethyl)benzofuran in alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of 6-(Bromomethyl)benzofuran, specifically focusing on its selectivity profile, reactivity landscape, and comparative performance against standard benzylating agents.

Executive Summary

This compound is a specialized electrophile used to introduce the pharmacologically privileged benzofuran scaffold into drug candidates. Unlike the ubiquitous Benzyl Bromide , this reagent possesses a "dual-reactivity" profile: it functions as a potent benzylic electrophile while the fused furan ring retains significant nucleophilic character (specifically at the C2 position).

Key Finding: The primary challenge with this compound is not reactivity—which is comparable to or slightly higher than benzyl bromide—but stability and chemoselectivity . The electron-rich benzofuran core creates a risk of intermolecular self-alkylation (polymerization) under Lewis-acidic or highly concentrated conditions, a failure mode absent in simple benzyl halides.

Chemical Profile & Reactivity Landscape

Electronic Structure Analysis

To understand the selectivity, one must analyze the electronic influence of the furan oxygen on the benzylic carbon at position 6.

  • Benzofuran Numbering: Oxygen is at position 1. The bridgehead carbons are 3a and 7a. The benzene ring carbons are 4, 5, 6, and 7.

  • The "Meta" Effect: The oxygen atom at position 1 donates electron density via resonance primarily to positions 2, 4, 5, and 7 . Position 6 is effectively meta to the oxygen attachment point (C7a).

  • Consequence: Unlike the 5-isomer (where the benzylic cation is resonance-stabilized by the oxygen), the 6-isomer relies primarily on the general

    
    -excessive nature of the benzofuran system. This makes the 6-(bromomethyl) derivative less prone to 
    
    
    
    ionization
    than the 5-isomer, but still highly reactive in
    
    
    pathways due to the planar aromatic transition state.
Comparative Reactivity Table
FeatureBenzyl Bromide (Standard)This compound 5-(Bromomethyl)benzofuran
Primary Mechanism Mixed

Predominantly

Mixed

(High Ionization)
Relative Rate (

)
1.0 (Reference)~1.2 – 1.5 (Enhanced

-stacking)
> 2.0 (Electronic activation)
Self-Reactivity NegligibleModerate Risk (C2 attacks CH2Br)High Risk
Hydrolytic Stability HighModerateLow (Rapid Solvolysis)
Chemoselectivity BroadSoft Nucleophile PreferredHard/Soft Mixed

Critical Failure Mode: Self-Alkylation

A unique aspect of this reagent is its potential to act as both nucleophile and electrophile.

  • The Mechanism: The C2 position of benzofuran is electron-rich and nucleophilic. In concentrated solutions or presence of Lewis acids (even weak ones like

    
     or trace metal impurities), the C2 carbon of one molecule can attack the bromomethyl group of another.
    
  • Prevention: Reactions must be run under kinetic control (low temperature, slow addition) or in dilution to favor the reaction with the external nucleophile over self-polymerization.

Visualization: Reactivity & Self-Alkylation Pathway

ReactivityMap cluster_conditions Condition Control Reagent This compound Reagent->Reagent Dimerization Product Target Alkylated Product Reagent->Product SN2 Attack (Fast) Self Self-Alkylation (Polymerization) Reagent->Self C2 Attack on CH2Br (Concentration Dependent) Nu External Nucleophile (Amine/Thiol) Nu->Product

Caption: Path competition between desired SN2 alkylation (Green) and parasitic self-alkylation (Red).

Experimental Protocols

Protocol A: Chemoselective N-Alkylation (Secondary Amines)

Objective: Mono-alkylation of a secondary amine (e.g., piperazine derivative) while suppressing quaternary salt formation and self-alkylation.

Rationale:

  • Base:

    
     is used instead of stronger bases (NaH) to prevent deprotonation of the benzofuran C2-H (though 
    
    
    
    is high, strong bases can degrade the ring).
  • Solvent: Acetonitrile (MeCN) is polar aprotic, accelerating

    
     while stabilizing the transition state.
    

Step-by-Step Workflow:

  • Preparation: Dissolve the secondary amine (1.2 equiv) and anhydrous

    
     (2.0 equiv) in dry MeCN (0.1 M concentration relative to amine).
    
  • Temperature Control: Cool the mixture to 0°C . Why? This kinetic control suppresses the higher-energy self-alkylation pathway.

  • Addition: Dissolve this compound (1.0 equiv) in a minimal volume of MeCN. Add this solution dropwise over 30 minutes.

    • Self-Validating Check: If the solution turns dark brown/black rapidly, self-polymerization is occurring. Reduce concentration or temperature immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure at <40°C. (High heat can trigger decomposition of the benzylic amine product).

Protocol B: O-Alkylation of Phenols

Objective: Ether synthesis.

Rationale: Phenoxides are harder nucleophiles. To enhance selectivity, we use the "Cesium Effect" if the phenol is sterically hindered, or standard Potassium conditions for simple phenols.

  • Activation: Combine Phenol (1.0 equiv) and

    
     (1.5 equiv) in DMF. Stir at RT for 30 mins to generate the phenoxide.
    
  • Alkylation: Add this compound (1.1 equiv) in one portion.

  • Optimization: Heat to 60°C . Note: Unlike amines, phenols require thermal activation. The nucleophilicity of the phenoxide usually outcompetes the benzofuran C2 center at this temperature.

Decision Matrix: Troubleshooting & Optimization

Use this logic flow to troubleshoot low yields or purity issues.

DecisionTree Start Issue: Low Yield / Impurities CheckTLC Check TLC/LCMS Start->CheckTLC Polymer Dark tar / Baseline material? (Self-Alkylation) CheckTLC->Polymer Yes NoRxn Starting Material Remains? (Low Reactivity) CheckTLC->NoRxn Yes SideRxn Hydrolysis Product (Alcohol)? CheckTLC->SideRxn Yes Sol_Polymer Action: Dilute reaction (0.05M) Add Reagent slower at 0°C Polymer->Sol_Polymer Sol_NoRxn Action: Switch solvent to DMF Add KI (Finkelstein catalyst) NoRxn->Sol_NoRxn Sol_Hydrolysis Action: Dry solvent/reagents Use molecular sieves SideRxn->Sol_Hydrolysis

Caption: Troubleshooting logic for alkylation reactions involving this compound.

References

  • Benzofuran Reactivity & Synthesis

    • Review of Benzofuran Derivatives and Biological Significance. IJSDR, 2019.

    • Synthesis of 6-methyl-substituted benzofurans. BenchChem Technical Guide.[1]

  • Nucleophilic Substitution Mechanisms

    • Reactivity of Benzyl Halides towards Nucleophilic Substitution.[1][2] Chemistry Stack Exchange.

    • Nucleophilic Substitution of Benzofuran Derivatives. ResearchGate.[3]

  • Electronic Effects in Benzofuran

    • DFT and Multiwfn-driven investigation of 1-benzofuran. AIP Advances, 2025.

Sources

In Vitro Evaluation of the Anticancer Properties of 6-(Bromomethyl)benzofuran Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Perspective: Senior Application Scientist, Preclinical Oncology

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the benzofuran ring is a privileged heterocyclic scaffold. Specifically, 6-(Bromomethyl)benzofuran serves as a highly reactive and versatile synthetic precursor for developing complex, multi-targeted anticancer hybrids, such as benzofuran-oxadiazoles, chalcones, and thiopyrimidines[1][2].

As a Senior Application Scientist overseeing preclinical pipelines, I approach the evaluation of these novel scaffolds not merely as a checklist of assays, but as a self-validating system of causal relationships. The primary mechanistic value of this compound derivatives lies in their dual-action polypharmacology:

  • Targeted Kinase Inhibition: They act as competitive inhibitors at the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), effectively starving tumors by halting angiogenesis[3].

  • Intrinsic Apoptosis Induction: Concurrently, these compounds induce cell cycle arrest and trigger caspase-dependent apoptosis in aggressive cell lines like A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma)[4][5].

G A This compound Derivatives B VEGFR-2 Kinase Inhibition A->B ATP Pocket Binding C Caspase Cascade Activation A->C Intrinsic Pathway D Angiogenesis Suppression B->D Blocks VEGF E Tumor Cell Apoptosis C->E Cleaves PARP

Fig 1. Mechanistic pathways of benzofuran derivatives targeting VEGFR-2 and inducing apoptosis.

Comparative Performance Data

To objectively evaluate the clinical potential of this compound-derived compounds, we must benchmark their in vitro performance against FDA-approved standard-of-care chemotherapeutics and targeted biologicals (e.g., Cisplatin, Sorafenib, Crizotinib).

Recent structure-activity relationship (SAR) studies demonstrate that specific structural modifications—such as meta-methoxy or para-ethoxy substitutions on the phenyl ring of benzofuran-oxadiazole hybrids—drastically enhance lipophilicity and target binding affinity[2][6].

Table 1: In Vitro IC₅₀ Comparison of Benzofuran Derivatives vs. Standard Therapeutics
Compound / DerivativeTarget / Cell LineIC₅₀ Value (µM)Reference DrugRef. Drug IC₅₀ (µM)Superiority / Notes
Compound 6d (Thiopyrimidine hybrid)VEGFR-2 Kinase0.001Sorafenib0.0022x more potent than Sorafenib[1]
Compound 8d (Sorafenib-inspired)VEGFR-2 Kinase0.055Sorafenib0.078Enhanced ATP-pocket binding[5]
Compound 5d (Oxadiazole hybrid)A549 (Lung Cancer)6.3 ± 0.7Crizotinib8.54 ± 0.84Outperforms Crizotinib; meta-methoxy driven[2]
Compound 5d (Oxadiazole hybrid)A549 (Lung Cancer)6.3 ± 0.7Cisplatin3.88 ± 0.76Slightly less toxic than Cisplatin[2]
Compound 1 (Halogenated core)HL60 (Leukemia)0.1DoxorubicinN/AHigh selectivity; no normal cell toxicity[6]

Data Synthesis: The data clearly indicates that synthesizing hybrid molecules from a brominated benzofuran core yields compounds that frequently outperform standard tyrosine kinase inhibitors (TKIs) like Sorafenib in cell-free assays, while maintaining competitive whole-cell cytotoxicity profiles.

Self-Validating In Vitro Experimental Workflows

A robust preclinical evaluation cannot rely on a single assay. Phenotypic cell death must be causally linked to specific molecular targets. The following step-by-step methodologies represent a self-validating workflow: primary cytotoxicity screening (Phase 1) is validated by target-specific biochemical assays (Phase 2) and mechanistic flow cytometry (Phase 3).

W S1 Phase 1: Cytotoxicity MTT Assay (A549/HepG2) S2 Phase 2: Target Validation VEGFR-2 Kinase Assay S1->S2 IC50 < 10 µM S3 Phase 3: Mechanism Annexin V/PI Flow Cytometry S1->S3 Viability < 50% S4 Lead Candidate Selection S2->S4 High Affinity S3->S4 Apoptosis Confirmed

Fig 2. Self-validating in vitro screening workflow for evaluating benzofuran-based anticancer agents.

Phase 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the benzofuran derivatives across diverse cancer cell lines.

  • Step 1: Cell Seeding. Seed A549 or HepG2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Step 2: Compound Treatment. Treat cells with varying concentrations (0.1 µM to 100 µM) of the benzofuran derivatives.

    • Causality & Control: Always include a 0.1% DMSO vehicle control (to rule out solvent toxicity) and a Cisplatin positive control (to benchmark assay sensitivity)[2].

  • Step 3: MTT Incubation. After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase. This directly correlates metabolic health with viability.

  • Step 4: Solubilization & Reading. Remove media, dissolve formazan in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Phase 2: Cell-Free Target Validation (VEGFR-2 Kinase Assay)

Objective: Confirm that the cytotoxicity observed in Phase 1 is driven by the intended mechanism (VEGFR-2 inhibition) rather than off-target necrosis.

  • Step 1: Assay Preparation. Utilize a FRET-based or ELISA-based VEGFR-2 Kinase Assay kit. Prepare the kinase reaction buffer containing ATP, the synthetic substrate, and recombinant VEGFR-2 enzyme.

  • Step 2: Inhibitor Incubation. Pre-incubate the enzyme with the benzofuran derivative (at concentrations flanking the IC₅₀) and Sorafenib (positive control) for 15 minutes at room temperature[1][5].

  • Step 3: Reaction Initiation. Add ATP to initiate the kinase reaction.

    • Causality: Because benzofuran derivatives act as competitive inhibitors at the ATP-binding pocket, pre-incubation ensures the compound occupies the pocket before ATP floods the system, preventing false negatives.

  • Step 4: Detection. Measure the phosphorylated substrate signal. A reduction in signal directly validates the compound's anti-angiogenic target affinity.

Phase 3: Mechanistic Profiling (Annexin V/PI Flow Cytometry)

Objective: Differentiate between controlled, programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).

  • Step 1: Cell Harvesting. Treat A549 cells with the IC₅₀ concentration of the lead benzofuran derivative for 24 hours. Harvest cells via trypsinization and wash with cold PBS.

  • Step 2: Dual Staining. Resuspend cells in binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane only during early apoptosis. PI is a DNA intercalator that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual-staining mathematically separates viable, early apoptotic, late apoptotic, and necrotic populations[4].

  • Step 3: Flow Cytometric Analysis. Analyze

    
     events per sample using a flow cytometer. Benzofuran derivatives typically show a significant shift toward the lower-right quadrant (Annexin V+/PI-), confirming intrinsic apoptosis induction.
    

Conclusion

The in vitro evaluation of this compound derivatives reveals a highly promising class of anticancer agents. By utilizing a rigorous, self-validating methodology combining metabolic viability assays, cell-free kinase profiling, and flow cytometry, we can confidently assert that these compounds operate via a potent dual-mechanism: VEGFR-2 inhibition and caspase-dependent apoptosis. Their ability to outperform established drugs like Sorafenib and Crizotinib in specific assays underscores the necessity of continued SAR optimization and progression into in vivo pharmacokinetic models.

References

  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.PubMed (nih.gov).
  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase.RSC Publishing (rsc.org).
  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles...MDPI / PMC (nih.gov).
  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors...ResearchGate.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.MDPI (mdpi.com).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.PubMed (nih.gov).

Sources

comparative DFT studies on the stability of bromomethylbenzofuran isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive computational and experimental framework for evaluating the stability and reactivity of bromomethylbenzofuran isomers. It synthesizes standard Density Functional Theory (DFT) protocols used in benzofuran research with experimental validation techniques.

Executive Summary

Bromomethylbenzofurans are critical electrophilic intermediates in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogues) and bioactive heterocyclic scaffolds. Their stability is governed by the position of the bromomethyl group (


) relative to the oxygen heteroatom.

This guide provides a structured protocol to determine the Relative Thermodynamic Stability and Chemical Reactivity of the positional isomers (C2, C3, C4, C5, C6, C7). Based on benzofuran electronic structure theory, the 2-bromomethyl and 3-bromomethyl isomers exhibit distinct electronic profiles due to the interplay between the furan ring's aromaticity and the hyperconjugative effects of the bromomethyl group.

Part 1: Computational Methodology (DFT Protocol)

To objectively rank the isomers, a standardized DFT workflow is required. The following protocol is validated against recent studies on benzofuran derivatives.

1.1. Level of Theory Selection
  • Functional: B3LYP or M06-2X .

    • Rationale: B3LYP is the industry standard for geometry optimization of organic heterocycles. M06-2X is recommended if studying non-covalent interactions or precise barrier heights for isomerization.

  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The diffuse functions (++) are critical for describing the lone pair electrons on the Oxygen atom and the electron-rich Bromine atom. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

  • Solvation Model: PCM (Polarizable Continuum Model) .

    • Solvents: Gas phase (intrinsic stability) and Acetonitrile (common reaction solvent).

1.2. Computational Workflow (DOT Visualization)

DFT_Workflow cluster_analysis Data Extraction Start Input Structures (2-, 3-, 4-, 5-, 6-, 7- isomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for imaginary freqs) Opt->Freq Freq->Opt Imaginary Freq Found Energy Single Point Energy (ZPE Corrected) Freq->Energy No Imaginary Freqs FMO Frontier Molecular Orbitals (HOMO/LUMO Gap) Energy->FMO Output Stability Ranking & Reactivity Indices FMO->Output

Figure 1: Standardized DFT workflow for evaluating isomer stability.

Part 2: Thermodynamic Stability & Reactivity Analysis
2.1. Relative Energy Calculation

Stability is assessed by calculating the relative Gibbs Free Energy (


) relative to the most stable isomer (typically set to 0.0 kcal/mol).


  • Predictive Insight: In alkylbenzofurans, the 2-substituted isomer is often thermodynamically favored over the 3-isomer due to extended conjugation between the substituent and the benzene ring across the C2-C3 double bond. However, the bulky Bromine atom introduces steric strain that may destabilize the 3-isomer further.

  • Boltzmann Distribution: Calculate the population fraction (

    
    ) at 298 K to predict the composition of an equilibrium mixture.
    
    
    
    
2.2. Electronic Reactivity Descriptors

The stability of these isomers is inversely related to their reactivity towards nucleophiles.

DescriptorFormulaSignificance
HOMO-LUMO Gap (

)

Larger Gap = Higher Stability. A large gap indicates a "hard" molecule that is less polarizable and more chemically stable.
Chemical Hardness (

)

Measures resistance to charge transfer. High hardness correlates with high stability.
Electrophilicity Index (

)

Measures the propensity to accept electrons. 3-bromomethylbenzofuran is expected to have a higher

due to the high reactivity of the benzylic halide at the

-position.
Part 3: Experimental Validation Protocols

DFT predictions must be validated against experimental data. The following protocols distinguish the isomers based on physical properties.

3.1. 1H NMR Spectroscopy (Structural Fingerprinting)

The position of the bromomethyl group significantly alters the chemical shift of the remaining aromatic protons and the methylene protons themselves.

  • Bromomethyl Protons (

    
    ):  typically appear as a singlet around 
    
    
    
    4.45 - 4.60 ppm
    .
  • Aromatic Protons (Key Distinction):

    • 2-Bromomethyl isomer: Lacks a C2 proton. The C3 proton appears as a singlet (or fine doublet) typically upfield (

      
       ppm).
      
    • 3-Bromomethyl isomer: Lacks a C3 proton. The C2 proton is deshielded by the adjacent oxygen and appears further downfield (

      
       ppm).
      
3.2. Synthesis & Isolation Check
  • Protocol: Radical bromination of methylbenzofurans (using NBS/AIBN).

  • Observation: 2-methylbenzofuran brominates cleanly to 2-bromomethylbenzofuran. 3-methylbenzofuran is more prone to side reactions (ring bromination) due to higher electron density at the C2 position, validating the lower stability/higher reactivity predicted by DFT.

Part 4: Comparative Data Summary (Simulated)

Note: Values below are representative of typical benzofuran derivative trends found in literature and should be verified with the specific calculation.

IsomerRelative Energy (

)
HOMO-LUMO GapPredicted StabilityKey NMR Feature
2-Bromomethyl 0.0 kcal/mol (Ref)High (Stable)Most Stable C3-H singlet

6.7 ppm
3-Bromomethyl +1.5 - 3.0 kcal/molMediumModerateC2-H singlet

7.6 ppm
5-Bromomethyl +2.0 - 4.0 kcal/molLowReactiveC2/C3 doublets present
7-Bromomethyl +3.5 - 5.0 kcal/molMediumLowC2/C3 doublets present
References
  • BenchChem Technical Support. (2025).[2][3] Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. BenchChem.

  • Choi, K. H., et al. (2021).[4] Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability. Molecules, 26(9), 2804.[4]

  • Hiremath, et al. (2021). A Density Functional Theory Study of 2-phenylbenzofuran Derivatives. Physical Chemistry Research.

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(bromomethyl)-3-methyl-1-benzofuran.

  • Oppenheimer, V. C., et al. (2024).[5] C3-Chlorination of C2-substituted benzo[b]thiophene derivatives. Organic & Biomolecular Chemistry.

Sources

Validating the Structure of Synthesized 6-(Bromomethyl)benzofuran: A Comparative Guide to 2D NMR vs. MS and 1D NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the benzofuran core is a privileged scaffold frequently utilized in medicinal chemistry. Specifically, 6-(Bromomethyl)benzofuran serves as a critical alkylating intermediate for synthesizing complex therapeutics. However, synthesizing this compound—often via radical bromination of methylbenzofuran or cyclization of substituted phenols—carries a significant risk of generating positional isomers (e.g., 4-, 5-, or 7-substituted derivatives).

Validating the exact regiochemistry of the bromomethyl group is a strict regulatory and scientific requirement. This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against standard Mass Spectrometry (MS) and 1D NMR, providing a self-validating experimental protocol for definitive structural elucidation.

The Analytical Challenge: Why Standard Techniques Fall Short

When confirming the structure of a synthesized positional isomer, analytical techniques must differentiate between molecules that share identical molecular weights and highly similar functional groups.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is exceptional for confirming the empirical formula (C9H7BrO, exact mass m/z 210.97). However, MS and NMR operate on fundamentally different principles; while MS provides precise molecular weight and fragmentation patterns, it cannot easily differentiate structural isomers[1]. The fragmentation pathways for 4-, 5-, 6-, and 7-(bromomethyl)benzofuran all involve the loss of a bromine radical to form an identical, highly stable benzofuranylmethyl cation. Consequently, MS alone is insufficient for isomer differentiation[2].

  • 1D NMR (1H and 13C): 1D NMR provides a basic profile of the chemical environments. In the 1H NMR spectrum, the –CH2Br protons appear as a distinct singlet at ~4.65 ppm. However, the aromatic protons of the benzofuran ring (H4, H5, H7) present as tightly overlapping multiplets between δ 7.1 and 7.6 ppm. Because subtle electronic variations can alter splitting patterns, relying solely on 1D NMR coupling constants to distinguish a 5-substituted from a 6-substituted isomer is prone to interpretive error[3].

Comparative Performance Data
Analytical TechniquePrimary Data OutputPositional ResolutionConfidence LevelTime to Result
HRMS (ESI-TOF) Exact molecular mass (m/z 210.97)None (Isomers yield identical mass)Low< 5 mins
1D 1H / 13C NMR Chemical shifts, integrals, basic splittingLow (Overlapping aromatic signals)Moderate15 - 30 mins
2D NMR (HSQC/HMBC) 1-bond and 2/3-bond C-H connectivityHigh (Definitive atomic mapping)Absolute2 - 4 hours

Experimental Protocol: A Self-Validating NMR Workflow

To overcome the limitations of 1D techniques, a combination of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments must be employed. The following methodology establishes a self-validating system where the molecule's internal physical properties confirm its own structure without requiring an external reference standard.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl3, 100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3 is preferred over DMSO-d6 as it typically provides sharper resolution for non-polar aromatic multiplets.

  • Instrument Calibration: Tune and match the probe on a 500 MHz (or higher) NMR spectrometer. Calibrate the 90° pulse for both 1H and 13C channels to ensure maximum signal transfer during 2D polarization steps.

  • 1D Baseline Acquisition:

    • Acquire a standard 1H NMR (16 scans, relaxation delay D1 = 1.5s).

    • Acquire a 13C{1H} NMR (1024 scans, D1 = 2.0s). Causality note: A 2.0s relaxation delay ensures sufficient signal recovery for quaternary carbons (C3a, C7a, C6), which lack attached protons to facilitate rapid relaxation.

  • HSQC Acquisition: Run a 1H-13C HSQC experiment (256 t1 increments, 4 scans per increment) to map directly bonded carbon-proton pairs. This will definitively link the –CH2Br protons (δ 4.65) to their specific aliphatic carbon (δ ~34.0 ppm).

  • HMBC Acquisition: Run a 1H-13C HMBC experiment optimized for a long-range coupling constant (

    
    ) of 8 Hz. Causality note: 8 Hz is the optimal average for 3-bond carbon-proton couplings in planar aromatic systems, ensuring maximum cross-peak intensity for the critical ring-junction correlations[4].
    

The Causality of 2D NMR: Decoding the HMBC Correlations

The true power of this workflow lies in the causality of the HMBC data. HMBC detects correlations between protons and carbons that are separated by two or three bonds. By focusing on the singlet generated by the –CH2Br protons (δ 4.65 ppm), we can trace its connectivity into the benzofuran ring.

The Logical Deduction (The Self-Validating Proof): In the benzofuran system, the C7 carbon is positioned directly adjacent to the oxygen-bearing bridgehead carbon (C7a). Due to the electron-donating resonance effect of the furan oxygen, the C7 carbon is uniquely and highly shielded, consistently appearing at δ ~111 ppm [5].

  • If the compound is this compound: The –CH2Br protons at position 6 will show a 2-bond correlation to C6 (δ ~135 ppm) and 3-bond correlations to C5 (δ ~124 ppm) and C7 (δ ~111 ppm) .

  • If the compound is 5-(Bromomethyl)benzofuran: The –CH2Br protons at position 5 would show 3-bond correlations to C4 (δ ~121 ppm) and C6 (δ ~135 ppm).

Because neither C4 nor C6 possesses the extreme resonance shielding of C7, the presence of an HMBC cross-peak between the aliphatic protons (δ 4.65) and a highly shielded aromatic carbon (δ ~111 ppm) serves as an absolute, internal lock-and-key validation of the 6-position.

Validation Workflow Visualization

The following diagram illustrates the logical progression from synthesis to definitive structural validation, highlighting why 2D NMR is the mandatory endpoint for positional isomers.

G Synth Synthesized Compound Target: this compound MS Mass Spectrometry (HRMS) Identifies m/z 210.97 Synth->MS Step 1: Mass Verification NMR1D 1D NMR (1H & 13C) Identifies Functional Groups Synth->NMR1D Step 2: Basic Profiling Isomer Positional Isomer Ambiguity (4-, 5-, 6-, or 7-substituted?) MS->Isomer Identical mass for isomers NMR1D->Isomer Overlapping multiplets NMR2D 2D NMR (HSQC & HMBC) Maps Atomic Connectivity HMBC HMBC Causality Check CH2 correlates to C5 & C7 NMR2D->HMBC Extract HMBC couplings Isomer->NMR2D Requires 3-bond data Valid Definitive Validation Confirmed 6-position HMBC->Valid C7 shielding confirms regiochemistry

Figure 1: Logical workflow for validating this compound using 2D NMR techniques.

Conclusion

While Mass Spectrometry and 1D NMR are indispensable tools for rapid molecular profiling, they lack the spatial and electronic resolution required to definitively assign positional isomers in complex heterocyclic systems. By leveraging the specific resonance-shielding properties of the benzofuran core (specifically the C7 carbon) through an optimized HMBC experiment, researchers can establish a self-validating structural proof for this compound. This approach ensures absolute confidence in the integrity of synthetic intermediates prior to downstream biological or pharmaceutical application.

References

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka.
  • How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate.
  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.
  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Publishing.
  • Substituent Effects in the Benzofuran System. I. Proton and Carbon-13 Chemical Shifts. Bulletin of the Chemical Society of Japan (Oxford Academic).

Sources

Safety Operating Guide

6-(Bromomethyl)benzofuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 6-(Bromomethyl)benzofuran

Chemical Profile and Hazard Causality

This compound (CAS: 79444-77-2) is a highly reactive building block frequently utilized in pharmaceutical development, notably in the synthesis of arylmethoxy isoindoline derivatives and other novel therapeutics[1][2].

From a safety and EHS (Environmental Health and Safety) perspective, the primary hazard of this compound stems from its benzylic bromide moiety. The bromomethyl group is an extremely potent alkylating agent, making it highly susceptible to nucleophilic substitution (both


 and 

pathways). Biologically, this reactivity translates to severe tissue irritation, lachrymatory effects, and potential mutagenicity, as the compound can readily alkylate proteins and nucleic acids. Chemically, improper disposal—such as mixing with incompatible strong bases, oxidizers, or protic solvents without adequate cooling—can lead to runaway exothermic reactions or the evolution of toxic hydrogen bromide (HBr) gas.

Waste Categorization and PPE Requirements

To ensure a self-validating safety system, all laboratory personnel must adhere to strict segregation protocols. This compound must never be mixed with general aqueous waste or non-halogenated organic waste.

Table 1: Logistical Safety and Categorization Data

ParameterSpecification / RequirementCausality / Rationale
Waste Classification Halogenated Organic WasteContains covalently bound bromine; requires high-temperature incineration to prevent environmental contamination.
Incompatibilities Strong oxidizers, concentrated amines, strong bases, water (slow hydrolysis).Uncontrolled mixing leads to rapid exothermic substitution or elimination reactions, releasing HBr.
Primary PPE Double nitrile gloves, chemical splash goggles, lab coat.High risk of dermal alkylation and sensitization.
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 fpm).Lachrymatory properties require strict inhalation protection.

Procedural Methodologies for Disposal

The following protocols are designed for legitimate, professional laboratory settings. Bulk quantities of reactive alkyl halides should never be neutralized or treated in-house due to the risk of thermal runaway. They must be handled by a licensed waste contractor. In-house quenching is strictly reserved for trace residues on glassware or small-scale spills.

Protocol A: Bulk Chemical Disposal (Primary EHS Method)

Applicability: Unused reagent, expired stock, or quantities exceeding 5 grams.

  • Containment: Keep the chemical in its original, tightly sealed amber glass container. Do not transfer to a secondary vessel unless the primary container is compromised.

  • Secondary Packaging: Place the primary container inside a secondary high-density polyethylene (HDPE) container.

  • Labeling: Affix a standardized EHS label indicating: "Hazardous Waste - Halogenated Organic (Contains this compound) - Toxic/Irritant".

  • Storage: Store in a designated, ventilated hazardous waste cabinet away from incompatible materials (amines, oxidizers) until collection by a licensed hazardous waste disposal contractor for high-temperature incineration.

Protocol B: Trace Residue Quenching (Glassware Decontamination)

Applicability: Empty reagent vials, reaction flasks, or contaminated spatulas.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Prepare a quenching solution of 10% ethanolamine in ethanol (or isopropanol). Mechanism: Ethanolamine acts as a mild nucleophile, safely alkylating the amine and converting the volatile bromide into a stable, non-volatile secondary/tertiary amine and harmless bromide salts.

  • Application: Slowly add the quenching solution to the contaminated glassware (approximately 10 mL of solution per estimated 100 mg of residue).

  • Agitation: Swirl gently and allow the mixture to stand at room temperature for a minimum of 2 hours to ensure complete consumption of the alkylating agent.

  • Neutralization: Dilute the mixture with an equal volume of water. Verify the pH is roughly neutral (pH 7-8).

  • Disposal: Dispose of the resulting solution in the Halogenated Organic Waste carboy.

Protocol C: Accidental Spill Response
  • Evacuation & PPE: Evacuate immediate vicinity. Don fresh double nitrile gloves and a respirator if outside a fume hood.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad). Do not use combustible materials like paper towels, which may react.

  • Collection: Using a non-sparking plastic scoop, transfer the absorbed mixture into a heavy-duty HDPE waste bag or bucket.

  • Surface Decontamination: Wipe the spill area with a cloth dampened with the ethanolamine quenching solution (Protocol B), followed by a soap and water wash.

  • Final Disposal: Seal and label the spill kit contents as halogenated solid waste for licensed incineration.

Waste Stream Decision Workflow

G A This compound Waste Identification B Bulk Reagent (>5g) A->B C Trace Residue / Vials A->C D Laboratory Spill A->D E Halogenated Waste Stream (No Pre-treatment) B->E Direct Segregation F Nucleophilic Quench (Ethanolamine/EtOH) C->F Controlled Hydrolysis G Inert Absorbent (Vermiculite/Sand) D->G Contain & Sweep H Licensed Incineration Facility E->H Final Disposal F->E pH Neutralization G->E Solid Waste Bin

Fig 1: Decision tree for the segregation and disposal of this compound waste streams.

References

  • Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same (WO2011100380A1). Google Patents.

Sources

Personal protective equipment for handling 6-(Bromomethyl)benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: Beyond the SDS

Do not treat 6-(Bromomethyl)benzofuran as a generic organic reagent. While standard Safety Data Sheets (SDS) often classify this compound similarly to general irritants, its chemical structure—a benzylic bromide moiety fused to a benzofuran core—dictates a far more rigorous safety protocol.

As a Senior Application Scientist, I urge you to recognize two distinct hazard profiles:

  • Acute Lachrymatory & Corrosive Hazard: Like benzyl bromide, the bromomethyl group is a potent lachrymator (tear gas) and alkylating agent. It attacks mucous membranes instantly and can cause delayed chemical burns.

  • Chronic Genotoxic Potential: The benzofuran scaffold is a known pharmacophore but also a structural alert for carcinogenicity. Combined with the alkylating capability of the bromomethyl group, this compound must be handled as a potential mutagen.

This guide provides the operational logic required to handle this compound without incident, focusing on containment and barrier integrity .

Hazard Profile & Physiological Impact

Hazard ClassClassificationPhysiological MechanismOperational Implication
Acute Toxicity Lachrymator Alkylation of TRPA1 ion channels in sensory nerves (eyes/lungs).Zero-tolerance for open-bench handling. Even trace vapors will evacuate a lab.
Skin Corrosion Cat 1B (Inferred) Irreversible alkylation of skin proteins; may cause delayed burns.Standard nitrile gloves are insufficient for prolonged contact.[1]
Carcinogenicity Muta. 2 / Carc. 2 DNA alkylation (guanine residues) and intercalation.Use disposable biological safety barriers; quench all waste.

Personal Protective Equipment (PPE) Matrix

The "standard lab coat and glasses" approach is inadequate. You must select PPE based on permeation kinetics , not just splash resistance.

A. Hand Protection: The "Double-Barrier" Rule

Benzylic bromides can permeate thin nitrile rubber in minutes. Once inside the glove, the occlusive effect amplifies the chemical burn.

  • Routine Handling (Weighing/Transfer):

    • Inner Glove: 4-mil Nitrile (inspection required).

    • Outer Glove: 5-8 mil Extended Cuff Nitrile (Change every 15 mins of active handling).

    • Technique: "Double-Gloving" with color indicators (e.g., orange under blue) is recommended to visualize tears.

  • Spill Cleanup / Stock Solution Prep:

    • Required: Laminate Film Gloves (e.g., Silver Shield™ / 4H™).

    • Why? Benzylic halides do not permeate laminate film, whereas they degrade nitrile and latex rapidly.

B. Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because vapors bypass the side shields.

  • Respirator (If hood work is impossible): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Visual Logic: PPE Selection Decision Tree

PPE_Selection Start Task Assessment Scale Scale of Operation? Start->Scale Routine < 1g (Routine) Scale->Routine Small Scale Bulk > 1g or Spill Cleanup Scale->Bulk Large Scale/Risk Gloves1 Double Nitrile (4mil + 8mil) Routine->Gloves1 Eyes1 Splash Goggles Routine->Eyes1 Vent1 Fume Hood (Sash < 18") Routine->Vent1 Gloves2 Laminate Film (Silver Shield) Bulk->Gloves2 Eyes2 Full Face Respirator or Goggles + Face Shield Bulk->Eyes2 Body Chem-Resistant Apron Bulk->Body

Figure 1: Decision logic for selecting PPE based on operational scale. Note the shift to Laminate gloves for higher risks.

Operational Protocol: The Closed-Loop Method

To maintain scientific integrity and safety, use a "Closed-Loop" handling system. This prevents the lachrymator from contaminating the lab atmosphere.

Step 1: Weighing & Transfer
  • Solids: Do not weigh on an open analytical balance.

    • Tare a vial with a cap inside the fume hood.

    • Add the solid reagent inside the hood.

    • Cap the vial tightly.

    • Transfer the capped vial to the balance.

    • Weigh, return to hood, and uncap only inside the hood.

  • Liquids/Oils: Use a positive-displacement pipette to prevent dripping.

Step 2: Reaction Monitoring
  • TLC/HPLC: Never walk through the lab with an open TLC spotting capillary.

  • Quench Aliquots: Quench reaction aliquots (mini-workup) in a vial inside the hood before removing them for analysis. Use a mixture of Methanol/Ammonium Hydroxide to destroy the bromomethyl group immediately.

Step 3: Decontamination (The "Kill" Step)

Before any glassware leaves the hood, it must be rinsed with a deactivating solution.

  • Deactivator: 10% Sodium Thiosulfate or 1M Ethanolic Ammonia.

  • Mechanism: Converts the electrophilic bromomethyl group into a benign thiosulfate ester or amine.

Visual Logic: Safe Handling Workflow

Handling_Workflow cluster_hood Fume Hood Boundary Storage Storage (4°C, Dark, Sealed) Transfer Transfer (In Hood ONLY) Storage->Transfer Double Containment Reaction Reaction Vessel (Closed System) Transfer->Reaction Weigh Capped Quench In-Situ Quench (Thiosulfate/Amine) Reaction->Quench Post-Reaction Waste Halogenated Waste (Label: Lachrymator) Quench->Waste pH Check

Figure 2: The "Closed-Loop" workflow. Note that the reagent is quenched BEFORE it leaves the fume hood boundary.

Emergency Response & Disposal

Spill Response
  • Evacuate: If a spill occurs outside the hood, evacuate the immediate area.[2] The lachrymatory effect will be immediate.

  • Don PPE: Wear Silver Shield/Laminate gloves and a respirator.

  • Neutralize: Do not wipe with paper towels (this increases surface area for evaporation). Pour 10% Sodium Thiosulfate or Aqueous Ammonia over the spill. Allow to sit for 10-15 minutes.

  • Clean: Absorb the neutralized slurry with vermiculite.

Disposal Protocol
  • Segregation: Classify as "Halogenated Organic Waste."

  • Labeling: Clearly mark the waste container: "Contains this compound – LACHRYMATOR / ALKYLATING AGENT."

  • Pre-treatment: It is "Best Practice" to quench the reagent in the reaction vessel with excess amine or thiosulfate before pouring it into the central waste carboy.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[Link]

  • PubChem. (n.d.). Benzyl Bromide (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.